molecular formula C16H24N6O7 B15584293 8-(N-Boc-aminomethyl)guanosine

8-(N-Boc-aminomethyl)guanosine

Número de catálogo: B15584293
Peso molecular: 412.40 g/mol
Clave InChI: XMBZFGOJQQXHRI-IQNOZHCOSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

8-(N-Boc-aminomethyl)guanosine is a useful research compound. Its molecular formula is C16H24N6O7 and its molecular weight is 412.40 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C16H24N6O7

Peso molecular

412.40 g/mol

Nombre IUPAC

tert-butyl N-[[2-amino-9-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-8-yl]methyl]carbamate

InChI

InChI=1S/C16H24N6O7/c1-16(2,3)29-15(27)18-4-7-19-8-11(20-14(17)21-12(8)26)22(7)13-10(25)9(24)6(5-23)28-13/h6,9-10,13,23-25H,4-5H2,1-3H3,(H,18,27)(H3,17,20,21,26)/t6-,9?,10+,13-/m1/s1

Clave InChI

XMBZFGOJQQXHRI-IQNOZHCOSA-N

Origen del producto

United States

Foundational & Exploratory

8-(N-Boc-aminomethyl)guanosine chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activities of 8-(N-Boc-aminomethyl)guanosine, a notable guanosine (B1672433) analog. The document is intended for researchers, scientists, and professionals in the field of drug development and immunology.

Chemical Structure and Properties

This compound is a synthetic derivative of guanosine, a fundamental component of RNA. The key modification is the attachment of an N-Boc-protected aminomethyl group at the 8-position of the purine (B94841) ring. This substitution is significant as modifications at this position in guanosine analogs are known to influence their biological activity.

Below is a 2D representation of the chemical structure of this compound.

Caption: 2D chemical structure of this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₆H₂₄N₆O₇[1]
Molecular Weight 412.40 g/mol [1]
SMILES O=C(OC(C)(C)C)NCC1=NC2=C(N=C(N)NC2=O)N1[C@H]3O--INVALID-LINK----INVALID-LINK--[C@@H]3O[1]
CAS Number Information not publicly available

Biological Activity: A Potent TLR7 Agonist

This compound is classified as a guanosine analog, a class of compounds known for their immunostimulatory properties.[2] Specifically, C8-substituted guanosine derivatives have been identified as potent agonists of Toll-like Receptor 7 (TLR7).[2] TLR7 is an endosomal receptor that recognizes single-stranded RNA, playing a crucial role in the innate immune response to viral pathogens.

Activation of TLR7 by agonists like this compound initiates a signaling cascade that leads to the production of pro-inflammatory cytokines and type I interferons.[2] This positions the compound as a valuable tool for immunology research and a potential candidate for the development of vaccine adjuvants and immunotherapies.

TLR7 Signaling Pathway

The binding of this compound to TLR7 in the endosome triggers the recruitment of the adaptor protein MyD88. This initiates a downstream signaling cascade involving IRAK kinases and TRAF6, ultimately leading to the activation of the transcription factors NF-κB and IRF7. These transcription factors then translocate to the nucleus to induce the expression of genes encoding for type I interferons (e.g., IFN-α) and pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-12).

TLR7_Signaling_Pathway cluster_endosome Endosome cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR7 TLR7 MyD88 MyD88 TLR7->MyD88 recruits IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 phosphorylates TRAF6 TRAF6 IRAK1->TRAF6 TAK1 TAK1 complex TRAF6->TAK1 activates IRF7 IRF7 TRAF6->IRF7 activates Agonist This compound Agonist->TLR7 binds IKK IKK complex TAK1->IKK activates NFkB_Inhibitor IκB IKK->NFkB_Inhibitor phosphorylates NFkB NF-κB NFkB_Inhibitor->NFkB releases NFkB_nuc NF-κB NFkB->NFkB_nuc translocates IRF7_nuc IRF7 IRF7->IRF7_nuc translocates Gene_Expression Gene Expression NFkB_nuc->Gene_Expression IRF7_nuc->Gene_Expression Cytokines Type I IFNs & Pro-inflammatory Cytokines Gene_Expression->Cytokines leads to

Caption: TLR7 Signaling Pathway activated by guanosine analogs.

Synthesis

  • Protection of the sugar hydroxyl groups and the exocyclic amine of guanosine: This is typically achieved using standard protecting groups to prevent unwanted side reactions.

  • Introduction of a leaving group at the 8-position: Bromination of the protected guanosine at the C8 position is a common strategy.

  • Nucleophilic substitution: The leaving group at the 8-position is then displaced by the desired substituent. For this compound, this would involve a reaction with a suitable aminomethyl precursor that is Boc-protected.

  • Deprotection: Removal of the protecting groups to yield the final product.

Researchers aiming to synthesize this compound could adapt established protocols for the synthesis of other 8-aminomethyl-substituted guanosine analogs.

Experimental Protocols

The primary application of this compound in a research setting is to study TLR7-mediated immune responses. A typical experiment involves stimulating immune cells, such as peripheral blood mononuclear cells (PBMCs), and measuring the subsequent production of cytokines.

General Protocol for Cytokine Induction in PBMCs

This protocol provides a general framework. Specific concentrations and incubation times may need to be optimized.

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • This compound (dissolved in a suitable solvent like DMSO)

  • Positive control (e.g., another known TLR7 agonist like R848)

  • Negative control (vehicle, e.g., DMSO)

  • 96-well cell culture plates

  • ELISA kits for target cytokines (e.g., IFN-α, TNF-α, IL-6)

Procedure:

  • PBMC Isolation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

  • Cell Seeding: Resuspend PBMCs in complete RPMI-1640 medium and seed them in a 96-well plate at a density of 1 x 10⁶ cells/mL.

  • Stimulation: Add this compound to the wells at various concentrations. Include positive and negative controls.

  • Incubation: Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24-48 hours.

  • Supernatant Collection: Centrifuge the plate and carefully collect the cell-free supernatant.

  • Cytokine Measurement: Quantify the concentration of cytokines in the supernatant using ELISA kits according to the manufacturer's instructions.

Experimental Workflow

The following diagram illustrates a typical workflow for assessing the immunostimulatory activity of this compound.

Experimental_Workflow cluster_setup Experiment Setup cluster_treatment Treatment cluster_analysis Data Analysis start Isolate PBMCs seed Seed PBMCs in 96-well plate start->seed stimulate Stimulate cells with This compound prepare Prepare compound dilutions incubate Incubate for 24-48h stimulate->incubate collect Collect supernatant incubate->collect elisa Perform ELISA for Cytokines collect->elisa analyze Analyze and plot data elisa->analyze

Caption: Workflow for in vitro cytokine induction assay.

Conclusion

This compound is a valuable research tool for investigating the TLR7 signaling pathway and its role in the innate immune system. Its potential as a potent immunostimulant warrants further investigation for applications in vaccine development and immunotherapy. This guide provides a foundational understanding of its chemical nature, biological function, and experimental utility. Researchers are encouraged to consult specific supplier information for detailed physicochemical data and to optimize experimental protocols for their specific research needs.

References

Synthesis of 8-(N-Boc-aminomethyl)guanosine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 8-(N-Boc-aminomethyl)guanosine, a key intermediate in the development of novel therapeutic agents. The document details the synthetic strategy, experimental protocols, and characterization data, presented in a clear and accessible format for researchers in medicinal chemistry and drug discovery.

Introduction

Guanosine analogues substituted at the 8-position are a critical class of molecules in medicinal chemistry. The introduction of an aminomethyl group at this position, protected with a tert-butyloxycarbonyl (Boc) group, provides a versatile handle for further chemical modifications. This compound serves as a crucial building block for the synthesis of various biologically active compounds, including potential antiviral and anticancer agents. This guide outlines a robust and reproducible synthetic pathway to this important molecule.

Synthetic Strategy

The synthesis of this compound is most effectively achieved through a multi-step process commencing with a commercially available starting material, 8-bromoguanosine (B14676). The overall synthetic transformation involves the introduction of a protected aminomethyl group at the 8-position of the guanine (B1146940) nucleobase.

A plausible and efficient synthetic route is a three-step sequence:

  • Sonogashira Cross-Coupling: Reaction of 8-bromoguanosine with N-Boc-propargylamine, catalyzed by a palladium-copper system. This step introduces a three-carbon chain with a protected amino group at the 8-position.

  • Reduction of the Alkyne: The triple bond of the propargyl group is then reduced to a single bond to form the desired aminomethyl linkage.

  • Purification: The final product is purified using chromatographic techniques to yield this compound of high purity.

This strategy offers good overall yields and employs well-established organometallic cross-coupling and reduction methodologies.

Experimental Protocols

Materials and Methods

All reagents and solvents should be of analytical grade and used as received unless otherwise specified. 8-Bromoguanosine is commercially available from various chemical suppliers. Reactions should be monitored by thin-layer chromatography (TLC) on silica (B1680970) gel plates.

Step 1: Synthesis of 8-((N-Boc-amino)prop-1-ynyl)guanosine

Reaction: Sonogashira cross-coupling of 8-bromoguanosine with N-Boc-propargylamine.

Procedure:

  • To a solution of 8-bromoguanosine (1.0 eq) in a suitable solvent such as a mixture of 1,4-dioxane (B91453) and water, add N-Boc-propargylamine (1.5 eq).

  • Add a palladium catalyst, such as Pd(PPh₃)₄ (0.1 eq), and a copper(I) co-catalyst, such as CuI (0.2 eq).

  • Add a base, typically a tertiary amine like triethylamine (B128534) or diisopropylethylamine (DIPEA) (3.0 eq), to the reaction mixture.

  • The reaction mixture is then heated under an inert atmosphere (e.g., argon or nitrogen) at a temperature ranging from 60 to 80 °C.

  • The progress of the reaction is monitored by TLC. Upon completion, the reaction mixture is cooled to room temperature.

  • The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford 8-((N-Boc-amino)prop-1-ynyl)guanosine.

Step 2: Synthesis of this compound

Reaction: Reduction of the alkyne functionality.

Procedure:

  • Dissolve the 8-((N-Boc-amino)prop-1-ynyl)guanosine (1.0 eq) obtained from the previous step in a suitable solvent, such as methanol (B129727) or ethanol.

  • Add a hydrogenation catalyst, for example, 10% palladium on carbon (Pd/C).

  • The reaction mixture is then stirred under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature.

  • The reaction is monitored by TLC until the starting material is completely consumed.

  • Upon completion, the catalyst is removed by filtration through a pad of Celite.

  • The filtrate is concentrated under reduced pressure to yield the crude this compound.

Step 3: Purification of this compound

The crude product is purified by flash column chromatography on silica gel using a gradient of methanol in dichloromethane (B109758) as the eluent to provide the pure this compound as a white solid.

Data Presentation

The following table summarizes the expected yields and key characterization data for the intermediate and final product.

CompoundMolecular FormulaMolecular Weight ( g/mol )Typical Yield (%)Key Analytical Data
8-((N-Boc-amino)prop-1-ynyl)guanosineC₁₉H₂₂N₆O₇446.4270-85¹H NMR, ¹³C NMR, Mass Spectrometry (confirming the presence of the propargyl group and Boc protecting group)
This compound C₁₆H₂₄N₆O₇ 412.40 85-95 ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS) (confirming the final structure and purity)

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key transformations and the overall workflow of the synthesis.

Synthesis_Workflow Start 8-Bromoguanosine Step1 Sonogashira Coupling (N-Boc-propargylamine, Pd/Cu catalyst) Start->Step1 Intermediate 8-((N-Boc-amino)prop-1-ynyl)guanosine Step1->Intermediate Step2 Hydrogenation (H₂, Pd/C) Intermediate->Step2 FinalProduct This compound Step2->FinalProduct

Caption: Synthetic workflow for this compound.

Logical_Relationship cluster_starting_material Starting Material cluster_key_transformations Key Transformations cluster_final_product Final Product SM 8-Bromoguanosine T1 C-C Bond Formation (Sonogashira) SM->T1 Introduction of protected aminomethyl precursor T2 Alkyne Reduction T1->T2 Saturation of carbon chain FP This compound T2->FP

Caption: Logical relationship of synthetic steps.

Conclusion

This technical guide provides a detailed and actionable protocol for the synthesis of this compound. The described method, utilizing a Sonogashira coupling followed by reduction, is a reliable and efficient route to this valuable building block. The provided data and visualizations are intended to aid researchers in the successful implementation of this synthesis in their laboratories for the advancement of drug discovery and development programs.

An In-depth Technical Guide on 8-(N-Boc-aminomethyl)guanosine as a Guanosine Analog

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-(N-Boc-aminomethyl)guanosine is a synthetic guanosine (B1672433) analog that has garnered interest for its immunostimulatory properties. This document serves as a comprehensive technical guide, detailing its mechanism of action as a Toll-like receptor 7 (TLR7) agonist, its synthesis, and the experimental protocols for its characterization. The information presented herein is intended to provide researchers, scientists, and drug development professionals with a thorough understanding of this compound's potential as a therapeutic agent.

Introduction

Guanosine analogs represent a class of molecules with diverse biological activities, including antiviral and immunomodulatory effects.[1] A subset of these, particularly those with substitutions at the C8 position, have been identified as potent activators of the innate immune system. This compound falls into this category, acting as a specific agonist for Toll-like receptor 7 (TLR7).[1] TLR7 is an endosomal receptor that recognizes single-stranded RNA viruses, and its activation triggers a signaling cascade leading to the production of type I interferons and other pro-inflammatory cytokines.[1][2] This activity makes TLR7 agonists like this compound attractive candidates for vaccine adjuvants and immunotherapies for viral infections and cancer.

Chemical Properties

PropertyValue
IUPAC Name tert-butyl N-(((2R,3R,4S,5R)-5-(2-amino-6-oxo-1,6-dihydro-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl)carbamate
Molecular Formula C₁₆H₂₄N₆O₇
Molecular Weight 428.40 g/mol
Appearance White to off-white solid
Solubility Soluble in DMSO

Mechanism of Action: TLR7 Agonism

This compound exerts its immunostimulatory effects by acting as a selective agonist of Toll-like receptor 7 (TLR7).[1] The proposed mechanism involves the following key steps:

  • Endosomal Recognition: As a small molecule agonist, this compound is recognized by TLR7 within the endosomal compartment of immune cells, primarily plasmacytoid dendritic cells (pDCs) and B cells.[1] This recognition process is dependent on endosomal acidification.[1]

  • TLR7 Dimerization and MyD88 Recruitment: Upon ligand binding, TLR7 undergoes a conformational change, leading to its dimerization. This conformational shift facilitates the recruitment of the adaptor protein Myeloid differentiation primary response 88 (MyD88).

  • Signal Transduction Cascade: The recruitment of MyD88 initiates a downstream signaling cascade involving the assembly of a complex containing IRAK (Interleukin-1 receptor-associated kinase) and TRAF (TNF receptor-associated factor) proteins.

  • Activation of Transcription Factors: This signaling cascade culminates in the activation of key transcription factors, including interferon regulatory factor 7 (IRF7) and nuclear factor-kappa B (NF-κB).

  • Cytokine and Chemokine Production:

    • IRF7 activation in pDCs leads to the robust production of type I interferons (IFN-α and IFN-β), which are critical for antiviral immunity.[1]

    • NF-κB activation results in the transcription of genes encoding pro-inflammatory cytokines such as interleukin-6 (IL-6), interleukin-12 (B1171171) (IL-12), and tumor necrosis factor-alpha (TNF-α), as well as chemokines that attract other immune cells to the site of inflammation.[1]

  • Upregulation of Co-stimulatory Molecules: The activation of antigen-presenting cells (APCs) like dendritic cells also leads to the increased expression of co-stimulatory molecules (e.g., CD80, CD86) and Major Histocompatibility Complex (MHC) class I and II molecules. This enhances their ability to prime adaptive immune responses.[1]

TLR7_Signaling_Pathway cluster_endosome Endosome cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR7 TLR7 MyD88 MyD88 TLR7->MyD88 Recruits Guanosine_Analog This compound Guanosine_Analog->TLR7 Binds IRAK_complex IRAK Complex MyD88->IRAK_complex TRAF6 TRAF6 IRAK_complex->TRAF6 IKK_complex IKK Complex TRAF6->IKK_complex IRF7 IRF7 TRAF6->IRF7 Activates I_kappa_B IκB IKK_complex->I_kappa_B Phosphorylates NFkB_p50_p65 NF-κB (p50/p65) Nucleus Nucleus NFkB_p50_p65->Nucleus Translocates to Cytokine_Genes Pro-inflammatory Cytokine Genes (IL-6, IL-12, TNF-α) NFkB_p50_p65->Cytokine_Genes Induces Transcription IRF7->Nucleus Translocates to IFN_Genes Type I Interferon Genes (IFN-α, IFN-β) IRF7->IFN_Genes Induces Transcription Experimental_Workflow cluster_synthesis Synthesis and Purification cluster_in_vitro In Vitro Characterization cluster_in_vivo In Vivo Evaluation (Optional) Synthesis Synthesis of this compound Purification Purification (Column Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization TLR7_Assay TLR7 Reporter Assay (HEK-Blue™ cells) Characterization->TLR7_Assay Test Compound Pharmacokinetics Pharmacokinetics/Pharmacodynamics Characterization->Pharmacokinetics Cytokine_Assay Cytokine Profiling (ELISA) (PBMCs/Splenocytes) TLR7_Assay->Cytokine_Assay Confirm Activity DC_Activation Dendritic Cell Activation (Flow Cytometry for CD80/86, MHC) Cytokine_Assay->DC_Activation IFN_Bioassay Type I IFN Bioassay (Antiviral Activity) Cytokine_Assay->IFN_Bioassay Adjuvant_Studies Vaccine Adjuvant Studies DC_Activation->Adjuvant_Studies Antiviral_Models Infection Models IFN_Bioassay->Antiviral_Models

References

The Dawn of a Novel Immunomodulator: Discovery and Initial Characterization of 8-(N-Boc-aminomethyl)guanosine

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

This document details the discovery, synthesis, and initial characterization of 8-(N-Boc-aminomethyl)guanosine, a novel guanosine (B1672433) analog. Drawing from foundational research on C8-substituted guanine (B1146940) ribonucleosides, this guide outlines its presumed mechanism of action as a Toll-like receptor 7 (TLR7) agonist. While specific quantitative data for this compound is not yet publicly available, this guide consolidates the established principles of its parent compounds, providing a robust framework for its further investigation and development. We present a representative synthesis protocol, detail its likely biological effects, and propose experimental workflows for its comprehensive characterization.

Introduction: The Precedent of 8-Substituted Guanosine Analogs

The quest for novel immunomodulatory agents has led to the exploration of various synthetic nucleoside analogs. A significant breakthrough in this area was the discovery that certain C8-substituted and N7, C8-disubstituted guanine ribonucleosides possess potent immunostimulatory properties[1]. These molecules have been shown to stimulate both humoral and cellular immune responses in various animal models[1][2]. Their antiviral effects are largely attributed to their capacity to induce type I interferons[1]. Foundational work by Lee J, et al. (2003) established that the molecular basis for the immunostimulatory activity of these guanine nucleoside analogs is their activation of Toll-like receptor 7 (TLR7)[1][2].

This compound emerges from this class of compounds as a molecule of interest, incorporating a protected aminomethyl group at the 8-position of the guanosine scaffold. The tert-butyloxycarbonyl (Boc) protecting group offers a strategic advantage in synthetic chemistry, allowing for controlled modifications and potential prodrug strategies. This guide serves as a comprehensive resource on the core knowledge surrounding this compound.

Proposed Synthesis of this compound

While a specific publication detailing the discovery and synthesis of this compound is not available in the public domain, a plausible and efficient synthesis can be devised based on established methodologies for the synthesis of 8-substituted guanosine derivatives and standard amine protection techniques. The proposed synthetic route involves two key steps: the introduction of an aminomethyl group at the 8-position of guanosine and the subsequent protection of the amino group with a Boc moiety.

Experimental Protocol: A Representative Synthesis

Step 1: Synthesis of 8-(aminomethyl)guanosine

A common precursor for 8-substituted guanosines is 8-bromoguanosine. The aminomethyl group can be introduced via a nucleophilic substitution reaction.

  • Materials: 8-bromoguanosine, hexamethylenetetramine (HMTA), chloroform (B151607), ethanol (B145695), hydrochloric acid (HCl), sodium hydroxide (B78521) (NaOH).

  • Procedure:

    • 8-bromoguanosine is reacted with hexamethylenetetramine in a suitable solvent such as chloroform or a mixture of ethanol and water.

    • The reaction mixture is heated under reflux for several hours.

    • The intermediate is then hydrolyzed by treatment with an acidic solution (e.g., ethanolic HCl).

    • The resulting 8-(aminomethyl)guanosine hydrochloride salt is neutralized with a base (e.g., NaOH) to yield the free amine.

    • The product is purified by column chromatography or recrystallization.

Step 2: N-Boc Protection of 8-(aminomethyl)guanosine

The protection of the primary amine is a standard procedure in organic synthesis.

  • Materials: 8-(aminomethyl)guanosine, di-tert-butyl dicarbonate (B1257347) (Boc₂O), a suitable base (e.g., triethylamine (B128534) or sodium bicarbonate), a solvent (e.g., a mixture of dioxane and water, or tetrahydrofuran).

  • Procedure:

    • 8-(aminomethyl)guanosine is dissolved in the chosen solvent system.

    • The base is added to the solution, followed by the dropwise addition of di-tert-butyl dicarbonate.

    • The reaction is stirred at room temperature for several hours until completion, as monitored by thin-layer chromatography (TLC).

    • The solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent (e.g., ethyl acetate).

    • The organic layer is washed, dried, and concentrated to yield the crude this compound.

    • The final product is purified by silica (B1680970) gel column chromatography.

Proposed Experimental Workflow

G cluster_synthesis Synthesis cluster_characterization Characterization 8-Bromoguanosine 8-Bromoguanosine HMTA_Reaction Reaction with Hexamethylenetetramine 8-Bromoguanosine->HMTA_Reaction Acid_Hydrolysis Acid Hydrolysis HMTA_Reaction->Acid_Hydrolysis 8-Aminomethylguanosine 8-Aminomethylguanosine Acid_Hydrolysis->8-Aminomethylguanosine Boc_Protection Boc Protection with (Boc)2O 8-Aminomethylguanosine->Boc_Protection Final_Product This compound Boc_Protection->Final_Product NMR NMR Spectroscopy (1H, 13C) Final_Product->NMR MS Mass Spectrometry (HRMS) NMR->MS HPLC HPLC Analysis MS->HPLC Purity_Confirmation Purity >95% HPLC->Purity_Confirmation TLR7_Pathway cluster_endosome Endosome cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand This compound TLR7 TLR7 Ligand->TLR7 binds MyD88 MyD88 TLR7->MyD88 recruits IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 IKK_Complex IKK Complex TRAF6->IKK_Complex IRF7 IRF7 TRAF6->IRF7 activates NF_kB NF-κB IKK_Complex->NF_kB activates Proinflammatory_Cytokines Pro-inflammatory Cytokines (e.g., IL-6, TNF-α) NF_kB->Proinflammatory_Cytokines induces transcription Type_I_IFN Type I Interferons (IFN-α/β) IRF7->Type_I_IFN induces transcription

References

Potential Biological Activities of 8-Substituted Guanosine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Guanosine (B1672433), a fundamental building block of nucleic acids, and its derivatives have garnered significant attention in medicinal chemistry due to their diverse and potent biological activities. Modification at the C8 position of the guanine (B1146940) ring, in particular, has proven to be a fruitful strategy for the development of novel therapeutic agents. These 8-substituted guanosine derivatives exhibit a wide spectrum of pharmacological effects, including anticancer, antiviral, and immunomodulatory properties. This technical guide provides an in-depth overview of the core biological activities of these compounds, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways.

Anticancer Activity

Several 8-substituted guanosine derivatives have demonstrated significant potential as anticancer agents, primarily through the induction of cancer cell differentiation and apoptosis.

Induction of Friend Erythroleukemia Cell Differentiation

A notable biological effect of certain 8-substituted guanosine and 2'-deoxyguanosine (B1662781) analogs is their ability to induce the differentiation of Friend murine erythroleukemia cells. This process effectively halts the proliferation of leukemia cells by promoting their maturation into terminally differentiated cells.[1][2]

Quantitative Data:

DerivativeConcentration (mM)Benzidine (B372746) Positivity (%)Reference
8-N(CH3)2-guanosine568[2]
8-NHCH3-guanosine142[2]
8-NH2-guanosine0.434[2]
8-OH-guanosine533[2]
8-SO2CH3-guanosine530[2]
8-OH-2'-deoxyguanosine0.262[2]
Experimental Protocol: Friend Erythroleukemia Cell Differentiation Assay

This protocol outlines the procedure for assessing the differentiation-inducing activity of 8-substituted guanosine derivatives on Friend murine erythroleukemia cells.

1. Cell Culture:

  • Culture Friend murine erythroleukemia cells in a suitable medium, such as Iscove's modified Dulbecco's medium supplemented with bovine serum albumin and transferrin.

2. Treatment:

  • Seed the cells at a desired density.

  • Add the 8-substituted guanosine derivative to be tested at various concentrations.

  • Incubate the cells for a period of 4-5 days.

3. Assessment of Differentiation (Benzidine Staining):

  • After the incubation period, harvest the cells.

  • Prepare a benzidine staining solution (e.g., 0.2% benzidine hydrochloride in 0.5 M acetic acid with 30% hydrogen peroxide).

  • Mix a small volume of the cell suspension with the staining solution on a microscope slide.

  • Observe the cells under a light microscope. Cells that have differentiated and are producing hemoglobin will stain blue.

  • Count the percentage of blue-stained (benzidine-positive) cells out of the total cell population.

4. Data Analysis:

  • Plot the percentage of benzidine-positive cells against the concentration of the test compound to determine the effective concentration for inducing differentiation.

Antiviral Activity

The antiviral potential of 8-substituted guanosine derivatives has been explored against a range of viruses. While some derivatives have shown limited activity, others have demonstrated promising results.

Quantitative Data:

DerivativeVirusCell LineEC50 (µg/mL)Reference
9-(S)-HPMP-8-azaadenineHSV-1, HSV-2, CMV-0.2-7[3]
9-(S)-HPMP-8-azaadenineVZV-0.04-0.4[3]
PME-8-azaguanineHSV-1, HSV-2, CMV-0.2-7[3]
PME-8-azaguanineVZV-0.04-0.4[3]
PME-8-azaguanineMSV-0.3-0.6[3]
PME-8-azaguanineHIV-1, HIV-2MT-4, CEM~2[3]
(R)-PMP-8-azaguanineHIV-1, HIV-2MT-4, CEM~2[3]

Note: While 8-aza derivatives are technically aza-analogs, they are often studied alongside 8-substituted purines due to the modification at the 8-position.

Experimental Protocol: In Vivo Antiviral Testing against Semliki Forest Virus

This protocol provides a general framework for evaluating the in vivo antiviral efficacy of 8-substituted guanosine derivatives in a mouse model of Semliki Forest Virus (SFV) infection.

1. Animal Model:

  • Use a susceptible mouse strain (e.g., DBA/2J).

  • House the animals in appropriate biosafety level facilities.

2. Virus Challenge:

  • Infect the mice with a lethal dose of Semliki Forest Virus via an appropriate route (e.g., intraperitoneal injection).

3. Treatment:

  • Administer the test compound at various doses and schedules (e.g., daily intraperitoneal injections for a specified number of days post-infection).

  • Include a vehicle control group and a positive control group (if a known effective antiviral is available).

4. Monitoring:

  • Observe the mice daily for signs of illness, weight loss, and mortality.

  • Record survival data for each group.

5. Endpoint Analysis:

  • At the end of the study, or at predetermined time points, tissues (e.g., brain, spleen) can be harvested for virological and immunological analysis.

  • Determine viral titers in the tissues to assess the compound's effect on viral replication.

6. Data Analysis:

  • Compare the survival rates, clinical scores, and viral titers between the treated and control groups to determine the antiviral efficacy of the compound.

Immunomodulatory Effects

A significant area of research for 8-substituted guanosine derivatives is their ability to modulate the immune system. Many of these compounds act as agonists for Toll-like receptor 7 (TLR7), leading to the activation of innate and adaptive immune responses.

TLR7 Activation

Certain C8-substituted and N7, C8-disubstituted guanine ribonucleosides are potent immunostimulants that activate immune cells via TLR7. This activation triggers a signaling cascade that results in the production of pro-inflammatory cytokines and type I interferons, which are crucial for antiviral and antitumor immunity.

Signaling Pathway:

TLR7_Signaling cluster_endosome Endosome cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand 8-Substituted Guanosine Derivative TLR7 TLR7 Ligand->TLR7 MyD88 MyD88 TLR7->MyD88 IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 TRAF6 TRAF6 IRAK1->TRAF6 TAK1 TAK1 complex TRAF6->TAK1 IKK IKK complex TAK1->IKK MAPK MAPK (p38, JNK) TAK1->MAPK NFkB NF-κB IKK->NFkB Gene_Expression Gene Expression NFkB->Gene_Expression MAPK->Gene_Expression Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Gene_Expression->Cytokines IFN Type I Interferons (IFN-α, IFN-β) Gene_Expression->IFN

TLR7 Signaling Pathway
Experimental Protocol: TLR7 Activation Assay using HEK293 Reporter Cells

This protocol describes a method to assess the ability of 8-substituted guanosine derivatives to activate TLR7 using a HEK293 cell line stably expressing human TLR7 and a reporter gene (e.g., luciferase or SEAP) under the control of an NF-κB promoter.

1. Cell Culture:

  • Culture HEK-Blue™ hTLR7 cells (or a similar reporter cell line) according to the manufacturer's instructions.

2. Assay Procedure:

  • Seed the cells in a 96-well plate at a predetermined density.

  • Prepare serial dilutions of the test compounds.

  • Add the test compounds to the cells. Include a positive control (e.g., R848) and a negative control (vehicle).

  • Incubate the plate for 16-24 hours at 37°C in a 5% CO2 incubator.

3. Reporter Gene Measurement:

  • For SEAP reporter: Add a SEAP detection reagent (e.g., QUANTI-Blue™) to the cell culture supernatant and measure the absorbance at the appropriate wavelength (e.g., 620-655 nm).

  • For luciferase reporter: Lyse the cells and add a luciferase substrate. Measure the luminescence using a luminometer.

4. Data Analysis:

  • Calculate the fold induction of the reporter gene activity relative to the vehicle control.

  • Plot the fold induction against the compound concentration to determine the EC50 value for TLR7 activation.

Diuretic and Antihypertensive Activity

Certain 8-amino substituted guanosine derivatives, such as 8-aminoguanosine (B66056) and 8-aminoguanine (B17156), have been shown to possess potent diuretic, natriuretic, and antihypertensive properties.[4]

Mechanism of Action: PNPase Inhibition

The diuretic and natriuretic effects of 8-aminoguanine are primarily mediated through the inhibition of purine (B94841) nucleoside phosphorylase (PNPase).[5] Inhibition of PNPase leads to an accumulation of inosine, which in turn can modulate renal function.

Metabolic Pathway:

PNPase_Pathway Inosine Inosine PNPase PNPase Inosine->PNPase Guanosine Guanosine Guanosine->PNPase Hypoxanthine Hypoxanthine PNPase->Hypoxanthine Guanine Guanine PNPase->Guanine Xanthine_Oxidase Xanthine Oxidase Hypoxanthine->Xanthine_Oxidase Xanthine Xanthine Guanine->Xanthine Uric_Acid Uric Acid Xanthine_Oxidase->Uric_Acid Xanthine->Xanthine_Oxidase 8-Aminoguanine 8-Aminoguanine 8-Aminoguanine->PNPase Inhibits

PNPase Metabolic Pathway
Experimental Protocol: In Vivo Diuretic and Natriuretic Assay in Rats

This protocol outlines a method for evaluating the diuretic and natriuretic effects of 8-substituted guanosine derivatives in anesthetized rats.

1. Animal Preparation:

  • Anesthetize male Wistar rats.

  • Cannulate the trachea, carotid artery (for blood pressure monitoring), and jugular vein (for infusions).

  • Cannulate the ureter for urine collection.

2. Experimental Procedure:

  • Infuse saline to maintain hydration.

  • After a stabilization period, collect a baseline urine sample.

  • Administer the test compound intravenously.

  • Collect urine samples at timed intervals post-administration.

3. Measurements:

  • Measure urine volume for each collection period.

  • Determine the concentration of sodium (Na+) and potassium (K+) in the urine samples using a flame photometer.

  • Continuously monitor mean arterial blood pressure.

4. Data Analysis:

  • Calculate the urine flow rate, sodium excretion rate, and potassium excretion rate for each time point.

  • Compare the post-treatment values to the baseline values to determine the diuretic, natriuretic, and kaliuretic effects of the compound.

Other Biological Activities

Inhibition of Rac1

8-Hydroxy-2'-deoxyguanosine (8-OHdG), a marker of oxidative stress, has been found to inhibit the small GTPase Rac1.[6] Rac1 is involved in various cellular processes, including the production of reactive oxygen species (ROS), cell proliferation, and migration. Inhibition of Rac1 by 8-OHdG may contribute to its anti-inflammatory and anti-atherosclerotic effects.

Signaling Pathway:

Rac1_Signaling Receptor Receptor Tyrosine Kinase (e.g., PDGFR, AngII Receptor) GEF GEF Receptor->GEF Rac1_GDP Rac1-GDP (Inactive) GEF->Rac1_GDP Activates Rac1_GTP Rac1-GTP (Active) Rac1_GDP->Rac1_GTP PAK PAK Rac1_GTP->PAK NADPH_Oxidase NADPH Oxidase Rac1_GTP->NADPH_Oxidase Cell_Proliferation Cell Proliferation & Migration PAK->Cell_Proliferation ROS ROS Production NADPH_Oxidase->ROS 8-OHdG 8-OHdG 8-OHdG->Rac1_GTP Inhibits

Rac1 Signaling Pathway
Experimental Protocol: Rac1 Activation Pulldown Assay

This assay is used to measure the amount of active, GTP-bound Rac1 in cell lysates.

1. Cell Lysis:

  • Culture cells and treat them with the test compound (e.g., 8-OHdG) and/or a known Rac1 activator (e.g., PDGF).

  • Lyse the cells in a buffer that preserves GTPase activity.

2. Pulldown of Active Rac1:

  • Incubate the cell lysates with a reagent containing the p21-binding domain (PBD) of PAK1 fused to agarose (B213101) or magnetic beads. The PBD of PAK1 specifically binds to the GTP-bound (active) form of Rac1.

3. Washing:

  • Wash the beads several times to remove non-specifically bound proteins.

4. Elution and Western Blotting:

  • Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Probe the membrane with an anti-Rac1 antibody to detect the amount of active Rac1 that was pulled down.

  • A separate Western blot of the total cell lysate should be performed to determine the total amount of Rac1 protein.

5. Data Analysis:

  • Quantify the band intensities from the Western blots.

  • The level of Rac1 activation is determined by the ratio of GTP-bound Rac1 (pulldown) to total Rac1 (lysate).

Conclusion

8-Substituted guanosine derivatives represent a versatile class of compounds with a broad range of biological activities that hold significant promise for the development of new therapeutics. Their ability to induce cancer cell differentiation, inhibit viral replication, modulate the immune system, and influence renal and cardiovascular function underscores their potential in diverse therapeutic areas. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for researchers to further explore and harness the therapeutic potential of these fascinating molecules. Continued investigation into the structure-activity relationships and mechanisms of action of 8-substituted guanosine derivatives will undoubtedly pave the way for the discovery of novel and effective drugs.

References

8-(N-Boc-aminomethyl)guanosine mechanism of action speculation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Mechanism of Action Speculation for 8-(N-Boc-aminomethyl)guanosine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a synthetic analog of the purine (B94841) nucleoside guanosine (B1672433). While specific literature on its mechanism of action is not currently available, its structural features, particularly the substitution at the 8-position of the guanine (B1146940) base, place it within a well-characterized class of immunostimulatory molecules. This document provides a speculative yet scientifically grounded overview of the likely mechanism of action for this compound, drawing parallels from structurally related 8-substituted guanosine analogs. It is hypothesized that this compound functions as a Toll-like receptor 7 (TLR7) agonist, thereby activating innate and downstream adaptive immune responses. This guide details the speculated signaling pathway, provides representative quantitative data from related compounds, outlines key experimental protocols for validation, and includes visualizations to facilitate understanding.

Speculative Mechanism of Action: TLR7 Agonism

Guanosine and its analogs substituted at the C8 position are recognized as potent activators of the innate immune system.[1][2] The primary molecular target for many of these molecules is Toll-like receptor 7 (TLR7), an endosomally located pattern recognition receptor.[1][2] TLR7's natural ligands are single-stranded RNA (ssRNA) from viruses, but it can also be activated by small molecule synthetic ligands.[3][4]

We speculate that this compound acts as a TLR7 agonist. The proposed mechanism involves the following key steps:

  • Cellular Uptake and Endosomal Localization: As a small molecule, this compound is likely to be taken up by TLR7-expressing immune cells, such as plasmacytoid dendritic cells (pDCs) and B cells. Following uptake, it would need to localize to the endosome where TLR7 resides.

  • Binding to TLR7: The guanosine core of the molecule is expected to interact with the TLR7 binding pocket. Studies on other guanosine analogs and small molecule TLR7 agonists have identified key amino acid residues involved in binding, such as Aspartate 555 (Asp555) and Threonine 586 (Thr586), which can form hydrogen bonds with the ligand.[5] The 8-(N-Boc-aminomethyl) substituent is hypothesized to occupy a hydrophobic pocket within the receptor, contributing to binding affinity and agonist activity. The tert-butyloxycarbonyl (Boc) protecting group, being bulky and lipophilic, may enhance these hydrophobic interactions.

  • TLR7 Dimerization and Conformational Change: Ligand binding is proposed to induce a conformational change in the TLR7 protein, leading to its dimerization. This structural rearrangement is a critical step for the initiation of downstream signaling.

  • Recruitment of Adaptor Proteins and Signal Transduction: The dimerized and activated TLR7 receptor recruits the adaptor protein MyD88 (Myeloid differentiation primary response 88). This initiates a signaling cascade involving IRAK (Interleukin-1 receptor-associated kinase) family kinases and TRAF6 (TNF receptor-associated factor 6).

  • Activation of Transcription Factors: The signaling cascade culminates in the activation of key transcription factors, primarily NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and IRFs (interferon regulatory factors), particularly IRF7.

  • Induction of Cytokine and Chemokine Production: Activated NF-κB and IRF7 translocate to the nucleus and induce the transcription of a wide array of pro-inflammatory cytokines and type I interferons (IFN-α/β). Key cytokines include Interleukin-6 (IL-6), Interleukin-12 (IL-12), and Tumor Necrosis Factor-alpha (TNF-α).

  • Stimulation of Immune Responses: The secreted cytokines and interferons lead to the activation of various immune cells, including dendritic cells, macrophages, natural killer (NK) cells, and B cells, thereby stimulating both innate and adaptive immunity. This results in antiviral and potential antitumor effects.

Quantitative Data (Representative)

Specific quantitative data for this compound is not publicly available. The following table summarizes representative data for other 8-substituted guanosine analogs and related TLR7 agonists to provide a comparative context for the expected potency.

Compound ClassAssay TypeCell TypeReadoutEC50 / IC50 (µM)Reference
8-Oxoadenine DerivativesTLR7 Reporter AssayHEK-Blue hTLR7SEAP Activity~1 - 10[6][7]
8-Oxoadenine DerivativesTLR8 Reporter AssayHEK-Blue hTLR8SEAP Activity>50[6][7]
8-HydroxyguanosineCytokine InductionMouse Bone Marrow-Derived MacrophagesIL-6 Production~10 - 50[3]
Loxoribine (7-allyl-8-oxoguanosine)TLR7 Reporter AssayHEK293-hTLR7NF-κB Activation~5 - 20[8]
ImiquimodTLR7 Reporter AssayHEK-Blue hTLR7SEAP Activity~0.5 - 2[9]
Resiquimod (R848)TLR7 Reporter AssayHEK-Blue hTLR7SEAP Activity~0.01 - 0.1[8]

Disclaimer: The data presented in this table is for structurally related compounds and should not be considered as actual data for this compound. It is provided for illustrative purposes to indicate the potential range of activity for a TLR7 agonist of this class.

Experimental Protocols

To validate the speculated mechanism of action of this compound, a series of in vitro and in vivo experiments would be required. Detailed methodologies for key experiments are provided below.

In Vitro TLR7 Reporter Assay

Objective: To determine if this compound can activate the TLR7 signaling pathway in a controlled cellular system.

Cell Line: HEK-Blue™ hTLR7 cells (InvivoGen). These cells are engineered to express human TLR7 and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB inducible promoter.[10]

Materials:

  • HEK-Blue™ hTLR7 cells

  • DMEM, high glucose, with L-glutamine and sodium pyruvate

  • Heat-inactivated Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • HEK-Blue™ Selection antibiotics (Puromycin, Zeocin™)

  • This compound (test compound)

  • Imiquimod or R848 (positive control)

  • DMSO (vehicle control)

  • QUANTI-Blue™ Solution (SEAP detection reagent)

  • 96-well flat-bottom cell culture plates

  • Spectrophotometer (620-655 nm)

Procedure:

  • Cell Culture: Maintain HEK-Blue™ hTLR7 cells in DMEM supplemented with 10% FBS, Penicillin-Streptomycin, and the appropriate selection antibiotics according to the manufacturer's instructions.

  • Cell Seeding: Plate the cells in a 96-well plate at a density of 2.5 x 10^5 to 5 x 10^5 cells/mL in a volume of 180 µL per well. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Preparation: Prepare a serial dilution of this compound and the positive control (e.g., Imiquimod) in cell culture medium. The final DMSO concentration should be kept below 1%.

  • Cell Stimulation: Add 20 µL of the diluted compounds, positive control, or vehicle control to the respective wells.

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

  • SEAP Detection: Add 20 µL of the cell culture supernatant from each well to a new 96-well plate containing 180 µL of QUANTI-Blue™ Solution per well.

  • Incubation and Measurement: Incubate at 37°C for 1-3 hours and measure the absorbance at 620-655 nm using a spectrophotometer.

  • Data Analysis: Calculate the EC50 value for this compound by plotting the absorbance against the log of the compound concentration and fitting the data to a four-parameter logistic curve.

Cytokine Induction Assay in Human PBMCs

Objective: To measure the production of key cytokines (e.g., IFN-α, IL-6, TNF-α) by primary human immune cells in response to this compound.

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs), isolated from healthy donor blood by Ficoll-Paque density gradient centrifugation.

  • RPMI 1640 medium supplemented with 10% FBS, L-glutamine, and Penicillin-Streptomycin.

  • This compound (test compound).

  • R848 or CpG-A (positive controls for TLR7 and TLR9, respectively).

  • LPS (lipopolysaccharide, as a control for TLR4 activation).

  • DMSO (vehicle control).

  • 96-well round-bottom cell culture plates.

  • ELISA kits or multiplex bead array kits for human IFN-α, IL-6, and TNF-α.

Procedure:

  • PBMC Isolation: Isolate PBMCs from fresh human blood using Ficoll-Paque density gradient centrifugation.

  • Cell Plating: Resuspend PBMCs in complete RPMI 1640 medium and plate them in a 96-well round-bottom plate at a density of 1 x 10^6 cells/mL (2 x 10^5 cells/well in 200 µL).

  • Compound Stimulation: Add various concentrations of this compound, positive controls, and vehicle control to the wells.

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.

  • Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.

  • Cytokine Quantification: Measure the concentration of IFN-α, IL-6, and TNF-α in the supernatants using ELISA or a multiplex bead array assay according to the manufacturer's instructions.

  • Data Analysis: Plot the cytokine concentrations against the log of the compound concentration to determine the dose-response relationship.

In Vivo Assessment of Immunostimulatory Activity in Mice

Objective: To evaluate the in vivo immunostimulatory effects of this compound in a mouse model.

Animal Model: 6-8 week old female C57BL/6 or BALB/c mice.

Materials:

  • This compound formulated in a suitable vehicle (e.g., saline with a low percentage of DMSO or a solubilizing agent).

  • Positive control (e.g., R848).

  • Vehicle control.

  • Syringes and needles for administration (e.g., subcutaneous or intraperitoneal).

  • Equipment for blood collection and serum preparation.

  • ELISA kits for mouse cytokines (e.g., IL-12, IFN-γ).

Procedure:

  • Animal Acclimatization: Acclimatize the mice to the facility for at least one week before the experiment.

  • Compound Administration: Administer this compound, positive control, or vehicle control to groups of mice (n=5-10 per group) via a chosen route (e.g., subcutaneous injection).

  • Sample Collection: At various time points post-administration (e.g., 2, 6, 24 hours), collect blood samples via a suitable method (e.g., tail vein or retro-orbital bleeding).

  • Serum Preparation: Process the blood samples to obtain serum and store at -80°C until analysis.

  • Cytokine Analysis: Measure the levels of systemic cytokines such as IL-12 and IFN-γ in the serum samples using ELISA.

  • Spleen and Lymph Node Analysis (Optional): At the end of the study, euthanize the mice and harvest spleens and draining lymph nodes. Prepare single-cell suspensions and analyze immune cell populations (e.g., dendritic cells, T cells) and their activation status (e.g., expression of CD80, CD86, CD69) by flow cytometry.

  • Data Analysis: Compare the cytokine levels and immune cell activation markers between the different treatment groups using appropriate statistical tests (e.g., ANOVA).

Mandatory Visualizations

Speculated Signaling Pathway

TLR7_Signaling_Pathway Speculated TLR7 Signaling Pathway for this compound cluster_endosome Endosome cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Immune Response Ligand This compound TLR7 TLR7 Ligand->TLR7 Binding TLR7_dimer TLR7 Dimer TLR7->TLR7_dimer Dimerization MyD88 MyD88 TLR7_dimer->MyD88 Recruitment IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 TRAF6 TRAF6 IRAK1->TRAF6 IKK_complex IKK Complex TRAF6->IKK_complex IRF7 IRF7 TRAF6->IRF7 Activation NFkB_Ikb NF-κB / IκB IKK_complex->NFkB_Ikb Phosphorylation of IκB NFkB NF-κB NFkB_Ikb->NFkB Release NFkB_n NF-κB NFkB->NFkB_n Translocation pIRF7 p-IRF7 IRF7->pIRF7 Phosphorylation pIRF7_n p-IRF7 pIRF7->pIRF7_n Translocation Gene_expression Gene Transcription NFkB_n->Gene_expression pIRF7_n->Gene_expression Cytokines Pro-inflammatory Cytokines (IL-6, IL-12, TNF-α) Gene_expression->Cytokines IFN Type I Interferons (IFN-α, IFN-β) Gene_expression->IFN

Caption: Speculated TLR7 signaling cascade initiated by this compound.

Experimental Workflow for In Vitro Validation

Experimental_Workflow In Vitro Validation Workflow cluster_assay1 TLR7 Reporter Assay cluster_assay2 PBMC Cytokine Induction Assay A1 Seed HEK-Blue™ hTLR7 cells A2 Add this compound (serial dilutions) A1->A2 A3 Incubate for 18-24h A2->A3 A4 Measure SEAP activity A3->A4 A5 Determine EC50 A4->A5 B1 Isolate and plate human PBMCs B2 Stimulate with this compound B1->B2 B3 Incubate for 24-48h B2->B3 B4 Collect supernatant B3->B4 B5 Measure Cytokines (IFN-α, IL-6) by ELISA or Multiplex B4->B5 B6 Analyze dose-response B5->B6

Caption: A typical workflow for the in vitro characterization of this compound.

Conclusion

While direct experimental evidence is pending, the structural characteristics of this compound strongly suggest that it functions as a Toll-like receptor 7 agonist. The speculative mechanism of action presented in this guide, based on the well-established pharmacology of 8-substituted guanosine analogs, provides a solid framework for its further investigation and development. The proposed experimental protocols offer a clear path to empirically validate this hypothesis and to quantify the compound's immunostimulatory activity. The continued exploration of such novel TLR7 agonists holds promise for the development of new therapeutics and vaccine adjuvants.

References

An In-depth Technical Guide to the Immunostimulatory Properties of Guanosine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Guanosine (B1672433) analogs are a class of small molecules that have demonstrated significant immunostimulatory properties, positioning them as promising candidates for antiviral therapies, vaccine adjuvants, and anticancer agents. This technical guide provides a comprehensive overview of the core mechanisms, quantitative data, and experimental protocols associated with the immunomodulatory effects of these compounds. The primary mechanism of action for many immunostimulatory guanosine analogs is the activation of Toll-like receptor 7 (TLR7), an endosomal pattern recognition receptor crucial for the innate immune response to single-stranded RNA viruses. This activation triggers a signaling cascade culminating in the production of pro-inflammatory cytokines and type I interferons, leading to the subsequent activation of adaptive immunity. This document details the TLR7 signaling pathway, presents quantitative data on the potency and efficacy of various guanosine analogs, and provides detailed protocols for key in vitro and in vivo assays used to characterize their immunostimulatory activity.

Introduction

The innate immune system serves as the first line of defense against invading pathogens. It relies on a limited number of germline-encoded pattern recognition receptors (PRRs) that recognize conserved pathogen-associated molecular patterns (PAMPs). Toll-like receptors (TLRs) are a critical family of PRRs that play a central role in initiating inflammatory and antiviral responses. TLR7, in particular, is specialized in the recognition of guanosine- and uridine-rich single-stranded RNA (ssRNA), a hallmark of many viral genomes.[1]

Synthetic small molecule agonists of TLR7 have been developed to mimic this viral recognition and harness the power of the innate immune system for therapeutic purposes. Guanosine analogs, a prominent class of these agonists, have been extensively studied for their ability to stimulate potent immune responses.[2][3] Notable examples include Loxoribine (B1675258) (7-allyl-8-oxoguanosine) and 7-thia-8-oxoguanosine (TOG), which have been shown to induce the production of a wide array of cytokines and enhance both humoral and cellular immunity.[4][5]

This guide will provide an in-depth exploration of the immunostimulatory properties of guanosine analogs, with a focus on their interaction with TLR7. It will cover the molecular mechanisms of action, present a compilation of quantitative data from preclinical studies, and offer detailed experimental protocols for researchers in the field of immunology and drug development.

Mechanism of Action: TLR7 Signaling Pathway

The immunostimulatory effects of guanosine analogs are predominantly mediated through the activation of the TLR7 signaling pathway. TLR7 is primarily expressed in the endosomes of plasmacytoid dendritic cells (pDCs) and B lymphocytes.[6] The activation of TLR7 by guanosine analogs is a process that requires endosomal maturation.[2][3]

Upon binding of a guanosine analog agonist, TLR7 undergoes a conformational change, leading to its dimerization. This dimerization event initiates the recruitment of the adaptor protein MyD88 (Myeloid differentiation primary response 88).[7][8] MyD88, in turn, recruits and activates members of the IRAK (IL-1 receptor-associated kinase) family, specifically IRAK4 and IRAK1. This leads to the formation of a signaling complex that includes TRAF6 (TNF receptor-associated factor 6).

The activation of TRAF6 has two major downstream consequences:

  • Activation of the NF-κB Pathway: TRAF6, along with TAK1 (transforming growth factor-β-activated kinase 1), activates the IKK (IκB kinase) complex. The IKK complex then phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and subsequent degradation. This releases the transcription factor NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) to translocate to the nucleus and induce the expression of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-12.[7]

  • Activation of the IRF7 Pathway: In pDCs, a complex of TRAF6, IRAK1, IKKα, and IRF7 (interferon regulatory factor 7) is formed. This leads to the phosphorylation and activation of IRF7, which then translocates to the nucleus and drives the transcription of type I interferons (IFN-α and IFN-β).[7]

The secreted cytokines and interferons then act in an autocrine and paracrine manner to further amplify the immune response, leading to the activation of other immune cells, including natural killer (NK) cells, T cells, and B cells, and the upregulation of co-stimulatory molecules on antigen-presenting cells (APCs) like dendritic cells.[9]

TLR7_Signaling_Pathway cluster_endosome Endosome cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GA Guanosine Analog TLR7 TLR7 GA->TLR7 Binds TLR7_dimer TLR7 Dimer TLR7->TLR7_dimer Dimerization MyD88 MyD88 TLR7_dimer->MyD88 Recruits IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 TRAF6 TRAF6 IRAK1->TRAF6 TAK1 TAK1 TRAF6->TAK1 IRF7_inactive IRF7 (inactive) TRAF6->IRF7_inactive Activates IKK_complex IKK Complex TAK1->IKK_complex IkappaB IκBα IKK_complex->IkappaB Phosphorylates NFkappaB NF-κB IkappaB->NFkappaB Releases NFkappaB_target Pro-inflammatory Cytokine Genes (TNF-α, IL-6, IL-12) NFkappaB->NFkappaB_target Induces Transcription IRF7_active IRF7 (active) IRF7_inactive->IRF7_active Phosphorylation IRF7_target Type I Interferon Genes (IFN-α, IFN-β) IRF7_active->IRF7_target Induces Transcription Cytokine_Secretion Cytokine Secretion NFkappaB_target->Cytokine_Secretion Interferon_Secretion Interferon Secretion IRF7_target->Interferon_Secretion

Caption: TLR7 Signaling Pathway Activated by Guanosine Analogs.

Data Presentation: Quantitative Analysis of Immunostimulation

The immunostimulatory activity of guanosine analogs can be quantified by measuring their ability to induce cytokine production, promote immune cell proliferation, and upregulate the expression of co-stimulatory molecules on antigen-presenting cells. The following tables summarize key quantitative data for prominent guanosine analogs.

Table 1: In Vitro Cytokine Induction by Guanosine Analogs in Human Peripheral Blood Mononuclear Cells (PBMCs)

CompoundConcentration (µM)TNF-α (pg/mL)IL-12 (pg/mL)IFN-α (pg/mL)Reference
Loxoribine 100500 - 1500100 - 3002000 - 5000[10]
7-thia-8-oxoguanosine (TOG) 100400 - 120080 - 2502500 - 6000[10]
7-deazaguanosine 100300 - 100050 - 2001500 - 4000[10]
R-848 (Resiquimod) 0.52000 - 50001000 - 30001000 - 3000[10]
Control (Medium) -< 50< 20< 100[10]

Table 2: In Vitro Cytokine Induction by Guanosine Analogs in Mouse Splenocytes

CompoundConcentration (µM)IL-6 (pg/mL)IL-12 (p40) (pg/mL)IFN-γ (pg/mL)Reference
Loxoribine 1001000 - 3000500 - 1500200 - 600[5]
7-thia-8-oxoguanosine (TOG) 1001200 - 3500600 - 1800250 - 700
7-deazaguanosine 100800 - 2500400 - 1200150 - 500
Control (Medium) -< 100< 50< 50

Table 3: EC50 Values for TLR7 Activation by Guanosine Analogs

CompoundCell LineAssayEC50 (µM)Reference
Loxoribine HEK-Blue™ hTLR7SEAP Reporter10 - 50[11]
R-848 (Resiquimod) HEK-Blue™ hTLR7SEAP Reporter0.1 - 1.0[12]

Note: EC50 values can vary depending on the specific cell line and assay conditions.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the immunostimulatory properties of guanosine analogs.

In Vitro Stimulation of Mouse Splenocytes

This protocol describes the isolation and stimulation of mouse splenocytes to assess the induction of cytokine production by guanosine analogs.

Materials:

  • Mouse spleens

  • RPMI-1640 medium supplemented with 10% FBS, 1% penicillin-streptomycin

  • Red blood cell (RBC) lysis buffer (e.g., ACK lysis buffer)

  • 70 µm cell strainer

  • Guanosine analogs of interest

  • 96-well cell culture plates

  • CO2 incubator (37°C, 5% CO2)

Procedure:

  • Aseptically harvest spleens from mice and place them in a petri dish containing cold RPMI-1640 medium.[2][4]

  • Gently dissociate the spleens by mashing them through a 70 µm cell strainer using the plunger of a syringe.

  • Wash the cell strainer with RPMI-1640 to collect the remaining cells.

  • Centrifuge the cell suspension at 300 x g for 5 minutes at 4°C.

  • Discard the supernatant and resuspend the cell pellet in RBC lysis buffer. Incubate for 5 minutes at room temperature to lyse red blood cells.[2]

  • Add 10 volumes of RPMI-1640 to neutralize the lysis buffer and centrifuge at 300 x g for 5 minutes.

  • Discard the supernatant and resuspend the splenocytes in complete RPMI-1640 medium.

  • Perform a cell count and assess viability using a hemocytometer and trypan blue exclusion.

  • Adjust the cell concentration to 2 x 10^6 cells/mL in complete RPMI-1640.

  • Plate 100 µL of the cell suspension into each well of a 96-well plate.

  • Add 100 µL of the desired concentration of guanosine analog (or control) to the appropriate wells.

  • Incubate the plate for 24-48 hours in a CO2 incubator.

  • After incubation, centrifuge the plate at 500 x g for 5 minutes to pellet the cells.

  • Carefully collect the supernatant for cytokine analysis by ELISA.

Splenocyte_Stimulation_Workflow Spleen Harvest Mouse Spleen Dissociation Dissociate Spleen (70 µm strainer) Spleen->Dissociation Centrifugation1 Centrifuge & Remove Supernatant Dissociation->Centrifugation1 RBC_Lysis RBC Lysis Centrifugation1->RBC_Lysis Centrifugation2 Wash & Centrifuge RBC_Lysis->Centrifugation2 Cell_Count Count & Resuspend Cells Centrifugation2->Cell_Count Plating Plate Cells (2x10^5 cells/well) Cell_Count->Plating Stimulation Add Guanosine Analog & Incubate (24-48h) Plating->Stimulation Supernatant_Collection Collect Supernatant Stimulation->Supernatant_Collection ELISA Cytokine Analysis (ELISA) Supernatant_Collection->ELISA

Caption: Experimental Workflow for In Vitro Mouse Splenocyte Stimulation.

Cytokine Quantification by Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol outlines the general steps for a sandwich ELISA to measure cytokine concentrations in cell culture supernatants.

Materials:

  • ELISA plate (96-well)

  • Capture antibody (specific for the cytokine of interest)

  • Detection antibody (biotinylated, specific for the cytokine)

  • Recombinant cytokine standard

  • Assay diluent (e.g., PBS with 10% FBS)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Streptavidin-HRP

  • TMB substrate

  • Stop solution (e.g., 2N H2SO4)

  • Microplate reader

Procedure:

  • Coat the ELISA plate with the capture antibody diluted in coating buffer and incubate overnight at 4°C.[13]

  • Wash the plate three times with wash buffer.

  • Block the plate by adding assay diluent to each well and incubate for 1-2 hours at room temperature.[14]

  • Wash the plate three times with wash buffer.

  • Prepare a serial dilution of the recombinant cytokine standard in assay diluent.

  • Add the standards and the cell culture supernatants to the appropriate wells and incubate for 2 hours at room temperature.

  • Wash the plate three times with wash buffer.

  • Add the biotinylated detection antibody diluted in assay diluent to each well and incubate for 1 hour at room temperature.[13]

  • Wash the plate three times with wash buffer.

  • Add Streptavidin-HRP diluted in assay diluent to each well and incubate for 30 minutes at room temperature in the dark.

  • Wash the plate five times with wash buffer.

  • Add TMB substrate to each well and incubate for 15-30 minutes at room temperature in the dark, or until a color change is observed.

  • Stop the reaction by adding the stop solution to each well.

  • Read the absorbance at 450 nm using a microplate reader.

  • Generate a standard curve by plotting the absorbance values of the standards against their known concentrations. Use the standard curve to determine the concentration of the cytokine in the samples.

ELISA_Workflow Coat_Plate Coat Plate with Capture Antibody Block_Plate Block Plate Coat_Plate->Block_Plate Wash Add_Samples Add Standards & Samples (Supernatants) Block_Plate->Add_Samples Wash Add_Detection_Ab Add Biotinylated Detection Antibody Add_Samples->Add_Detection_Ab Wash Add_Strep_HRP Add Streptavidin-HRP Add_Detection_Ab->Add_Strep_HRP Wash Add_Substrate Add TMB Substrate Add_Strep_HRP->Add_Substrate Wash Stop_Reaction Stop Reaction Add_Substrate->Stop_Reaction Read_Plate Read Absorbance (450 nm) Stop_Reaction->Read_Plate

Caption: General Workflow for a Sandwich ELISA.

Flow Cytometry for Dendritic Cell Activation Markers

This protocol describes the staining of dendritic cells to analyze the expression of co-stimulatory molecules (e.g., CD86) and MHC class II, which are markers of activation.

Materials:

  • Stimulated dendritic cells

  • FACS buffer (e.g., PBS with 2% FBS and 0.05% sodium azide)

  • Fc block (e.g., anti-CD16/32 antibody)

  • Fluorochrome-conjugated antibodies (e.g., anti-CD11c, anti-MHC class II, anti-CD86)

  • Flow cytometer

Procedure:

  • Harvest the stimulated dendritic cells and wash them with FACS buffer.

  • Resuspend the cells in FACS buffer and perform a cell count.

  • Aliquot approximately 1 x 10^6 cells per tube.

  • Add Fc block to each tube and incubate for 10-15 minutes at 4°C to prevent non-specific antibody binding.

  • Prepare a cocktail of the fluorochrome-conjugated antibodies in FACS buffer.

  • Add the antibody cocktail to the cells and incubate for 30 minutes at 4°C in the dark.

  • Wash the cells twice with FACS buffer by centrifuging at 300 x g for 5 minutes.

  • Resuspend the cells in FACS buffer for analysis on a flow cytometer.

  • Acquire the data on the flow cytometer, gating on the dendritic cell population (e.g., CD11c+ cells) to analyze the expression of MHC class II and CD86.[7]

Conclusion

Guanosine analogs represent a potent class of immunostimulatory molecules with significant therapeutic potential. Their ability to selectively activate TLR7 and induce a robust type I interferon and pro-inflammatory cytokine response makes them attractive candidates for the development of novel antivirals, vaccine adjuvants, and immunotherapies for cancer. This technical guide has provided a comprehensive overview of the mechanisms of action, quantitative data on their immunostimulatory effects, and detailed experimental protocols to aid researchers in this exciting field. Further research into the structure-activity relationships of guanosine analogs and the development of targeted delivery systems will be crucial for translating the promise of these compounds into effective clinical therapies.

References

Role of Toll-like receptor 7 (TLR7) in recognizing guanosine analogs.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Role of Toll-like Receptor 7 (TLR7) in Recognizing Guanosine (B1672433) Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

Toll-like receptor 7 (TLR7) is a critical component of the innate immune system, primarily recognized for its role in detecting single-stranded viral RNA (ssRNA). However, a growing body of research has established that TLR7 also recognizes a class of small molecules, including various synthetic and endogenous guanosine analogs. This recognition triggers a potent immune response characterized by the production of type I interferons and pro-inflammatory cytokines, making TLR7 an attractive target for therapeutic intervention in viral diseases, cancer, and as a vaccine adjuvant. This technical guide provides a comprehensive overview of the molecular mechanisms underlying TLR7's recognition of guanosine analogs, the subsequent signaling pathways, quantitative binding and activation data, and detailed experimental protocols for studying these interactions.

Molecular Basis of Recognition

Structural and biochemical studies have revealed that TLR7 functions as a dual receptor, synergistically recognizing both small-molecule ligands and ssRNA.[1][2] The receptor forms an "m"-shaped dimer upon activation, which contains two distinct ligand-binding sites.[1]

  • Binding Site 1: This site is conserved between TLR7 and the highly homologous TLR8. It is responsible for binding small molecules, with a clear preference for guanosine and its analogs.[1][3] The binding of a guanosine analog to this primary site is essential for receptor activation.[1]

  • Binding Site 2: Spatially distinct from the first, this second site specifically binds to uridine (B1682114) or guanosine-uridine-containing ssRNA fragments.[1] The binding of ssRNA to this site enhances the binding affinity of the guanosine analog at the first site, leading to a synergistic and robust activation of the receptor.[1][4]

This dual-recognition mechanism suggests that TLR7 is finely tuned to respond to degradation products of viral RNA, where both nucleosides (like guanosine) and short oligoribonucleotides are present.[4][5]

TLR7 Signaling Pathway

The activation of TLR7 by guanosine analogs occurs within the endosomal compartment and is dependent on endosomal acidification.[6][7][8] Inhibition of this process with agents like chloroquine (B1663885) significantly reduces downstream signaling.[6][8][9]

Upon ligand binding and dimerization, TLR7 initiates a signaling cascade predominantly through the Myeloid differentiation primary response 88 (MyD88) adaptor protein.[9][10] This leads to the activation of two major downstream pathways:

  • NF-κB Pathway: Recruitment of IRAK (IL-1 receptor-associated kinase) family kinases and TRAF6 leads to the activation of the IKK complex, subsequent phosphorylation and degradation of IκB, and nuclear translocation of the transcription factor NF-κB. This drives the expression of pro-inflammatory cytokines such as IL-6, IL-12, and TNF-α.[11][12]

  • IRF7 Pathway: In parallel, MyD88 signaling also leads to the activation of Interferon Regulatory Factor 7 (IRF7). Phosphorylated IRF7 translocates to the nucleus and drives the expression of type I interferons (IFN-α and IFN-β), which are crucial for establishing an antiviral state.[12][13]

TLR7_Signaling_Pathway cluster_Endosome Endosome cluster_Cytoplasm Cytoplasm GA Guanosine Analog TLR7 TLR7 Dimer GA->TLR7 Binding & Activation MyD88 MyD88 TLR7->MyD88 Recruitment IRAKs IRAKs MyD88->IRAKs IRF7_inactive IRF7 (inactive) MyD88->IRF7_inactive via TRAF6/ IRAKs TRAF6 TRAF6 IRAKs->TRAF6 IKK_Complex IKK Complex TRAF6->IKK_Complex IkB IκB IKK_Complex->IkB Phosphorylates NFkB NF-κB IkB->NFkB Inhibits NFkB_nucleus NF-κB NFkB->NFkB_nucleus Translocation IRF7_active IRF7 (active) IRF7_inactive->IRF7_active Phosphorylation IRF7_nucleus IRF7 IRF7_active->IRF7_nucleus Translocation Cytokine_Genes Pro-inflammatory Cytokine Genes (IL-6, IL-12, TNF-α) NFkB_nucleus->Cytokine_Genes Transcription IFN_Genes Type I Interferon Genes (IFN-α, IFN-β) IRF7_nucleus->IFN_Genes Transcription

Caption: TLR7 signaling cascade initiated by guanosine analogs.

Quantitative Data Presentation

The interaction between guanosine analogs and TLR7 can be quantified by measuring binding affinity (e.g., by Isothermal Titration Calorimetry or Surface Plasmon Resonance) and cellular activation potency (e.g., by reporter assays or cytokine measurements).

Table 1: Binding Affinities of Guanosine Analogs to TLR7

This table summarizes dissociation constants (Kd) determined by biophysical methods. Lower Kd values indicate higher binding affinity.

CompoundMethodTLR7 SpeciesCo-ligandKd (μM)Reference
Guanosine (G)ITCSimianPolyU2.5[4]
2'-deoxyguanosine (dG)ITCSimianPolyU2.0[4]
8-hydroxyguanosine (8-OHG)ITCSimianPolyU15.2[4]
8-hydroxydeoxyguanosine (8-OHdG)ITCSimianPolyU11.0[4]
GUC-v1 (RNA 3-mer)SPRMacaca mulattaNone5.6[14]
GAG-v1 (RNA 3-mer)SPRMacaca mulattaNone20.2[14]
ITC: Isothermal Titration Calorimetry; SPR: Surface Plasmon Resonance. Data shows that the presence of an oligoribonucleotide (PolyU) is critical for high-affinity binding of guanosine nucleosides.
Table 2: Cellular Potency of Guanosine Analogs and other TLR7 Agonists

This table presents the 50% effective concentration (EC50) values, which represent the concentration of a compound required to elicit a half-maximal response in a cellular assay. Lower EC50 values indicate higher potency.

CompoundAssay TypeCell TypeMeasured ResponseEC50Reference
LoxoribinePlaque ReductionRAW 264.7MNV Replication Inhibition79.4 µM[15]
R-848 (Resiquimod)Plaque ReductionRAW 264.7MNV Replication Inhibition23.5 nM[15]
GardiquimodPlaque ReductionRAW 264.7MNV Replication Inhibition134.4 nM[15]
GS-9620 (Vesatolimod)Plaque ReductionRAW 264.7MNV Replication Inhibition0.59 µM[15]
R-837 (Imiquimod)Plaque ReductionRAW 264.7MNV Replication Inhibition1.5 µM[15]
Note: While not all compounds listed are guanosine analogs, they are common TLR7 agonists provided for comparative potency.

Experimental Protocols

TLR7 Activation Reporter Assay

This is a standard in vitro method to screen for TLR7 agonists or antagonists by measuring the activation of the NF-κB signaling pathway.

Principle: HEK293 cells, which do not endogenously express most TLRs, are co-transfected with a plasmid expressing human TLR7 and a reporter plasmid. The reporter plasmid contains a gene for a quantifiable enzyme (e.g., Luciferase or Secreted Embryonic Alkaline Phosphatase - SEAP) under the control of an NF-κB-responsive promoter. TLR7 activation by an agonist leads to NF-κB translocation and expression of the reporter gene, which can be measured.[6][16][17]

Detailed Methodology:

  • Cell Culture: Culture HEK293 cells in DMEM supplemented with 10% Fetal Bovine Serum (FBS), penicillin, and streptomycin (B1217042) at 37°C in a 5% CO2 incubator.

  • Transfection: Seed HEK293 cells into 96-well plates. Co-transfect the cells with an expression plasmid for human TLR7 and an NF-κB-luciferase reporter plasmid using a suitable transfection reagent. A plasmid expressing β-galactosidase can be included for normalization of transfection efficiency.

  • Stimulation: After 24 hours, replace the medium and add the guanosine analog compounds at various concentrations. Include a positive control (e.g., R848) and a negative (vehicle) control.[6]

  • Incubation: Incubate the cells for 18-24 hours to allow for reporter gene expression.

  • Lysis and Measurement: Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's protocol for the luciferase assay system.[7] If using a SEAP reporter, collect the supernatant and measure activity using a colorimetric substrate.[12][16]

  • Data Analysis: Normalize the luciferase activity to the β-galactosidase activity or total protein content. Plot the normalized reporter activity against the compound concentration to determine the EC50 value.

Reporter_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis p1 Seed HEK293 cells in 96-well plate p2 Co-transfect with TLR7 & NF-κB-Luc plasmids p1->p2 e1 Incubate for 24h p2->e1 e2 Stimulate with Guanosine Analogs e1->e2 e3 Incubate for 18-24h e2->e3 a1 Lyse cells e3->a1 a2 Measure Luciferase Activity a1->a2 a3 Normalize data and calculate EC50 a2->a3

Caption: Workflow for a TLR7 NF-κB reporter assay.
Cytokine Production Assay in Primary Immune Cells

Principle: This assay measures the functional outcome of TLR7 activation in primary immune cells, such as human peripheral blood mononuclear cells (PBMCs) or mouse bone marrow-derived macrophages (BMDMs), by quantifying the secretion of key cytokines.[6][18]

Detailed Methodology:

  • Cell Isolation: Isolate PBMCs from human blood using Ficoll-Paque density gradient centrifugation. Alternatively, generate BMDMs from mouse bone marrow by culturing progenitor cells with M-CSF for 7 days.

  • Cell Plating: Plate the isolated cells in 96-well plates at an appropriate density (e.g., 1x105 cells/well).

  • Stimulation: Treat the cells with various concentrations of guanosine analogs. Include positive (e.g., R848, LPS) and negative (vehicle) controls.

  • Incubation: Incubate the cells for 24-48 hours at 37°C.

  • Supernatant Collection: Centrifuge the plates and carefully collect the cell-free supernatant.

  • Cytokine Quantification: Measure the concentration of cytokines (e.g., IL-6, IL-12, TNF-α, IFN-α) in the supernatant using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA) kit specific for the cytokine of interest.[18][19]

  • Data Analysis: Generate a standard curve from the cytokine standards provided in the ELISA kit. Use this curve to calculate the concentration of the cytokine in each sample.

Isothermal Titration Calorimetry (ITC)

Principle: ITC is a biophysical technique that directly measures the heat change associated with a binding event.[20] It allows for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction between a guanosine analog and purified TLR7 protein in solution.[4][5]

Methodology Outline:

  • Preparation: Purified, soluble TLR7 ectodomain is placed in the sample cell of the calorimeter. The guanosine analog ligand is loaded into the injection syringe. Both are in identical buffer solutions.

  • Titration: The ligand is injected in small aliquots into the protein solution.

  • Heat Measurement: The instrument measures the minute heat changes (either released or absorbed) after each injection.

  • Data Analysis: The heat change per injection is plotted against the molar ratio of ligand to protein. This binding isotherm is then fitted to a model to extract the thermodynamic parameters of the interaction.[20]

Therapeutic Implications and Drug Development

The ability of guanosine analogs to potently activate TLR7 has made them attractive candidates for drug development.[11] By stimulating a strong type I interferon response, these compounds have significant potential as:

  • Antiviral Agents: For treating chronic viral infections like hepatitis C.[21] Isatoribine (also known as ANA245 or 7-thia-8-oxoguanosine) was developed for this purpose.[21]

  • Cancer Immunotherapy: By activating dendritic cells and promoting cytotoxic T lymphocyte responses against tumors.[3]

  • Vaccine Adjuvants: To enhance the magnitude and quality of the adaptive immune response to vaccination.[12]

Several guanosine analogs, including Loxoribine and Isatoribine, have been evaluated in preclinical and clinical trials.[11][21] However, challenges related to systemic toxicity from cytokine release have sometimes limited their development, leading to a focus on topical applications or improved delivery systems.[12]

Conclusion

Toll-like receptor 7 is a sophisticated pattern recognition receptor that has evolved to recognize not only viral ssRNA but also smaller components like guanosine and its modified analogs. The synergistic recognition mechanism, requiring both a small molecule and an RNA fragment for maximal activation, highlights a nuanced approach to pathogen sensing. This activation triggers a critical MyD88-dependent signaling pathway, culminating in the production of antiviral interferons and pro-inflammatory cytokines. A deep understanding of this recognition and signaling process, supported by robust quantitative and cellular assays, is fundamental for the rational design of novel TLR7-targeted therapeutics to combat a range of human diseases.

References

The Boc Protecting Group in Nucleoside Synthesis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate field of nucleoside chemistry, particularly in the synthesis of oligonucleotides and their analogues for therapeutic and diagnostic applications, the strategic use of protecting groups is paramount. These temporary modifications of reactive functional groups prevent unwanted side reactions and ensure the regioselective formation of desired bonds. Among the arsenal (B13267) of protecting groups for the exocyclic amino functions of nucleobases, the tert-butyloxycarbonyl (Boc) group has emerged as a valuable tool. Its unique acid lability, in contrast to the base-labile or hydrogenolysis-labile nature of other common protecting groups, makes it a cornerstone of orthogonal protection strategies, enabling the synthesis of complex, highly modified nucleosides and oligonucleotides.

This technical guide provides a comprehensive overview of the application of the Boc protecting group in nucleoside synthesis. It covers the fundamental principles of Boc protection and deprotection, detailed experimental protocols, a comparative analysis with other protecting groups, and its utility in advanced synthetic strategies.

The Chemistry of the Boc Protecting Group

The Boc group is introduced to the exocyclic amino functions of nucleosides, such as the N⁶ of adenosine, N⁴ of cytidine, and N² of guanosine (B1672433), as well as the N³ position of uridine (B1682114) and thymidine (B127349), to temporarily convert the nucleophilic amine into a less reactive carbamate (B1207046). This protection is crucial to prevent side reactions during subsequent synthetic steps, such as phosphitylation to form phosphoramidites or other modifications to the sugar moiety.

Boc Protection of Nucleosides

The most common method for the introduction of the Boc group is the reaction of the nucleoside with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. A notable advancement in this area is a solvent-free method utilizing a low-energy ball mill, which has been shown to be rapid, convenient, and high-yielding for the bis-N-Boc protection of adenosine, cytidine, and guanosine derivatives.[1] In the case of guanosine, this method can also lead to the protection of the O⁶ carbonyl group as its O-Boc enol carbonate.[1]

Mechanism of Boc Protection:

The reaction proceeds via a nucleophilic attack of the exocyclic amine of the nucleobase on one of the carbonyl carbons of Boc₂O. This is followed by the departure of a tert-butyl carbonate leaving group, which subsequently breaks down into carbon dioxide and tert-butoxide. The tert-butoxide then deprotonates the newly formed carbamate, yielding the Boc-protected nucleoside.

Boc_Protection_Mechanism Nucleoside Nucleoside-NH₂ Tetrahedral_Intermediate Tetrahedral Intermediate Nucleoside->Tetrahedral_Intermediate Nucleophilic Attack Boc2O Boc₂O Boc2O->Tetrahedral_Intermediate Protonated_Carbamate Protonated Carbamate Tetrahedral_Intermediate->Protonated_Carbamate Elimination of tert-butyl carbonate tBuOH t-BuOH Tetrahedral_Intermediate->tBuOH CO2 CO₂ Tetrahedral_Intermediate->CO2 Boc_Nucleoside Nucleoside-NH-Boc Protonated_Carbamate->Boc_Nucleoside Deprotonation by t-butoxide

Mechanism of Boc protection of a nucleoside exocyclic amine.
Boc Deprotection of Nucleosides

The removal of the Boc group is typically achieved under acidic conditions, most commonly with trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM).[2][3] This acid-lability is the key feature that allows for its orthogonal use with other protecting groups. The deprotection is generally rapid and clean, proceeding at room temperature.

Mechanism of Boc Deprotection:

The deprotection mechanism is initiated by the protonation of the carbamate carbonyl oxygen by the acid. This is followed by the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid is unstable and readily decarboxylates to release the free amine and carbon dioxide.

Boc_Deprotection_Mechanism Boc_Nucleoside Nucleoside-NH-Boc Protonated_Carbamate Protonated Carbamate Boc_Nucleoside->Protonated_Carbamate H_plus H⁺ (e.g., TFA) H_plus->Protonated_Carbamate Carbamic_Acid Carbamic Acid Intermediate Protonated_Carbamate->Carbamic_Acid Formation of t-butyl cation Isobutene Isobutene Protonated_Carbamate->Isobutene Nucleoside_Amine Nucleoside-NH₃⁺ Carbamic_Acid->Nucleoside_Amine Decarboxylation CO2 CO₂ Carbamic_Acid->CO2

Mechanism of acid-catalyzed deprotection of a Boc-protected nucleoside.

Experimental Protocols

General Protocol for bis-N-Boc Protection of Nucleosides via Ball Milling[1]

This solvent-free method is applicable to adenosine, 2'-deoxyadenosine, cytidine, 2'-deoxycytidine, guanosine, and 2'-deoxyguanosine.

  • Preparation: Place the nucleoside, di-tert-butyl dicarbonate (Boc₂O), and a catalytic amount of 4-(dimethylamino)pyridine (DMAP) in a ball mill apparatus.

  • Milling: Conduct the reaction in the ball mill at a specified frequency and duration. Reaction times are typically rapid.

  • Work-up: After the reaction is complete, the product can be purified by standard chromatographic techniques.

Note: For guanosine compounds, this method may also result in the protection of the O⁶ carbonyl group.

General Protocol for N³-Boc Protection of Thymidine[4]
  • Reaction Setup: Dissolve thymidine in a suitable solvent. Add Boc₂O and a base.

  • Reaction Conditions: Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

  • Purification: Purify the product by column chromatography to yield N³-Boc-thymidine.

General Protocol for Boc Deprotection using TFA[2][3]
  • Reaction Setup: Dissolve the Boc-protected nucleoside in dichloromethane (DCM).

  • Deprotection: Add trifluoroacetic acid (TFA) to the solution and stir at room temperature. The reaction progress can be monitored by TLC or LC-MS.

  • Work-up: Upon completion, the volatiles are removed in vacuo. The crude product can then be purified as required. For ODN deprotection, scavenging with a basic ion-exchange resin can be employed to obtain the free amine.[3]

Quantitative Data and Comparative Analysis

The choice of a protecting group is often dictated by factors such as ease of introduction and removal, stability to various reaction conditions, and impact on the solubility of the protected intermediate. Below is a summary of available data for Boc protection and a comparison with the commonly used benzoyl (Bz) protecting group.

NucleosideProtecting GroupReagents & Conditions for ProtectionYield (%)Deprotection ConditionsReference
Adenosine Derivatives bis-N-BocBoc₂O, DMAP, ball millHighTFA, DCM[1]
Cytidine Derivatives bis-N-BocBoc₂O, DMAP, ball millHighTFA, DCM[1]
Guanosine Derivatives bis-N-BocBoc₂O, DMAP, ball millModerate to HighTFA, DCM[1]
Thymidine N³-BocBoc₂O, BaseHighTFA, DCM[4]
Adenosine N⁶-BenzoylBenzoyl chloride, pyridine39%Aqueous ammonia[5]
Deoxyadenosine N⁶-BenzoylBenzoyl chloride, pyridine-Aqueous ammonia, heat[6]
Deoxycytidine N⁴-BenzoylBenzoyl chloride, pyridine-Aqueous ammonia, heat[6]
Deoxyguanosine N²-IsobutyrylIsobutyryl chloride, pyridine-Aqueous ammonia, heat[6]

Advantages of the Boc Group:

  • Orthogonality: The key advantage of the Boc group is its acid lability, which makes it orthogonal to base-labile (e.g., acyl groups like benzoyl and isobutyryl) and hydrogenolysis-labile (e.g., Cbz) protecting groups.[] This is crucial for the synthesis of complex molecules requiring multi-step, selective deprotections.

  • Mild Deprotection: While requiring acidic conditions, the deprotection of Boc is often rapid and occurs at room temperature, which can be advantageous for sensitive substrates.

  • Traceless Byproducts: The byproducts of Boc deprotection are volatile (carbon dioxide and isobutene), which can simplify purification.

Disadvantages of the Boc Group:

  • Acid Sensitivity: The need for acidic deprotection can be a limitation if the nucleoside or oligonucleotide contains other acid-labile groups.

  • Potential for Side Reactions: The tert-butyl cation generated during deprotection can be a reactive electrophile and may lead to side reactions with nucleophilic residues, although this is less of a concern in nucleoside chemistry compared to peptide synthesis.

Comparison with Acyl Protecting Groups (e.g., Benzoyl):

Acyl protecting groups like benzoyl (Bz) and isobutyryl (iBu) are the standard for protecting the exocyclic amines of nucleobases in routine oligonucleotide synthesis.[8] They are stable to the acidic conditions used for the removal of the 5'-dimethoxytrityl (DMT) group during solid-phase synthesis. However, their removal requires harsh basic conditions (e.g., concentrated ammonium (B1175870) hydroxide (B78521) at elevated temperatures), which can be detrimental to sensitive modifications on the oligonucleotide.[6] The Boc group, in contrast, offers a milder deprotection alternative when such sensitive functionalities are present.

Applications in Nucleoside and Oligonucleotide Synthesis

The unique properties of the Boc group have led to its application in several specialized areas of nucleoside and oligonucleotide synthesis.

Orthogonal Protection Strategies

The Boc group is a key component in orthogonal protection schemes. For instance, in the synthesis of modified oligonucleotides, a Boc-protected amine can be selectively deprotected on the solid support to allow for the attachment of labels, linkers, or other moieties, while the standard base-labile protecting groups on the nucleobases remain intact.

Orthogonal_Protection Start Nucleoside with -NH-Boc (acid-labile) -O-DMT (acid-labile) -NH-Acyl (base-labile) Step1 Solid-Phase Oligonucleotide Synthesis Cycle Start->Step1 Phosphoramidite Chemistry Step2 Selective On-Support Boc Deprotection Step1->Step2 Mild Acid (e.g., TFA) Step3 On-Support Modification of free amine Step2->Step3 Coupling of desired moiety Step4 Final Deprotection and Cleavage from Support Step3->Step4 Base (e.g., NH₄OH) Final_Product Modified Oligonucleotide Step4->Final_Product

Workflow for orthogonal synthesis of a modified oligonucleotide using a Boc group.
Synthesis of Peptide Nucleic Acids (PNAs)

In the synthesis of Peptide Nucleic Acids (PNAs), where the sugar-phosphate backbone is replaced by a polyamide chain, the Boc group is frequently used to protect the aminoethylglycine backbone.[5] The Boc/acyl protecting group strategy, where the backbone is Boc-protected and the nucleobases are protected with base-labile acyl groups, is an attractive approach in PNA synthesis.[1]

Synthesis of Modified Nucleosides

The Boc group has been employed for the N³-protection of thymidine to facilitate the synthesis of sugar-modified analogues.[4] Its stability to strong basic conditions allows for regioselective O-alkylation of the sugar moiety, providing access to a variety of modified nucleosides.[4]

Conclusion

The tert-butyloxycarbonyl (Boc) protecting group offers a unique and valuable set of properties for nucleoside and oligonucleotide synthesis. Its acid-lability provides a powerful tool for orthogonal protection strategies, enabling the synthesis of complex, modified nucleic acids that would be challenging to access with standard protection schemes. While traditional acyl protecting groups remain the workhorse for routine oligonucleotide synthesis, the Boc group is an indispensable tool for researchers and drug development professionals working on the cutting edge of nucleic acid chemistry, where the incorporation of sensitive moieties and the need for selective deprotection are paramount. The continued development of efficient and high-yielding methods for the introduction and removal of the Boc group will further solidify its role in the synthesis of next-generation nucleic acid-based therapeutics and diagnostics.

References

Methodological & Application

Application Notes & Protocols: Incorporation of 8-(N-Boc-aminomethyl)guanosine into RNA

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The site-specific incorporation of modified nucleotides into RNA is a powerful strategy for elucidating biological mechanisms and developing novel therapeutics. 8-(N-Boc-aminomethyl)guanosine is a valuable modified nucleoside that introduces a protected primary amine at the C8 position of guanine. The tert-butyloxycarbonyl (Boc) protecting group is stable during standard RNA synthesis but can be selectively removed post-synthetically under acidic conditions.[1][2] This unmasks a reactive aminomethyl linker, enabling the conjugation of various functional moieties such as fluorophores, biotin, or crosslinking agents.

This document provides detailed protocols for two primary methodologies to incorporate this compound into RNA:

  • Chemical Synthesis via Phosphoramidite (B1245037) Chemistry: The most robust and widely used method for site-specific, high-fidelity incorporation.

  • Enzymatic Incorporation via In Vitro Transcription: A potential alternative for generating RNA transcripts containing the modification, although its efficiency is highly dependent on polymerase tolerance.

Method 1: Chemical Synthesis via Phosphoramidite Chemistry

This approach involves the chemical synthesis of an this compound phosphoramidite monomer, which is then incorporated into a growing RNA oligonucleotide chain on an automated solid-phase synthesizer.[3]

Workflow for Chemical Incorporation

Chemical_Synthesis_Workflow cluster_0 Phase 1: Monomer Preparation cluster_1 Phase 2: Oligonucleotide Assembly cluster_2 Phase 3: Deprotection & Purification p_synth Synthesis of This compound Phosphoramidite rna_synth Automated Solid-Phase RNA Synthesis p_synth->rna_synth deprotect Cleavage & Full Deprotection rna_synth->deprotect boc_remove Selective Boc Group Removal deprotect->boc_remove purify HPLC Purification boc_remove->purify Deprotection_Workflow start Synthesized RNA (on solid support, fully protected) step1 Step 1: Cleavage & Base/Phosphate Deprotection (e.g., AMA or NH4OH/EtOH) start->step1 step2 Step 2: 2'-O-Silyl Group Removal (e.g., TEA·3HF in DMSO) step1->step2 step3 Step 3: Selective Boc Group Removal (e.g., 95% TFA) step2->step3 end_node Final, Fully Deprotected RNA step3->end_node Enzymatic_Synthesis_Workflow cluster_0 Phase 1: Substrate Preparation cluster_1 Phase 2: RNA Synthesis cluster_2 Phase 3: Purification ntp_synth Synthesis of This compound Triphosphate (N-Boc-amGTP) ivt In Vitro Transcription with T7 RNA Polymerase ntp_synth->ivt purify Denaturing PAGE Purification ivt->purify

References

Application Notes & Protocols: Synthesis of 8-(N-Boc-aminomethyl)guanosine Phosphoramidite

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The site-specific modification of oligonucleotides is a cornerstone of modern molecular biology, diagnostics, and therapeutic development. Guanosine residues, particularly at the C8 position, are frequent targets for modification to introduce novel functionalities, such as fluorescent probes, cross-linking agents, or therapeutic moieties. The 8-aminomethyl group serves as a versatile linker for attaching such functionalities post-synthesis. To incorporate this modification using standard solid-phase oligonucleotide synthesis, a phosphoramidite (B1245037) building block is required.

This document provides a detailed protocol for the multi-step synthesis of 8-(N-Boc-aminomethyl)guanosine phosphoramidite. The synthetic strategy begins with the commercially available 8-bromoguanosine (B14676) and involves a series of protection steps, a key palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to install the protected aminomethyl group, and final phosphitylation to yield the desired product, ready for use in automated oligonucleotide synthesizers.

Overall Synthetic Scheme

The synthesis of this compound phosphoramidite is a multi-step process that requires careful protection of reactive functional groups. The overall workflow is outlined below:

  • Protection of 8-Bromoguanosine: The starting material, 8-bromoguanosine, undergoes a series of reactions to protect the N2-exocyclic amine and the 5' and 2' hydroxyl groups, leaving the 3'-hydroxyl group free for the final phosphitylation step.

  • Suzuki-Miyaura Cross-Coupling: The fully protected 8-bromoguanosine derivative is coupled with potassium N-Boc-aminomethyltrifluoroborate. This palladium-catalyzed reaction is a highly efficient method for forming the C-C bond and installing the desired side chain.[1][2]

  • Phosphitylation: The final step involves the reaction of the free 3'-hydroxyl group with a phosphitylating agent, typically 2-cyanoethyl N,N-diisopropylchlorophosphoramidite, to generate the target phosphoramidite building block.

G A 8-Bromoguanosine B Step 1: Protection (N2-Ac, 5'-DMT, 2'-TBDMS) A->B Reagents C Protected 8-Bromoguanosine B->C D Step 2: Suzuki Coupling + K-CH2NHBoc-BF3 C->D Pd(OAc)2, SPhos E Protected 8-(N-Boc-aminomethyl) guanosine D->E F Step 3: Phosphitylation E->F (iPr2N)2POCH2CH2CN G Target Phosphoramidite F->G

Caption: High-level workflow for the synthesis of the target phosphoramidite.

Experimental Protocols

Protocol 1: Protection of 8-Bromoguanosine

This protocol is performed in three stages to protect the N2 amine, the 5'-hydroxyl, and the 2'-hydroxyl groups.

1(a): N2-Acetyl Protection

  • Suspend 8-bromoguanosine in anhydrous pyridine (B92270).

  • Cool the suspension to 0°C in an ice bath.

  • Add trimethylsilyl (B98337) chloride (TMS-Cl) dropwise and stir for 2 hours to silylate the hydroxyl groups.

  • Add acetic anhydride (B1165640) and allow the reaction to warm to room temperature. Stir for 4-6 hours.

  • Quench the reaction by adding cold water, followed by concentrated ammonium (B1175870) hydroxide.

  • Stir for 30 minutes to remove the silyl (B83357) protecting groups.

  • Concentrate the mixture under reduced pressure and purify the residue by silica (B1680970) gel chromatography to yield N2-acetyl-8-bromoguanosine.

1(b): 5'-O-Dimethoxytrityl (DMT) Protection

  • Co-evaporate N2-acetyl-8-bromoguanosine with anhydrous pyridine to remove residual water.

  • Dissolve the dried product in anhydrous pyridine.

  • Add 4,4'-dimethoxytrityl chloride (DMT-Cl) in portions at room temperature.

  • Stir the reaction for 12-16 hours. Monitor progress by TLC.

  • Quench the reaction with methanol.

  • Concentrate the solution and purify by silica gel chromatography to isolate 5'-O-DMT-N2-acetyl-8-bromoguanosine.

1(c): 2'-O-tert-Butyldimethylsilyl (TBDMS) Protection

  • Dissolve 5'-O-DMT-N2-acetyl-8-bromoguanosine in anhydrous tetrahydrofuran (B95107) (THF).

  • Add silver nitrate (B79036) (AgNO3) and pyridine, and stir for 15 minutes at room temperature.

  • Add tert-butyldimethylsilyl chloride (TBDMS-Cl) and continue stirring for 8-12 hours.

  • Filter the reaction mixture through celite to remove silver salts.

  • Concentrate the filtrate and purify by silica gel chromatography to yield the fully protected 8-bromoguanosine derivative with a free 3'-OH group.

Protocol 2: Suzuki-Miyaura Cross-Coupling

This protocol adapts established methods for coupling potassium aminomethyltrifluoroborates with (hetero)aryl halides.[1][2]

  • To a reaction vessel, add the fully protected 8-bromoguanosine (from Protocol 1), potassium N-Boc-aminomethyltrifluoroborate (1.5 eq), palladium(II) acetate (B1210297) (Pd(OAc)2, 0.05 eq), and SPhos (0.10 eq).

  • Purge the vessel with argon.

  • Add a degassed mixture of toluene (B28343) and water (4:1 ratio).

  • Add potassium carbonate (K2CO3, 3.0 eq) as the base.

  • Heat the mixture to 80-100°C and stir vigorously for 12-24 hours, monitoring by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution and purify the crude product by silica gel chromatography to yield the protected this compound.

Protocol 3: 3'-O-Phosphitylation

This is the final step to generate the phosphoramidite.[3]

  • Dry the product from Protocol 2 by co-evaporation with anhydrous acetonitrile (B52724).

  • Dissolve the dried nucleoside in anhydrous dichloromethane (B109758) under an argon atmosphere.

  • Add N,N-diisopropylethylamine (DIPEA, 4.0 eq).

  • Cool the solution to 0°C.

  • Add 2-cyanoethyl N,N-diisopropylchlorophosphoramidite (1.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Quench the reaction with saturated aqueous sodium bicarbonate and extract with dichloromethane.

  • Dry the combined organic layers over anhydrous sodium sulfate, concentrate, and purify by flash chromatography on silica gel pre-treated with triethylamine.

  • Co-evaporate the purified product with anhydrous acetonitrile and dry under high vacuum to yield the final phosphoramidite as a white foam.

Data Presentation

The following tables summarize the key reagents and conditions for each stage of the synthesis. Yields are representative and may vary.

Table 1: Reagents and Conditions for Protection of 8-Bromoguanosine

Step Key Reagents Solvent Temp. Time Typical Yield
1(a): N2-Ac TMS-Cl, Acetic Anhydride Pyridine 0°C to RT 6-8 h 75-85%
1(b): 5'-DMT DMT-Cl Pyridine RT 12-16 h 80-90%

| 1(c): 2'-TBDMS | TBDMS-Cl, AgNO3 | THF/Pyridine | RT | 8-12 h | 60-70% |

Table 2: Reagents and Conditions for Suzuki-Miyaura Coupling

Parameter Description
Substrates Protected 8-Bromoguanosine, K-CH2NHBoc-BF3
Catalyst Palladium(II) Acetate (Pd(OAc)2)
Ligand SPhos
Base Potassium Carbonate (K2CO3)
Solvent Toluene / Water (4:1)
Temperature 80-100°C
Time 12-24 h

| Typical Yield | 70-85% |

Table 3: Reagents and Conditions for Phosphitylation

Parameter Description
Substrate Protected this compound
Phosphitylating Agent 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite
Activator/Base N,N-diisopropylethylamine (DIPEA)
Solvent Dichloromethane (DCM)
Temperature 0°C to RT
Time 2-4 h

| Typical Yield | 85-95% |

Visualization of Protecting Group Strategy

The successful synthesis of nucleoside phosphoramidites hinges on an orthogonal protecting group strategy, where specific groups are added and removed under different conditions without affecting others.

G cluster_0 Guanosine Core G Guanosine N2 N2-Amine (pKa ~1.7) OH5 5'-Hydroxyl (Primary) OH2 2'-Hydroxyl (Secondary) OH3 3'-Hydroxyl (Target Site) PG_N2 Acetyl (Ac) Base Labile N2->PG_N2 Protects during coupling & synthesis PG_OH5 DMT Acid Labile OH5->PG_OH5 Protects during synthesis steps PG_OH2 TBDMS Fluoride Labile OH2->PG_OH2 Prevents branching during chain elongation PG_OH3 Remains Free for Phosphitylation OH3->PG_OH3 Site for phosphoramidite formation

References

Application Notes and Protocols: 8-(N-Boc-aminomethyl)guanosine as a TLR7 Agonist in vitro

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Toll-like receptor 7 (TLR7) is an endosomal pattern recognition receptor crucial for the innate immune response to single-stranded viral RNA. Activation of TLR7 triggers downstream signaling cascades, leading to the production of type I interferons (IFN) and pro-inflammatory cytokines, making it a key target for the development of vaccine adjuvants, antiviral agents, and cancer immunotherapies. Guanosine (B1672433) and its derivatives are a class of molecules known to act as endogenous and synthetic ligands for TLR7.[1][2][3] 8-(N-Boc-aminomethyl)guanosine is a synthetic guanosine analog designed for potential TLR7 agonistic activity. The N-Boc protecting group offers a handle for further chemical modification or conjugation. These application notes provide a comprehensive overview and detailed protocols for the in vitro characterization of this compound as a TLR7 agonist.

Mechanism of Action: TLR7 Signaling Pathway

Upon binding of an agonist like this compound, TLR7, located in the endosomal compartment, dimerizes and recruits the adaptor protein MyD88. This initiates a signaling cascade involving IRAK (Interleukin-1 Receptor-Associated Kinase) family kinases and TRAF6 (TNF Receptor-Associated Factor 6). The pathway then bifurcates to activate two key transcription factors: Interferon Regulatory Factor 7 (IRF7), which drives the expression of type I interferons (e.g., IFN-α), and Nuclear Factor-kappa B (NF-κB), which upregulates the expression of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-12.[4][5]

TLR7_Signaling_Pathway cluster_endosome Endosome cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR7 TLR7 MyD88 MyD88 TLR7->MyD88 Recruitment Agonist This compound Agonist->TLR7 Binding & Dimerization IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 IKK_complex IKK Complex TRAF6->IKK_complex Activation IRF7_inactive IRF7 (inactive) TRAF6->IRF7_inactive Activation NFkB_Inhibitor IκB IKK_complex->NFkB_Inhibitor Phosphorylation & Degradation NFkB NF-κB (p50/p65) NFkB_nucleus NF-κB NFkB->NFkB_nucleus Translocation IRF7_active IRF7 (active) IRF7_inactive->IRF7_active IRF7_nucleus IRF7 IRF7_active->IRF7_nucleus Translocation Proinflammatory_Genes Pro-inflammatory Cytokine Genes (TNF-α, IL-6, IL-12) NFkB_nucleus->Proinflammatory_Genes Transcription IFN_Genes Type I IFN Genes (IFN-α) IRF7_nucleus->IFN_Genes Transcription Reporter_Assay_Workflow A 1. Culture & Harvest HEK-hTLR7 Reporter Cells B 2. Seed Cells in 96-well Plate A->B D 4. Add Compounds to Cells & Incubate (18-24h) B->D C 3. Prepare Serial Dilutions of Test Compound & Control C->D E 5. Transfer Supernatant to a New Plate with SEAP Detection Reagent D->E F 6. Incubate (1-3h) & Measure OD (650 nm) E->F G 7. Analyze Data: Plot Dose-Response Curve & Calculate EC50 F->G Logical_Relationship cluster_input Input cluster_system In Vitro System cluster_activation Cellular Activation cluster_output Measurable Outputs Agonist This compound TLR7_Cells TLR7-Expressing Cells (e.g., PBMCs, Reporter Cells) Agonist->TLR7_Cells Stimulation Signaling TLR7 Signaling (MyD88, NF-κB, IRF7) TLR7_Cells->Signaling Initiates Cytokines Cytokine Production (IFN-α, TNF-α, IL-6) Signaling->Cytokines Reporter Reporter Gene Activation Signaling->Reporter

References

Application Notes and Protocols for Testing Immunostimulatory Effects of Guanosine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Guanosine (B1672433) analogs represent a class of small molecules with significant potential as immunomodulators. Certain C8-substituted and N7, C8-disubstituted guanine (B1146940) ribonucleosides have demonstrated the ability to stimulate both humoral and cellular immune responses.[1][2][3] The primary mechanism behind their immunostimulatory activity is the activation of endosomal Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8), which are key players in the innate immune system's recognition of single-stranded RNA (ssRNA), particularly from viral pathogens.[1][2][4][5][6][7] Activation of TLR7 and TLR8 triggers downstream signaling cascades that lead to the production of pro-inflammatory cytokines and type I interferons (IFNs), enhancement of antigen-presenting cell (APC) function, and subsequent activation of adaptive immunity.[5][8][9][10]

These application notes provide a detailed experimental framework for researchers to assess the immunostimulatory properties of novel guanosine analogs. The protocols outlined below describe key in vitro assays to characterize the activity of these compounds on immune cells, focusing on cytokine production, cell proliferation, and the expression of activation markers.

Signaling Pathways of Guanosine Analogs

Guanosine analogs primarily exert their immunostimulatory effects through the activation of TLR7 and TLR8. Upon binding, these receptors dimerize and recruit the adaptor protein Myeloid differentiation primary response 88 (MyD88).[10] This initiates a signaling cascade involving IRAK-4 and subsequent activation of transcription factors such as NF-κB and IFN regulatory factors (IRFs).[4][5] While both TLR7 and TLR8 utilize the MyD88-dependent pathway, they can trigger different downstream responses depending on the cell type.[4][8][9] TLR7 activation, predominantly in plasmacytoid dendritic cells (pDCs) and B cells, leads to a strong type I IFN response via IRF7.[5][7] TLR8 activation, mainly in myeloid cells like monocytes and conventional dendritic cells (cDCs), potently induces pro-inflammatory cytokines such as TNF-α, IL-6, and IL-12 through the NF-κB pathway.[4][8][9]

TLR7_Signaling_Pathway cluster_endosome Endosome cluster_nucleus Nucleus GA Guanosine Analog TLR7 TLR7 GA->TLR7 MyD88 MyD88 TLR7->MyD88 IRAK4 IRAK-4 MyD88->IRAK4 TRAF6 TRAF6 IRAK4->TRAF6 IKK_complex IKK Complex TRAF6->IKK_complex IRF7 IRF7 TRAF6->IRF7 Activates NFkB NF-κB IKK_complex->NFkB Activates NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates IRF7_nuc IRF7 IRF7->IRF7_nuc Translocates Cytokines Pro-inflammatory Cytokines NFkB_nuc->Cytokines IFNs Type I IFNs IRF7_nuc->IFNs

Caption: TLR7 Signaling Pathway.

TLR8_Signaling_Pathway cluster_endosome Endosome cluster_nucleus Nucleus GA Guanosine Analog TLR8 TLR8 GA->TLR8 MyD88 MyD88 TLR8->MyD88 IRAK4 IRAK-4 MyD88->IRAK4 TRAF6 TRAF6 IRAK4->TRAF6 IKK_complex IKK Complex TRAF6->IKK_complex JNK JNK TRAF6->JNK Activates p38 p38 MAPK TRAF6->p38 Activates NFkB NF-κB IKK_complex->NFkB Activates NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates AP1 AP-1 JNK->AP1 Activates p38->AP1 Activates Cytokines Pro-inflammatory Cytokines (IL-12, TNF-α, IL-6) NFkB_nuc->Cytokines AP1->Cytokines

Caption: TLR8 Signaling Pathway.

Data Presentation: In Vitro Activity of Guanosine Analogs

The following tables summarize quantitative data for exemplary guanosine analogs and their effects on immune cells.

Table 1: Potency of Guanosine Analogs in TLR-Expressing Reporter Cells

CompoundTargetAssayEC50 (nM)Reference
DN052hTLR8SEAP Reporter6.7[11][12]
Motolimod (VTX-2337)hTLR8SEAP Reporter108.7[12]
LoxoribineTLR7IFN-α production-[10]
7-Thia-8-oxoguanosineTLR7Cytokine Production-[1][2]
7-DeazaguanosineTLR7Cytokine Production-[1][2]

Table 2: Cytokine Induction by Guanosine Analogs in Human PBMCs

CompoundConcentrationCytokineFold Induction (over control)Reference
Guanosine Analog A10 µMTNF-α15.2Fictional Data
Guanosine Analog A10 µMIL-625.8Fictional Data
Guanosine Analog A10 µMIFN-α8.5Fictional Data
Guanosine Analog B10 µMTNF-α5.6Fictional Data
Guanosine Analog B10 µMIL-612.1Fictional Data
Guanosine Analog B10 µMIFN-α2.3Fictional Data

Experimental Protocols

The following protocols provide detailed methodologies for assessing the immunostimulatory effects of guanosine analogs.

Experimental_Workflow cluster_setup Experimental Setup cluster_assays In Vitro Assays cluster_readouts Readouts start Isolate Human PBMCs culture_cells Culture PBMCs with Guanosine Analogs start->culture_cells cytokine Cytokine Release Assay culture_cells->cytokine proliferation Immune Cell Proliferation Assay culture_cells->proliferation flow Flow Cytometry Analysis culture_cells->flow elisa ELISA / Multiplex cytokine->elisa cfse CFSE / [3H]-Thymidine proliferation->cfse markers CD69, CD86, HLA-DR flow->markers

Caption: General Experimental Workflow.
Protocol 1: Cytokine Release Assay

This assay quantifies the production of key cytokines by immune cells in response to stimulation with guanosine analogs.

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Guanosine analogs (stock solutions in DMSO)

  • LPS (positive control)

  • DMSO (vehicle control)

  • 96-well cell culture plates

  • ELISA or multiplex cytokine assay kits (e.g., for TNF-α, IL-6, IL-12, IFN-α)[13][14][15]

  • Plate reader

Procedure:

  • Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

  • Resuspend PBMCs in complete RPMI-1640 medium and adjust the cell concentration to 1 x 10^6 cells/mL.

  • Seed 100 µL of the cell suspension into each well of a 96-well plate.

  • Prepare serial dilutions of the guanosine analogs and control compounds (LPS, DMSO) in complete medium.

  • Add 100 µL of the compound dilutions to the respective wells. The final DMSO concentration should not exceed 0.1%.

  • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24-48 hours.[16]

  • After incubation, centrifuge the plate at 400 x g for 5 minutes.

  • Carefully collect the supernatant for cytokine analysis.

  • Quantify cytokine concentrations in the supernatant using ELISA or a multiplex bead-based assay according to the manufacturer's instructions.

Data Analysis:

  • Generate a standard curve for each cytokine.

  • Calculate the concentration of each cytokine in the samples.

  • Plot dose-response curves for each guanosine analog and determine EC50 values.

  • Compare cytokine levels between treated, vehicle control, and positive control groups.

Protocol 2: Immune Cell Proliferation Assay

This assay measures the ability of guanosine analogs to induce the proliferation of immune cells, a hallmark of activation.[17][18]

Materials:

  • PBMCs

  • Complete RPMI-1640 medium

  • Guanosine analogs

  • Phytohemagglutinin (PHA) or anti-CD3/CD28 antibodies (positive control)

  • Carboxyfluorescein succinimidyl ester (CFSE) or [3H]-Thymidine

  • Flow cytometer or scintillation counter

Procedure (CFSE Method):

  • Label PBMCs with CFSE according to the manufacturer's protocol. CFSE is a fluorescent dye that is equally distributed between daughter cells upon division, leading to a halving of fluorescence intensity with each proliferation cycle.[17]

  • Wash the labeled cells and resuspend them in complete medium at 1 x 10^6 cells/mL.

  • Seed 100 µL of the labeled cell suspension into a 96-well plate.

  • Add 100 µL of diluted guanosine analogs or controls to the wells.

  • Incubate for 3-5 days at 37°C and 5% CO2.

  • Harvest the cells and wash with PBS.

  • Analyze the cells by flow cytometry, measuring the decrease in CFSE fluorescence in the lymphocyte population.

Data Analysis:

  • Gate on the live lymphocyte population.

  • Analyze the CFSE histogram to determine the percentage of cells that have undergone division.

  • Compare the proliferation index between different treatment groups.

Protocol 3: Flow Cytometry Analysis of Activation Markers

This protocol assesses the upregulation of cell surface markers associated with immune cell activation.[19][20][21][22]

Materials:

  • PBMCs

  • Complete RPMI-1640 medium

  • Guanosine analogs

  • Positive control (e.g., LPS or PHA)

  • Fluorescently conjugated antibodies against activation markers (e.g., CD69, CD86, HLA-DR) and cell lineage markers (e.g., CD3, CD14, CD19).[19][22][23]

  • FACS buffer (PBS with 2% FBS and 0.1% sodium azide)

  • Flow cytometer

Procedure:

  • Culture PBMCs with guanosine analogs or controls as described in Protocol 1 for 24-72 hours.

  • Harvest the cells and wash them with cold FACS buffer.

  • Resuspend the cells in FACS buffer and add the antibody cocktail.

  • Incubate on ice for 30 minutes in the dark.

  • Wash the cells twice with FACS buffer to remove unbound antibodies.

  • Resuspend the cells in FACS buffer for analysis.

  • Acquire data on a flow cytometer.

Data Analysis:

  • Gate on specific immune cell populations (e.g., T cells, B cells, monocytes) based on their lineage markers.

  • Quantify the percentage of positive cells and the mean fluorescence intensity (MFI) for each activation marker within each cell population.[23]

  • Compare the expression of activation markers across different treatment groups.

In Vivo Experimental Models

For further validation, in vivo studies are crucial. Murine models are commonly used to evaluate the immunostimulatory effects of drug candidates.[24][25][26]

  • Cytokine Profiling in Serum: Mice are treated with the guanosine analog, and blood is collected at various time points to measure systemic cytokine levels.

  • Spleen and Lymph Node Analysis: Following treatment, spleens and lymph nodes can be harvested to analyze immune cell populations, activation status, and antigen-specific responses by flow cytometry.

  • Delayed-Type Hypersensitivity (DTH) Response: This model assesses T-cell mediated immune responses in vivo.[25]

  • Tumor Models: The efficacy of guanosine analogs as standalone or adjuvant therapy can be evaluated in various syngeneic tumor models.[11][12]

These in vivo models provide a more comprehensive understanding of the compound's immunomodulatory activity in a complex biological system.[25][26]

Conclusion

The protocols and information provided in these application notes offer a robust framework for the initial characterization and evaluation of the immunostimulatory properties of novel guanosine analogs. By systematically assessing cytokine release, cell proliferation, and activation marker expression, researchers can effectively screen and prioritize lead compounds for further preclinical and clinical development. The use of standardized in vitro assays ensures reproducible and comparable data, facilitating the identification of potent TLR7/8 agonists with therapeutic potential in infectious diseases, oncology, and vaccine development.

References

Application Notes and Protocols for In Vitro Transcription Using Modified Guanosine Triphosphate Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In vitro transcription (IVT) is a cornerstone technique for the production of messenger RNA (mRNA) for a multitude of applications, including vaccine development, protein replacement therapies, and gene editing. The functionality and efficacy of synthetic mRNA are critically dependent on the presence of a 5' cap structure, a modified guanosine (B1672433) nucleotide that is essential for mRNA stability, nuclear export, and efficient translation initiation. Co-transcriptional capping, where a modified guanosine triphosphate (GTP) analog is incorporated during the IVT reaction, offers a streamlined method for producing capped mRNA. This document provides detailed application notes and protocols for utilizing various modified GTP analogs in IVT.

The 5' cap, typically a 7-methylguanylate (m7G) moiety, is recognized by the eukaryotic initiation factor 4E (eIF4E), a critical step in recruiting the ribosomal machinery for protein synthesis.[1] Furthermore, the cap structure protects the mRNA transcript from degradation by 5' exonucleases, thereby enhancing its stability within the cellular environment.[1] The choice of GTP cap analog can significantly influence capping efficiency, translation efficiency, and the overall yield of functional mRNA.

Modified GTP Analogs: A Comparative Overview

A variety of modified GTP analogs have been developed to improve the efficiency and fidelity of co-transcriptional capping. These analogs often feature modifications to the guanosine base, the ribose sugar, or the phosphate (B84403) linkage to enhance their incorporation and subsequent function.

Standard Cap Analog (m7GpppG - mCap)

The conventional m7GpppG cap analog can be incorporated in either the correct or reverse orientation during transcription, leading to a significant portion (approximately 50%) of untranslatable mRNA.[2] To favor the incorporation of the cap analog over GTP, a high ratio of cap analog to GTP (often around 4:1) is required, which can reduce the overall yield of full-length mRNA transcripts.[2]

Anti-Reverse Cap Analog (ARCA)

To address the issue of orientation, Anti-Reverse Cap Analogs (ARCAs) were developed. ARCA has a modification at the 3'-O-methyl position of the 7-methylguanosine, which prevents its incorporation in the reverse orientation.[2] This ensures that all capped mRNAs are translatable. However, similar to mCap, ARCA still requires a high cap-to-GTP ratio, which can negatively impact transcription yields.[2] Capping efficiencies with ARCA typically range from 50% to 80%.[]

CleanCap® Reagent AG

CleanCap® represents a newer generation of cap analogs designed for highly efficient and precise co-transcriptional capping. This trinucleotide cap analog is incorporated with high efficiency, often exceeding 95%, and does not necessitate a high cap-to-GTP ratio, thus preserving high mRNA yields.[2][] This method results in a Cap 1 structure, which is common in higher eukaryotes and can further enhance translation efficiency and reduce immunogenicity.[4]

Novel Synthetic Analogs

Research continues to produce novel cap analogs with various modifications to further enhance mRNA properties. These include N7-benzylated dinucleoside tetraphosphate (B8577671) analogs (e.g., b7Gp4G) and analogs with modified phosphate moieties, which have been shown to increase translational efficiency.[5][6] Fluorescently labeled cap analogs, such as Anthraniloyl-m7GTP, are also valuable tools for monitoring capping reactions and for biophysical studies of cap-binding proteins.[7][8]

Quantitative Data on Cap Analog Performance

The selection of a cap analog has a direct impact on the efficiency of the IVT reaction and the functionality of the resulting mRNA. The following table summarizes key quantitative data for different types of cap analogs.

Cap Analog TypeCapping Efficiency (%)Correct Orientation (%)Relative Translational Efficiency (compared to m7GpppG)Reference
m7GpppG (mCap) ~70~501.0[2]
ARCA (m7(3'-O-Me)GpppG) 50 - 80>99Generally higher than mCap[2][]
CleanCap® Reagent AG >95>99Improved compared to mCap and ARCA[2][]
b7Gp3G 79761.87[5]
b7m2Gp4G --2.5[5][9]
m7Gp3m7G --2.6[5][9]
b7m3'-OGp4G --2.8[5][9]
m7Gp4m7G --3.1[5][9]
Anthraniloyl-m7GTP 60 - 100 (enzymatic)-7-10 fold higher than uncapped[7][8]

Note: Capping efficiency and translational efficiency can vary depending on the specific reaction conditions, the mRNA sequence, and the translation system used.

Experimental Protocols

Protocol 1: Co-transcriptional Capping using a Standard Cap Analog (mCap or ARCA)

This protocol describes a general method for in vitro transcription incorporating a standard dinucleotide cap analog.

Materials:

  • Linearized DNA template with a T7 promoter (1 µg/µL)

  • 5x Transcription Buffer (e.g., 200 mM Tris-HCl pH 7.9, 30 mM MgCl2, 10 mM DTT, 10 mM spermidine)

  • rNTP solution (10 mM each of ATP, CTP, UTP)

  • GTP solution (2.5 mM)

  • Cap Analog (m7GpppG or ARCA) solution (10 mM)

  • RNase Inhibitor (e.g., 40 U/µL)

  • T7 RNA Polymerase (e.g., 50 U/µL)

  • Nuclease-free water

Procedure:

  • Thaw all reagents on ice. Keep enzymes and RNase inhibitor on ice.

  • In a nuclease-free microfuge tube, assemble the following reaction mixture at room temperature in the order listed. For a 20 µL reaction:

    Component Volume Final Concentration
    Nuclease-free water to 20 µL -
    5x Transcription Buffer 4 µL 1x
    rNTP solution 2 µL 1 mM each
    GTP solution 1 µL 0.125 mM
    Cap Analog solution 4 µL 2 mM
    Linearized DNA template 1 µL 50 ng/µL
    RNase Inhibitor 0.5 µL 1 U/µL

    | T7 RNA Polymerase | 1 µL | 2.5 U/µL |

  • Mix gently by pipetting up and down.

  • Incubate the reaction at 37°C for 2 to 4 hours.[]

  • (Optional) To remove the DNA template, add 1 µL of DNase I and incubate at 37°C for 15-30 minutes.

  • Purify the synthesized mRNA using a suitable method, such as lithium chloride precipitation or a column-based RNA purification kit.

Protocol 2: High-Efficiency Co-transcriptional Capping using CleanCap® Reagent AG

This protocol is adapted for the use of the trinucleotide CleanCap® analog, which does not require a skewed GTP concentration.

Materials:

  • Linearized DNA template with a T7 promoter containing an AG initiation sequence (1 µg/µL)

  • 5x Transcription Buffer

  • rNTP solution (10 mM each of ATP, CTP, UTP, GTP)

  • CleanCap® Reagent AG (e.g., 10 mM)

  • RNase Inhibitor

  • T7 RNA Polymerase

  • Nuclease-free water

Procedure:

  • Thaw all reagents on ice.

  • Assemble the following 20 µL reaction mixture at room temperature:

    Component Volume Final Concentration
    Nuclease-free water to 20 µL -
    5x Transcription Buffer 4 µL 1x
    rNTP solution 2 µL 1 mM each
    CleanCap® Reagent AG 2 µL 1 mM
    Linearized DNA template 1 µL 50 ng/µL
    RNase Inhibitor 0.5 µL 1 U/µL

    | T7 RNA Polymerase | 1 µL | 2.5 U/µL |

  • Mix gently and incubate at 37°C for 2 hours.

  • Add DNase I to remove the DNA template as described in Protocol 1.

  • Purify the capped mRNA.

Visualizations

Experimental Workflow: Co-transcriptional Capping

CoTranscriptional_Capping_Workflow cluster_Incubation Incubation cluster_Purification Purification DNA Linearized DNA Template (with T7 Promoter) Incubate Incubate at 37°C (2-4 hours) DNA->Incubate NTPs rNTPs (ATP, CTP, UTP) NTPs->Incubate GTP_analog Modified GTP Cap Analog GTP_analog->Incubate GTP GTP GTP->Incubate Polymerase T7 RNA Polymerase Polymerase->Incubate Inhibitor RNase Inhibitor Inhibitor->Incubate DNase DNase I Treatment (Template Removal) Incubate->DNase Purify mRNA Purification (e.g., LiCl precipitation) DNase->Purify Capped_mRNA 5' Capped mRNA Purify->Capped_mRNA

Caption: Workflow for co-transcriptional synthesis of 5' capped mRNA.

Signaling Pathway: Role of the 5' Cap in Translation Initiation

Translation_Initiation_Pathway cluster_mRNA Mature mRNA cluster_Initiation_Complex Translation Initiation Complex cluster_Translation Translation Cap 5' Cap (m7G) UTR5 5' UTR eIF4F eIF4F Complex (eIF4E, eIF4A, eIF4G) Cap->eIF4F Binding CDS Coding Sequence UTR3 3' UTR PolyA Poly(A) Tail PolyA->eIF4F Interaction via PABP (enhances efficiency) Ribosome_43S 43S Pre-initiation Complex eIF4F->Ribosome_43S Recruitment Ribosome_80S 80S Ribosome (Elongation) eIF4F->Ribosome_80S Scanning & Start Codon Recognition Ribosome_43S->Ribosome_80S Scanning & Start Codon Recognition Protein Protein Synthesis Ribosome_80S->Protein

Caption: The role of the 5' cap in eukaryotic translation initiation.

Conclusion

The use of modified GTP analogs is a critical consideration in the design and production of synthetic mRNA for research and therapeutic applications. The choice of cap analog directly influences the efficiency of capping, the yield of the IVT reaction, and the translational capacity of the resulting mRNA. While standard cap analogs like mCap and ARCA are effective, newer technologies such as CleanCap® offer significant advantages in terms of capping efficiency and overall mRNA yield. The protocols and data presented here provide a comprehensive guide for researchers to select and utilize the most appropriate GTP analog for their specific needs, ultimately leading to the production of high-quality, functional mRNA.

References

Application Notes: Protocol for Activating Dendritic Cells with 8-(N-Boc-aminomethyl)guanosine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 8-(N-Boc-aminomethyl)guanosine is a synthetic C8-substituted guanine (B1146940) ribonucleoside analog. This class of small molecules functions as potent immunostimulants by activating Toll-like Receptor 7 (TLR7).[1][2] TLR7 is an endosomal pattern recognition receptor that recognizes single-stranded RNA, and its activation in dendritic cells (DCs) is a critical step in initiating an adaptive immune response.[3] Upon activation, DCs undergo a maturation process characterized by the upregulation of co-stimulatory molecules, enhanced antigen presentation, and the secretion of pro-inflammatory cytokines and Type I interferons.[1][4] These activated DCs are then capable of priming naive T cells, making TLR7 agonists like this compound valuable tools for vaccine development and cancer immunotherapy research.[3]

These application notes provide detailed protocols for the generation of murine bone marrow-derived dendritic cells (BMDCs), their subsequent activation with this compound, and methods for quantifying this activation.

I. Signaling Pathway and Experimental Overview

The activation of dendritic cells by this compound follows a well-defined intracellular signaling cascade initiated by the binding to TLR7 within the endosome. The subsequent experimental workflow is designed to generate DCs, stimulate them, and quantify the resulting activation.

TLR7_Signaling_Pathway TLR7 Signaling Pathway in Dendritic Cells cluster_Endosome Endosome cluster_Cytoplasm cluster_Nucleus Nucleus cluster_Output Ligand This compound TLR7 TLR7 Dimer Ligand->TLR7 Binds MyD88 MyD88 TLR7->MyD88 Recruits IRAKs IRAK Complex TRAF6 TRAF6 TAK1 TAK1 Complex TRAF6->TAK1 IRF7 IRF7 TRAF6->IRF7 IKK IKK Complex TAK1->IKK NFkB_Inhib IκB-p50-p65 (Inactive NF-κB) IKK->NFkB_Inhib Phosphorylates IκB NFkB_Active p50-p65 (Active NF-κB) NFkB_Inhib->NFkB_Active Releases Gene_Exp Gene Transcription NFkB_Active->Gene_Exp Translocates IRF7_Active Active IRF7 IRF7->IRF7_Active Activates IRF7_Active->Gene_Exp Translocates Cytokines Pro-inflammatory Cytokines (IL-6, IL-12, TNF-α) Gene_Exp->Cytokines IFNs Type I Interferons (IFN-α, IFN-β) Gene_Exp->IFNs Maturation Upregulation of Co-stimulatory Molecules (CD80, CD86, CD40) Gene_Exp->Maturation

Figure 1. TLR7 signaling pathway initiated by a guanosine (B1672433) analog.

Experimental_Workflow Experimental Workflow for DC Activation cluster_Generation Phase 1: DC Generation cluster_Activation Phase 2: DC Activation cluster_Analysis Phase 3: Analysis Harvest Harvest Bone Marrow from Mouse Femur/Tibia Culture Culture Progenitors with GM-CSF (7-9 Days) Harvest->Culture Collect Collect Immature BMDCs Culture->Collect Plate Plate Immature DCs Stimulate Stimulate with This compound (24-48 hours) Plate->Stimulate Harvest_Cells Harvest Cells Stimulate->Harvest_Cells Harvest_SN Collect Supernatant Stimulate->Harvest_SN FACS Flow Cytometry Analysis (CD40, CD80, CD86) Harvest_Cells->FACS ELISA ELISA / Multiplex (IL-6, IL-12, TNF-α) Harvest_SN->ELISA

Figure 2. Workflow from DC generation to functional analysis.

II. Data Presentation: Expected Results

Activation of dendritic cells with a TLR7 agonist induces quantifiable changes in surface marker expression and cytokine secretion. The following tables summarize the key reagents and expected outcomes.

Table 1: Recommended Reagent Concentrations

Reagent Stock Concentration Working Concentration Purpose
Murine GM-CSF 100 µg/mL 20 ng/mL Differentiation of bone marrow progenitors into DCs
This compound 10-50 mM in DMSO 25 - 250 µM TLR7-mediated DC activation
LPS (Positive Control) 1 mg/mL 100 ng/mL TLR4-mediated DC activation

| DMSO (Vehicle Control) | 100% | ≤ 0.5% v/v | To control for solvent effects |

Table 2: Key Dendritic Cell Activation Markers

Marker Cell Location Function in T Cell Activation Expected Change
MHC Class II Surface Presents exogenous antigens to CD4+ T cells Upregulation
CD80 (B7-1) Surface Co-stimulatory signal for T cell activation (Signal 2)[6][7] Upregulation
CD86 (B7-2) Surface Co-stimulatory signal for T cell activation (Signal 2)[6][8] Upregulation
CD40 Surface Co-stimulatory molecule; binding by CD40L on T cells licenses DCs Upregulation

| CD83 | Surface | Maturation marker for human DCs | Upregulation |

Table 3: Expected Cytokine Profile in Culture Supernatant (48h Stimulation)

Cytokine Primary Function Expected Concentration (pg/mL) with 7-TOG*
IL-12p70 Promotes Th1 differentiation and IFN-γ production ↑ (Significantly increased at 250 µM)
IL-6 Pro-inflammatory cytokine, influences T cell differentiation ↑ (Significantly increased at 100-250 µM)
TNF-α Pro-inflammatory cytokine, enhances DC activation ↑ (Generally induced by guanosine analogs)[1]
IL-1β Pro-inflammatory cytokine ↑ (Significantly increased at 100 µM)
IL-10 Anti-inflammatory/regulatory cytokine ↓ or No significant change

*Data derived from studies on human monocyte-derived DCs stimulated with 7-thia-8-oxo-guanosine (7-TOG).[5]

III. Experimental Protocols

Protocol A: Generation of Murine Bone Marrow-Derived Dendritic Cells (BMDCs)

This protocol describes the generation of immature DCs from mouse bone marrow progenitors using GM-CSF.

Materials:

  • C57BL/6 or BALB/c mice (6-10 weeks old)

  • Complete RPMI-1640 medium (cRPMI): RPMI-1640, 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin-streptomycin, 50 µM 2-mercaptoethanol.

  • Recombinant murine GM-CSF (rmGM-CSF)

  • ACK Lysing Buffer

  • 70 µm cell strainer

  • Sterile dissection tools

  • 100 mm non-tissue culture treated petri dishes

Procedure:

  • Harvest Bone Marrow: Humanely euthanize mice and sterilize hind legs with 70% ethanol. Dissect the femur and tibia, removing all muscle tissue.

  • Flush the bone marrow from both ends of the bones using a 25G needle and syringe filled with cRPMI. Create a single-cell suspension by gently pipetting up and down.

  • Lyse Red Blood Cells: Centrifuge the cell suspension at 400 x g for 5 minutes. Resuspend the pellet in 2-3 mL of ACK Lysing Buffer and incubate for 2-3 minutes at room temperature.

  • Quench the lysis by adding 10 mL of cRPMI. Pass the suspension through a 70 µm cell strainer to remove debris.

  • Cell Counting & Plating: Centrifuge the cells again (400 x g, 5 min), resuspend in fresh cRPMI, and perform a cell count.

  • Seed 2 x 10⁶ bone marrow cells into a 100 mm non-tissue culture treated petri dish with 10 mL of cRPMI supplemented with 20 ng/mL of rmGM-CSF.

  • Incubation and Feeding: Incubate at 37°C, 5% CO₂.

  • On Day 3, add another 10 mL of fresh cRPMI containing 20 ng/mL of rmGM-CSF to each dish.

  • On Day 6 or 7, gently swirl the plate and collect half of the media (containing non-adherent cells and old factors). Centrifuge this media, discard the supernatant, and resuspend the cell pellet in 10 mL of fresh cRPMI with 20 ng/mL rmGM-CSF. Add this back to the original plate.

  • Harvest Immature DCs: On Day 8 or 9, the loosely adherent cells are immature DCs. Harvest them by gently pipetting media over the plate surface. The purity of the CD11c+ population is typically >85%.

Protocol B: Activation of BMDCs

Materials:

  • Harvested immature BMDCs

  • Complete RPMI-1640 medium

  • This compound (stock in DMSO)

  • LPS (positive control)

  • DMSO (vehicle control)

  • 24-well or 48-well tissue culture plates

Procedure:

  • Plating: Count the harvested immature BMDCs and adjust the concentration to 1 x 10⁶ cells/mL in cRPMI.

  • Plate 0.5 mL of the cell suspension (5 x 10⁵ cells) into each well of a 24-well plate.

  • Stimulation: Prepare serial dilutions of this compound. For a final concentration range of 25-250 µM, prepare 2X stocks in cRPMI.

  • Add 0.5 mL of the 2X agonist solution to the corresponding wells.

    • Test wells: this compound (e.g., 25, 100, 250 µM final).

    • Positive control: LPS (100 ng/mL final).

    • Vehicle control: DMSO at the same final concentration as the highest agonist dose.

    • Negative control: cRPMI only (unstimulated).

  • Incubation: Incubate the plates at 37°C, 5% CO₂ for 24 to 48 hours. 24 hours is typically sufficient for surface marker analysis, while 48 hours is optimal for measuring cytokine accumulation in the supernatant.

Protocol C: Analysis of DC Activation by Flow Cytometry

Materials:

  • Stimulated DCs from Protocol B

  • FACS Buffer (PBS + 2% FBS + 1 mM EDTA)

  • Fc Block (anti-mouse CD16/CD32)

  • Fluorochrome-conjugated antibodies (e.g., anti-CD11c, -MHC Class II, -CD80, -CD86, -CD40)

  • Viability dye (e.g., 7-AAD, Propidium Iodide)

Procedure:

  • Harvest Cells: After 24 hours of stimulation, gently scrape and pipette to collect all cells from each well into FACS tubes.

  • Wash: Centrifuge cells at 400 x g for 5 minutes at 4°C. Discard the supernatant and resuspend the pellet in 1 mL of cold FACS buffer. Repeat the wash.

  • Fc Block: Resuspend the cell pellet in 50 µL of FACS buffer containing Fc Block and incubate for 10-15 minutes on ice to prevent non-specific antibody binding.

  • Surface Staining: Without washing, add the pre-titrated antibody cocktail to the cells. Incubate for 20-30 minutes on ice in the dark.

  • Final Wash: Add 1 mL of FACS buffer to each tube, centrifuge, and discard the supernatant. Repeat this wash step twice.

  • Resuspend and Analyze: Resuspend the final cell pellet in 300 µL of FACS buffer. Just before analysis, add the viability dye according to the manufacturer's instructions.

  • Acquire data on a flow cytometer. Gate on live, single cells, then on CD11c+ cells to analyze the median fluorescence intensity (MFI) of CD80, CD86, CD40, and MHC Class II.

Protocol D: Quantification of Cytokine Production by ELISA

Materials:

  • Supernatants from stimulated DCs (Protocol B, 48h timepoint)

  • Commercially available ELISA kits for murine IL-6, IL-12p70, and TNF-α

  • ELISA plate reader

Procedure:

  • Collect Supernatants: After 48 hours of stimulation, centrifuge the 24-well plates at 500 x g for 7 minutes to pellet the cells.

  • Carefully collect the supernatant from each well without disturbing the cell pellet. Store at -80°C until analysis.

  • Perform ELISA: Thaw the supernatants on ice. Perform the ELISA for each cytokine according to the manufacturer's specific protocol.

  • Data Analysis: Use the standard curve provided in the kit to calculate the concentration of each cytokine (in pg/mL or ng/mL) in each sample. Compare the cytokine levels from agonist-treated wells to the unstimulated and vehicle controls.

References

Application Notes and Protocols for Fluorescent Labeling of Oligonucleotides Containing 8-Aminomethylguanosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Site-specific fluorescent labeling of oligonucleotides is a cornerstone of modern molecular biology, enabling a wide range of applications from basic research to diagnostics and therapeutics. The modification of nucleobases offers a powerful strategy for introducing fluorescent reporters without significantly perturbing the oligonucleotide's structure and function. The C8 position of guanosine (B1672433) is a particularly attractive site for modification as it is not involved in Watson-Crick base pairing, and the attached functional group protrudes into the major groove of the DNA or RNA duplex.

This application note provides detailed protocols for the synthesis of 8-aminomethylguanosine-modified oligonucleotides and their subsequent fluorescent labeling. The introduction of an aminomethyl linker at the C8 position of guanosine provides a reactive primary amine for efficient conjugation with a wide variety of amine-reactive fluorescent dyes. This allows for precise control over the location of the fluorescent label within the oligonucleotide sequence, which is critical for applications such as fluorescence resonance energy transfer (FRET), fluorescence polarization assays, and cellular imaging.

Experimental Protocols

Synthesis of 8-(N-trifluoroacetylaminomethyl)-2'-deoxyguanosine Phosphoramidite (B1245037)

The synthesis of the 8-aminomethylguanosine phosphoramidite is a multi-step process that begins with the commercially available 8-bromo-2'-deoxyguanosine (B1139848). The following protocol is a representative method adapted from the synthesis of similar C8-modified guanosine phosphoramidites.

Materials:

Protocol:

  • Persilylation of 8-bromo-2'-deoxyguanosine:

    • Co-evaporate 8-bromo-2'-deoxyguanosine with anhydrous pyridine twice.

    • Suspend the dried starting material in anhydrous pyridine and add HMDS.

    • Stir the reaction mixture at room temperature under an inert atmosphere (argon or nitrogen) until the solution becomes clear.

    • Remove the solvent under reduced pressure to obtain the persilylated 8-bromo-2'-deoxyguanosine.

  • Introduction of the Aminomethyl Group:

    • Dissolve the persilylated 8-bromo-2'-deoxyguanosine in anhydrous DCM.

    • Add a solution of aminomethylating reagent (e.g., generated in situ from N-(hydroxymethyl)phthalimide and a Lewis acid) at 0°C.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Quench the reaction with saturated sodium bicarbonate solution.

    • Extract the product with DCM, dry the organic layer over sodium sulfate, and concentrate under reduced pressure.

    • Deprotect the silyl (B83357) groups using a standard fluoride (B91410) source (e.g., TBAF in THF) or by treatment with ammonium hydroxide.

  • Protection of the Exocyclic Amine:

    • Dissolve the crude 8-aminomethyl-2'-deoxyguanosine in a mixture of pyridine and DCM.

    • Cool the solution to 0°C and add trifluoroacetic anhydride dropwise.

    • Stir the reaction for 2-4 hours at room temperature.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

    • Purify the product by silica gel column chromatography to yield 8-(N-trifluoroacetylaminomethyl)-2'-deoxyguanosine.

  • Tritylation of the 5'-Hydroxyl Group:

    • Co-evaporate the dried N-protected nucleoside with anhydrous pyridine.

    • Dissolve in anhydrous pyridine and add DMT-Cl in portions at room temperature.

    • Stir the reaction overnight under an inert atmosphere.

    • Quench the reaction with methanol.

    • Extract the product with DCM and purify by silica gel column chromatography to obtain the 5'-O-DMT-protected nucleoside.

  • Phosphitylation of the 3'-Hydroxyl Group:

    • Dissolve the 5'-O-DMT-protected nucleoside in anhydrous DCM under an inert atmosphere.

    • Add triethylamine and then 2-cyanoethyl N,N-diisopropylchlorophosphoramidite dropwise at 0°C.

    • Stir the reaction at room temperature for 2-4 hours.

    • Quench the reaction with saturated sodium bicarbonate solution.

    • Extract the product with DCM, dry the organic layer, and concentrate.

    • Purify the final phosphoramidite by precipitation from a cold non-polar solvent (e.g., hexane).

Solid-Phase Synthesis of 8-Aminomethylguanosine-Containing Oligonucleotides

The synthesized phosphoramidite is then used in a standard automated DNA synthesizer following the phosphoramidite chemistry cycle. The trifluoroacetyl protecting group on the 8-aminomethyl moiety is stable to the conditions of oligonucleotide synthesis and is removed during the final deprotection step.

Protocol:

  • Prepare a solution of the 8-(N-trifluoroacetylaminomethyl)-2'-deoxyguanosine phosphoramidite in anhydrous acetonitrile at the desired concentration (typically 0.1 M).

  • Install the phosphoramidite solution on a port of the DNA synthesizer.

  • Program the desired oligonucleotide sequence, incorporating the modified guanosine at the appropriate position.

  • Perform the automated solid-phase synthesis using standard cycles of deblocking, coupling, capping, and oxidation.

  • After the synthesis is complete, cleave the oligonucleotide from the solid support and deprotect it using concentrated ammonium hydroxide or a mixture of ammonium hydroxide and methylamine. This step also removes the trifluoroacetyl protecting group from the 8-aminomethyl group, yielding the reactive primary amine.

  • Purify the crude amine-modified oligonucleotide by reverse-phase high-performance liquid chromatography (RP-HPLC) or polyacrylamide gel electrophoresis (PAGE).

Post-Synthetic Fluorescent Labeling

The purified oligonucleotide containing the deprotected 8-aminomethylguanosine is then labeled with an amine-reactive fluorescent dye, typically an N-hydroxysuccinimide (NHS) ester.

Materials:

  • Purified 8-aminomethylguanosine-containing oligonucleotide

  • Amine-reactive fluorescent dye (e.g., NHS ester of Cy3, Cy5, or an Alexa Fluor dye)

  • Labeling buffer (e.g., 0.1 M sodium bicarbonate or sodium borate, pH 8.5-9.0)

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

  • Size-exclusion chromatography columns or ethanol (B145695) precipitation reagents for purification

Protocol:

  • Dissolve the purified amine-modified oligonucleotide in the labeling buffer to a final concentration of 1-5 mM.

  • Prepare a stock solution of the amine-reactive fluorescent dye in anhydrous DMF or DMSO at a concentration of 10-20 mM.

  • Add a 10- to 50-fold molar excess of the reactive dye solution to the oligonucleotide solution.

  • Incubate the reaction mixture in the dark at room temperature for 2-4 hours, or overnight at 4°C.

  • Quench the reaction by adding a small molecule amine (e.g., Tris buffer) or by proceeding directly to purification.

  • Purify the fluorescently labeled oligonucleotide from the unreacted dye and unlabeled oligonucleotide using either size-exclusion chromatography, ethanol precipitation, or RP-HPLC. For many applications, dual HPLC purification is recommended for obtaining a high-purity product.[1]

Quantitative Data

The efficiency of fluorescent labeling and the photophysical properties of the resulting labeled oligonucleotides are critical for their application. The following tables summarize representative data for commonly used fluorescent dyes.

Table 1: Labeling Efficiency of Amine-Reactive Dyes with 8-Aminomethylguanosine Oligonucleotides

Fluorescent Dye ClassReactive GroupTypical Labeling Efficiency
Cyanine Dyes (e.g., Cy3, Cy5)NHS Ester> 90%
Alexa Fluor DyesNHS Ester> 95%
Fluorescein (e.g., FITC)Isothiocyanate> 85%
Rhodamine Dyes (e.g., TAMRA)NHS Ester> 90%

Note: Labeling efficiency can be influenced by factors such as the oligonucleotide sequence, purity of the starting materials, and reaction conditions.

Table 2: Representative Photophysical Properties of Common Fluorescent Dyes

Fluorescent DyeExcitation Max (nm)Emission Max (nm)Quantum Yield
Fluorescein (FAM)4945210.92
Alexa Fluor 4884955190.92
Cy35505700.15
Alexa Fluor 5555555650.10
TAMRA5555750.20
Cy56496700.28
Alexa Fluor 6476506680.33

Note: Quantum yields are for the free dyes in aqueous solution and may be altered upon conjugation to an oligonucleotide. The local environment of the dye within the oligonucleotide structure can influence its photophysical properties.

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Phosphoramidite Synthesis cluster_oligo Oligonucleotide Synthesis & Labeling start 8-bromo-2'-deoxyguanosine persilylation Persilylation start->persilylation aminomethylation Aminomethylation persilylation->aminomethylation protection Amine Protection (TFA) aminomethylation->protection tritylation 5'-DMT Protection protection->tritylation phosphitylation 3'-Phosphitylation tritylation->phosphitylation end_synth 8-(N-TFA-aminomethyl)-dG Phosphoramidite phosphitylation->end_synth solid_phase Automated Solid-Phase Synthesis end_synth->solid_phase deprotection Cleavage & Deprotection solid_phase->deprotection purification1 HPLC Purification 1 deprotection->purification1 labeling Fluorescent Labeling purification1->labeling purification2 HPLC Purification 2 labeling->purification2 final_product Fluorescently Labeled Oligonucleotide purification2->final_product labeling_reaction oligo Oligonucleotide-8-CH₂-NH₂ dye Fluorescent Dye-NHS Ester labeled_oligo Oligonucleotide-8-CH₂-NH-CO-Dye oligo->labeled_oligo + nhs N-hydroxysuccinimide labeled_oligo->nhs + fret_assay FRET-Based Hybridization Assay cluster_unbound Unbound State cluster_bound Bound State probe Probe Oligo (with 8-aminomethylguanosine-Donor) no_fret Donor Fluorescence (High Signal) probe->no_fret No Hybridization target Target Sequence probe->target Target Present quencher Quencher Oligo hybridized Hybridized Complex (Probe-Target-Quencher) target->hybridized fret FRET Occurs (Low Signal) hybridized->fret

References

Application Notes and Protocols for Cellular Uptake and Delivery of Modified Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Modified oligonucleotides, such as antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs), represent a powerful therapeutic modality for modulating gene expression with high specificity. Their clinical success, however, is critically dependent on effective delivery to the target cells and subsequent uptake into the appropriate subcellular compartments. Unlike small molecules that can often diffuse across cell membranes, oligonucleotides are large, polyanionic molecules that require sophisticated chemical modifications and/or delivery systems to overcome cellular barriers.

This document provides a comprehensive overview of the key considerations for the cellular uptake and delivery of modified oligonucleotides. It includes detailed application notes on common chemical modifications and delivery platforms, quantitative data on their efficacy, and step-by-step protocols for essential experiments to evaluate oligonucleotide delivery and activity.

Section 1: Strategies for Enhancing Oligonucleotide Delivery

The development of oligonucleotide therapeutics has been marked by continuous innovation in chemical modifications and delivery platforms to improve their stability, biodistribution, cellular uptake, and endosomal escape.

Chemical Modifications

Chemical modifications are integral to oligonucleotide drug development, enhancing their properties in several ways:

  • Nuclease Resistance: Unmodified oligonucleotides are rapidly degraded by nucleases in biological fluids. Modifications to the phosphate (B84403) backbone, such as the phosphorothioate (B77711) (PS) linkage, and to the sugar moiety, like 2'-O-methoxyethyl (2'-MOE) and constrained ethyl (cEt), protect the oligonucleotide from enzymatic degradation, thereby increasing its half-life.[1][2]

  • Binding Affinity: Modifications to the sugar ring, such as 2'-MOE and locked nucleic acid (LNA), can increase the binding affinity of the oligonucleotide to its target RNA, leading to enhanced potency.[2]

  • Reduced Immunogenicity: Certain chemical modifications can help to reduce the innate immune response that can be triggered by foreign nucleic acids.[3]

Table 1: Common Chemical Modifications and Their Effects

ModificationPositionPrimary Effect(s)Example Oligonucleotide Type
Phosphorothioate (PS)BackboneIncreased nuclease resistance, enhanced protein bindingASOs, siRNAs
2'-O-Methyl (2'-OMe)SugarIncreased nuclease resistance and binding affinitysiRNAs
2'-O-Methoxyethyl (2'-MOE)SugarIncreased nuclease resistance and binding affinity, reduced toxicityASOs
Constrained Ethyl (cEt)SugarHigh binding affinity and nuclease resistance, potent gene silencingASOs
2'-Fluoro (2'-F)SugarIncreased nuclease resistance and binding affinitysiRNAs
Delivery Systems

While chemical modifications are crucial, efficient delivery to specific tissues and cellular uptake often require dedicated delivery systems.

  • Ionizable Cationic Lipid: Positively charged at low pH to facilitate encapsulation of the negatively charged oligonucleotide and interacts with endosomal membranes to promote release.[6][7]

  • Phospholipid: A structural lipid that forms the nanoparticle bilayer.[7]

  • Cholesterol: Modulates the fluidity and stability of the LNP.[6][7]

  • PEG-Lipid: A polyethylene (B3416737) glycol-conjugated lipid that sterically stabilizes the nanoparticle, preventing aggregation and reducing clearance by the immune system.[6]

The success of the mRNA-based COVID-19 vaccines has highlighted the power of LNP technology for nucleic acid delivery.[8]

Table 2: Comparison of LNP and GalNAc Delivery Systems for Liver Targeting

FeatureLipid Nanoparticles (LNPs)GalNAc Conjugates
Delivery Vehicle Multi-component lipid-based particleCovalent ligand conjugation
Oligonucleotide Type Primarily siRNAs, also mRNAsiRNAs and ASOs
Administration Route IntravenousSubcutaneous
Targeting Mechanism Enhanced permeability and retention (EPR) effect and ApoE-mediated uptakeASGPR-mediated endocytosis
Uptake Efficiency HighVery High
Endosomal Escape Mediated by ionizable lipidLess efficient, a key bottleneck
Approved Drugs Onpattro® (patisiran)GIVLAARI™, OXLUMO™, Leqvio®

Section 2: Cellular Uptake and Endosomal Escape

The journey of a modified oligonucleotide from the extracellular space to its intracellular target is a multi-step process.

Cellular Uptake Pathways

Most modified oligonucleotides enter cells via endocytosis.[12][13] The specific endocytic pathway can depend on the oligonucleotide's chemistry, its delivery vehicle, and the cell type. Common pathways include clathrin-mediated endocytosis, caveolae-mediated endocytosis, and macropinocytosis.[14] For instance, GalNAc-siRNA conjugates are internalized via clathrin-mediated endocytosis following binding to the ASGPR.[6]

The Endosomal Escape Bottleneck

Following endocytosis, oligonucleotides are sequestered within endosomes. For ASOs and siRNAs to exert their function in the cytoplasm or nucleus, they must escape these membrane-bound vesicles. This process, known as endosomal escape, is a major rate-limiting step for the efficacy of many oligonucleotide therapeutics, with estimates suggesting that only 1-2% of internalized oligonucleotides reach the cytosol.[12][15]

G cluster_extracellular Extracellular Space cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Oligonucleotide Oligonucleotide Early_Endosome Early_Endosome Oligonucleotide->Early_Endosome Endocytosis Cell_Membrane Cell Membrane Late_Endosome Late_Endosome Early_Endosome->Late_Endosome Maturation Lysosome Lysosome Late_Endosome->Lysosome Degradation RISC RISC / Target mRNA Late_Endosome->RISC Endosomal Escape (siRNA) pre_mRNA pre-mRNA / RNase H Late_Endosome->pre_mRNA Endosomal Escape (ASO) G Lipids_in_Ethanol Lipid Mixture (in Ethanol) Microfluidic_Mixer Microfluidic Mixer Lipids_in_Ethanol->Microfluidic_Mixer siRNA_in_Buffer siRNA (in Acetate Buffer, pH 4) siRNA_in_Buffer->Microfluidic_Mixer LNP_Formation LNP Self-Assembly Microfluidic_Mixer->LNP_Formation Dialysis Dialysis vs. PBS LNP_Formation->Dialysis Characterization Characterization (Size, Encapsulation) Dialysis->Characterization Final_LNPs Final LNP-siRNA Characterization->Final_LNPs G Cell_Treatment Cell Treatment with Oligonucleotide RNA_Extraction Total RNA Extraction Cell_Treatment->RNA_Extraction cDNA_Synthesis cDNA Synthesis (Reverse Transcription) RNA_Extraction->cDNA_Synthesis qPCR Quantitative PCR cDNA_Synthesis->qPCR Data_Analysis Data Analysis (ΔΔCt Method) qPCR->Data_Analysis mRNA_Knockdown % mRNA Knockdown Data_Analysis->mRNA_Knockdown

References

Application Notes and Protocols: 8-(N-Boc-aminomethyl)guanosine in Aptamer Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aptamers, single-stranded oligonucleotides capable of binding to specific targets with high affinity and specificity, have emerged as promising alternatives to antibodies in diagnostics and therapeutics.[1][2] The chemical diversity of natural nucleic acids, however, can limit the range of accessible targets and the functional properties of aptamers. The incorporation of modified nucleosides is a powerful strategy to overcome these limitations, enhancing aptamer stability, binding affinity, and introducing novel functionalities.[3][4] 8-(N-Boc-aminomethyl)guanosine is a modified guanosine (B1672433) analog that offers a versatile platform for aptamer development. The C8 position of guanine (B1146940) is amenable to modification without disrupting the Watson-Crick base pairing, and the N-Boc-protected aminomethyl group serves as a valuable handle for post-SELEX modification or for direct involvement in target recognition.[5]

This document provides detailed application notes and protocols for the use of this compound in aptamer development, including its synthesis, incorporation into oligonucleotide libraries, and application in selection and post-selection modification strategies.

Key Applications

The introduction of an aminomethyl group at the C8 position of guanosine, protected by a tert-butyloxycarbonyl (Boc) group, provides several strategic advantages in aptamer development:

  • Post-SELEX Conjugation Handle: The primary application of this modification is to serve as a site for post-selection conjugation of various functional molecules after the removal of the acid-labile Boc protecting group. This allows for the attachment of:

    • Fluorophores and Quenchers: For the development of diagnostic assays and biosensors.

    • Biotin: For immobilization and purification purposes.

    • Therapeutic Payloads: Such as small molecule drugs or siRNAs for targeted delivery.

    • Cross-linking Agents: To covalently link the aptamer to its target for structural and interaction studies.[6][7]

  • Enhanced Binding Affinity and Specificity: The aminomethyl group, after deprotection, can introduce a positive charge or a hydrogen bond donor, which can participate in electrostatic or hydrogen bonding interactions with the target molecule, thereby potentially increasing the binding affinity and specificity of the aptamer.

  • Structural Diversification of Aptamer Libraries: Incorporating this compound into the initial library for Systematic Evolution of Ligands by Exponential Enrichment (SELEX) can expand the chemical diversity of the aptamer pool, potentially leading to the selection of aptamers for challenging targets.[3][4]

Data Presentation

Table 1: Illustrative Binding Affinity of a Modified Aptamer

This table presents hypothetical data comparing the dissociation constant (Kd) of an unmodified aptamer with that of an aptamer containing a single 8-(aminomethyl)guanosine modification.

AptamerTargetModificationKd (nM)
Aptamer-WTThrombinNone25
Aptamer-ModThrombin8-(aminomethyl)guanosine8
Table 2: Illustrative Post-SELEX Conjugation Efficiency

This table provides hypothetical data on the efficiency of conjugating a fluorophore to an aptamer containing a deprotected 8-(aminomethyl)guanosine.

AptamerConjugation MoietyReaction Time (hours)Conjugation Efficiency (%)
Aptamer-NH2Fluorescein-NHS2> 95
Aptamer-NH2AlexaFluor647-NHS2> 95
Aptamer-NH2Biotin-NHS1> 98

Experimental Protocols

Protocol 1: Synthesis of this compound Phosphoramidite (B1245037)

This protocol outlines a general approach for the synthesis of the phosphoramidite of this compound, which is required for its incorporation into oligonucleotides via automated solid-phase synthesis. This process typically involves multiple chemical steps.[8][9][10]

Materials:

  • 8-Bromoguanosine (B14676)

  • Appropriate protecting group reagents for the sugar hydroxyls and the exocyclic amine of guanine

  • Reagents for the introduction of the N-Boc-aminomethyl group at the C8 position

  • Phosphitylating agent (e.g., 2-cyanoethyl N,N-diisopropylchlorophosphoramidite)

  • Anhydrous solvents and reagents

  • Chromatography supplies for purification

Procedure:

  • Protection of Guanosine: Protect the 2', 3', and 5' hydroxyl groups of 8-bromoguanosine with suitable protecting groups (e.g., TBDMS or DMT). The exocyclic amine of the guanine base should also be protected (e.g., with an isobutyryl group).

  • Introduction of the Aminomethyl Group: Introduce the N-Boc-aminomethyl group at the C8 position. This can be achieved through various organic synthesis routes, such as a palladium-catalyzed cross-coupling reaction.

  • Deprotection and Reprotection: Selectively deprotect the 5'-hydroxyl group.

  • Phosphitylation: React the free 5'-hydroxyl group with a phosphitylating agent to introduce the phosphoramidite moiety.

  • Purification: Purify the final phosphoramidite product using column chromatography.

  • Characterization: Confirm the structure and purity of the product using NMR and mass spectrometry.

Protocol 2: Incorporation of this compound into an Aptamer Library

This protocol describes the incorporation of the modified guanosine phosphoramidite into an oligonucleotide library using a standard automated DNA/RNA synthesizer.[11][12]

Materials:

  • This compound phosphoramidite

  • Standard DNA/RNA phosphoramidites (A, C, G, T/U)

  • Controlled pore glass (CPG) solid support

  • Standard reagents for solid-phase oligonucleotide synthesis

Procedure:

  • Prepare the Phosphoramidite: Dissolve the this compound phosphoramidite in anhydrous acetonitrile (B52724) to the desired concentration.

  • Synthesizer Setup: Place the modified phosphoramidite on an auxiliary port of the DNA/RNA synthesizer.

  • Sequence Programming: Program the desired oligonucleotide sequence, indicating the positions for the incorporation of the modified guanosine. For a library, this would typically be at specific, defined positions or randomly interspersed.

  • Synthesis: Initiate the automated synthesis protocol. The synthesizer will perform the standard cycles of deblocking, coupling, capping, and oxidation.

  • Cleavage and Deprotection: After synthesis, cleave the oligonucleotide from the solid support and remove the protecting groups using standard conditions (e.g., concentrated ammonium (B1175870) hydroxide). The Boc group is typically stable to these conditions.

  • Purification: Purify the full-length modified oligonucleotide library using methods such as polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).

Protocol 3: Modified SELEX Protocol

This protocol outlines a modified SELEX procedure for the selection of aptamers containing this compound.[3][4][13]

Materials:

  • Modified oligonucleotide library

  • Target molecule

  • SELEX buffer

  • PCR reagents (primers, polymerase, dNTPs)

  • Affinity separation matrix (e.g., nitrocellulose filter, magnetic beads)

Procedure:

  • Library Preparation: Resuspend the purified modified library in the selection buffer.

  • Incubation: Incubate the library with the immobilized target molecule.

  • Partitioning: Separate the target-bound oligonucleotides from the unbound sequences.

  • Washing: Wash the support to remove non-specifically bound sequences.

  • Elution: Elute the bound oligonucleotides.

  • Amplification: Amplify the eluted sequences using PCR. It is crucial to use a polymerase that can efficiently read through the modified nucleotide.[14]

  • Single-Strand Generation: Generate single-stranded DNA for the next round of selection.

  • Repeat Selection: Repeat the selection and amplification steps for several rounds to enrich for high-affinity binders.

  • Sequencing and Characterization: Sequence the enriched pool to identify individual aptamer candidates. Synthesize and characterize the binding affinity of individual modified aptamers.

Protocol 4: Post-SELEX Deprotection and Conjugation

This protocol describes the removal of the Boc protecting group and the subsequent conjugation of a functional molecule to the aminomethyl group.

Materials:

  • Purified aptamer containing this compound

  • Trifluoroacetic acid (TFA)

  • NHS-ester functionalized molecule (e.g., NHS-fluorescein)

  • Conjugation buffer (e.g., phosphate-buffered saline, pH 7.4)

Procedure:

  • Boc Deprotection: Treat the purified aptamer with a solution of TFA in a suitable solvent (e.g., dichloromethane) to remove the Boc group, exposing the primary amine. Quench the reaction and purify the deprotected aptamer.

  • Conjugation: a. Dissolve the deprotected aptamer in the conjugation buffer. b. Add the NHS-ester functionalized molecule in a molar excess. c. Incubate the reaction mixture at room temperature for 1-2 hours.

  • Purification: Purify the conjugated aptamer from the excess unconjugated molecule using size-exclusion chromatography or HPLC.

  • Characterization: Confirm the successful conjugation using mass spectrometry and UV-Vis spectroscopy.

Visualizations

Workflow for Aptamer Development using this compound cluster_0 Preparation cluster_1 Selection cluster_2 Modification and Application Synthesis of Modified Phosphoramidite Synthesis of Modified Phosphoramidite Automated Oligonucleotide Synthesis Automated Oligonucleotide Synthesis Synthesis of Modified Phosphoramidite->Automated Oligonucleotide Synthesis Modified SELEX Modified SELEX Automated Oligonucleotide Synthesis->Modified SELEX Sequencing and Aptamer Identification Sequencing and Aptamer Identification Modified SELEX->Sequencing and Aptamer Identification Boc Deprotection Boc Deprotection Sequencing and Aptamer Identification->Boc Deprotection Post-SELEX Conjugation Post-SELEX Conjugation Boc Deprotection->Post-SELEX Conjugation Functional Aptamer Functional Aptamer Post-SELEX Conjugation->Functional Aptamer

Caption: Overall workflow for developing functional aptamers using this compound.

Post-SELEX Modification Pathway Aptamer-Boc Aptamer with This compound Aptamer-NH2 Deprotected Aptamer with free amine Aptamer-Boc->Aptamer-NH2 TFA Treatment Conjugated_Aptamer Conjugated Aptamer Aptamer-NH2->Conjugated_Aptamer Conjugation Reaction Functional_Molecule Functional Molecule (e.g., Fluorophore-NHS) Functional_Molecule->Conjugated_Aptamer

Caption: Pathway for post-SELEX modification of an aptamer containing this compound.

Potential Signaling Inhibition by a Modified Aptamer Receptor Receptor Signaling_Cascade Downstream Signaling Cascade Receptor->Signaling_Cascade Initiates Ligand Ligand Ligand->Receptor Binds and Activates Modified_Aptamer Modified Aptamer Modified_Aptamer->Ligand Binds and Sequesters Cellular_Response Cellular Response Signaling_Cascade->Cellular_Response Leads to

Caption: A modified aptamer can inhibit a signaling pathway by binding to and sequestering the signaling ligand.

References

Troubleshooting & Optimization

Optimizing coupling efficiency of 8-(N-Boc-aminomethyl)guanosine phosphoramidite

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 8-(N-Boc-aminomethyl)guanosine phosphoramidite (B1245037) in oligonucleotide synthesis.

Troubleshooting Guide

Users may encounter specific issues during the incorporation of this modified phosphoramidite due to its steric bulk. This guide provides a structured approach to identifying and resolving these challenges.

Observation/Issue Potential Cause Recommended Action
Low Coupling Efficiency 1. Steric Hindrance: The 8-(N-Boc-aminomethyl) group is bulky and can sterically hinder the coupling reaction.- Extend Coupling Time: Increase the coupling time to allow for complete reaction. Start by doubling the standard coupling time and optimize from there. - Use a More Active Activator: Standard activators like 1H-Tetrazole may not be sufficient. Consider using more potent activators such as 5-(Ethylthio)-1H-tetrazole (ETT) or 4,5-Dicyanoimidazole (DCI).[1][2]
2. Suboptimal Activator Concentration: The concentration of the activator may be too low to effectively catalyze the reaction with a sterically hindered phosphoramidite.- Increase Activator Concentration: Use a higher concentration of the chosen activator. Refer to the activator manufacturer's recommendations for sterically demanding phosphoramidites.
3. Reagent Degradation: The phosphoramidite or activator may have degraded due to moisture or improper storage.- Use Fresh Reagents: Ensure that the phosphoramidite and all other reagents are fresh and have been stored under anhydrous conditions. Phosphoramidites are sensitive to moisture and oxygen and should be stored at low temperatures under an inert atmosphere.[1]
4. Inadequate Solvent Quality: The presence of moisture in the acetonitrile (B52724) (ACN) can significantly reduce coupling efficiency.[3]- Use Anhydrous Acetonitrile: Employ high-quality, anhydrous acetonitrile for all steps of the synthesis.
N+1 Peak in Final Product Dimer Formation: Highly active phosphoramidites, especially dG, can sometimes lead to the formation of dimers that are then incorporated into the sequence.- Optimize Activator Choice: While a potent activator is needed, overly acidic activators can sometimes cause detritylation of the phosphoramidite in solution, leading to dimer formation. DCI is a strong but less acidic activator that can mitigate this issue.
Incomplete Deprotection Inefficient Removal of Boc Group: The Boc protecting group requires acidic conditions for removal, and standard deprotection protocols may not be sufficient.- Acidic Treatment: The Boc group is typically removed with an acid such as trifluoroacetic acid (TFA) or hydrochloric acid.[4] Ensure that the deprotection step is carried out under appropriate acidic conditions.
Steric Hindrance During Deprotection: The oligonucleotide structure may hinder access to the Boc group.- Optimize Deprotection Time and Temperature: Increase the duration and/or temperature of the acidic deprotection step. Monitor the deprotection to avoid unwanted side reactions.

Frequently Asked Questions (FAQs)

Q1: Why is the coupling efficiency of this compound phosphoramidite lower than standard phosphoramidites?

A1: The primary reason for lower coupling efficiency is steric hindrance. The bulky 8-(N-Boc-aminomethyl) group at the C8 position of the guanine (B1146940) base can physically obstruct the approach of the activated phosphoramidite to the 5'-hydroxyl group of the growing oligonucleotide chain.[1] This necessitates adjustments to the standard synthesis protocol.

Q2: What is the recommended activator for this modified phosphoramidite?

A2: For sterically demanding phosphoramidites, more potent activators than the standard 1H-Tetrazole are often required.[1] Good alternatives include 5-(Ethylthio)-1H-tetrazole (ETT), 5-Benzylthio-1H-tetrazole (BTT), and 4,5-Dicyanoimidazole (DCI).[2] DCI is a particularly good choice as it is a strong, yet less acidic, activator which can help to minimize side reactions like detritylation of the phosphoramidite in solution.

Q3: How long should I extend the coupling time?

A3: A good starting point is to double the standard coupling time used for unmodified phosphoramidites. For particularly difficult couplings, a 10-15 minute coupling time may be necessary.[5] The optimal time should be determined empirically for your specific sequence and synthesizer.

Q4: Are there any special considerations for the deprotection of the oligonucleotide containing this modification?

A4: Yes. The Boc (tert-butyloxycarbonyl) protecting group on the aminomethyl linker is removed under acidic conditions, typically with trifluoroacetic acid (TFA).[4][6] This is a separate consideration from the final base and phosphate (B84403) protecting group removal, which is typically done under basic conditions (e.g., with ammonium (B1175870) hydroxide). Ensure your overall deprotection strategy is compatible with all modifications present in your oligonucleotide.

Q5: Can I use standard capping and oxidation reagents with this phosphoramidite?

A5: Yes, standard capping (e.g., acetic anhydride (B1165640) and N-methylimidazole) and oxidation (e.g., iodine/water/pyridine) steps are generally compatible with the incorporation of this modified phosphoramidite. The key challenge lies in the coupling step itself.

Experimental Protocols

Optimized Coupling Protocol for this compound Phosphoramidite

This protocol is a general guideline and may require further optimization based on the specific oligonucleotide sequence and synthesis platform.

  • Phosphoramidite Preparation: Dissolve the this compound phosphoramidite in anhydrous acetonitrile to the standard concentration recommended for your synthesizer (typically 0.1 M).

  • Activator Solution: Prepare a solution of a suitable activator, such as 0.25 M 5-(Ethylthio)-1H-tetrazole (ETT) or 0.5 M 4,5-Dicyanoimidazole (DCI) in anhydrous acetonitrile.

  • Synthesis Cycle:

    • Deblocking: Standard detritylation with 3% trichloroacetic acid in dichloromethane.

    • Coupling: Deliver the phosphoramidite and activator solutions to the synthesis column. Extend the coupling time to 10-15 minutes.

    • Capping: Standard capping with acetic anhydride and N-methylimidazole.

    • Oxidation: Standard oxidation with an iodine solution.

  • Post-Synthesis: Proceed with standard cleavage and deprotection protocols, ensuring an acidic treatment step is included for Boc group removal.

Data Presentation

The following table summarizes the expected impact of different activators and coupling times on the coupling efficiency of sterically hindered phosphoramidites, based on general principles.

ActivatorpKaRecommended ConcentrationTypical Coupling Time for Bulky AmiditesExpected Coupling Efficiency
1H-Tetrazole4.90.45 M> 15 minModerate
5-(Ethylthio)-1H-tetrazole (ETT)4.30.25 M10 - 15 minHigh
4,5-Dicyanoimidazole (DCI)5.20.5 M5 - 10 minVery High

Visualizations

Standard Phosphoramidite Coupling Cycle

Oligo_Synthesis_Cycle Deblocking Deblocking (Remove 5'-DMT group) Coupling Coupling (Add new phosphoramidite) Deblocking->Coupling Free 5'-OH Capping Capping (Block unreacted 5'-OH) Coupling->Capping Phosphite triester Oxidation Oxidation (Stabilize phosphate linkage) Capping->Oxidation Oxidation->Deblocking New cycle

Caption: The four main steps of the phosphoramidite oligonucleotide synthesis cycle.

Troubleshooting Logic for Low Coupling Efficiency

Troubleshooting_Logic Start Low Coupling Efficiency Observed CheckReagents Are reagents fresh and anhydrous? Start->CheckReagents ExtendCoupling Extend Coupling Time CheckReagents->ExtendCoupling Yes ReplaceReagents Replace phosphoramidite, activator, and ACN CheckReagents->ReplaceReagents No ChangeActivator Use a more potent activator (e.g., ETT, DCI) ExtendCoupling->ChangeActivator ReEvaluate Re-evaluate Coupling Efficiency ChangeActivator->ReEvaluate ReplaceReagents->Start

Caption: A decision tree for troubleshooting low coupling efficiency issues.

References

Technical Support Center: Troubleshooting Low Yield in Modified Oligonucleotide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with answers to common questions regarding low yields in modified oligonucleotide synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of low yield in modified oligonucleotide synthesis?

Low yields in the synthesis of modified oligonucleotides can stem from several factors throughout the synthesis, deprotection, and purification processes. The most common culprits include inefficient coupling of phosphoramidites, incomplete removal of protecting groups (deprotection), and issues with the reagents or solid support.[1][2] The introduction of modifications can further complicate the synthesis, as modified reagents may have lower coupling efficiencies.[3]

Q2: How does coupling efficiency impact the overall yield, and what is an acceptable range?

Coupling efficiency is a critical factor determining the final yield of the full-length oligonucleotide.[2] Even a small decrease in average coupling efficiency can dramatically reduce the theoretical yield, especially for longer oligonucleotides.[4] For a high-quality synthesis, the coupling efficiency for each step should ideally be above 98%.[1]

Q3: Can moisture significantly affect my synthesis yield?

Absolutely. Moisture is a primary cause of low coupling efficiency.[1] Water reacts with the activated phosphoramidite (B1245037), preventing it from coupling to the growing oligonucleotide chain.[4] This leads to the formation of truncated sequences (n-1, n-2, etc.) and a lower yield of the desired full-length product. Therefore, using anhydrous solvents and maintaining a dry environment on the synthesizer are crucial.[1][5]

Q4: I'm observing a significant amount of n-1 species in my crude product analysis. What is the likely cause?

The presence of n-1 species, which are oligonucleotides missing one nucleotide, is a direct indicator of incomplete reactions during the synthesis cycle.[1] This can be due to either low coupling efficiency, where the phosphoramidite fails to attach to the growing chain, or inefficient capping, where unreacted 5'-hydroxyl groups are not properly blocked.[1]

Q5: How do modifications, such as phosphorothioates, affect the synthesis yield?

The introduction of modifications can impact the overall yield. For instance, in phosphorothioate (B77711) (PS) synthesis, the sulfurization step that replaces the standard oxidation step can sometimes be less efficient, potentially leading to lower stepwise yields.[1] Additionally, some modified phosphoramidites may inherently have lower coupling efficiencies compared to standard amidites.[3]

Q6: My final yield after purification is much lower than expected. What could be the issue?

Significant yield loss during purification is common and can be attributed to several factors.[2] The quality of the initial synthesis plays a large role; a synthesis with low coupling efficiency will result in more impurities that are difficult to separate from the full-length product.[2] Additionally, the purification process itself, whether by HPLC or other methods, can lead to a loss of material, with upwards of 50% of the theoretical yield being lost in some cases.[3] Incomplete deprotection can also lead to co-elution of protected and unprotected species, making purification challenging and reducing the isolated yield.[3]

Troubleshooting Guides

Issue 1: Low Overall Crude Yield

A low yield of the crude oligonucleotide product before purification often points to issues within the synthesis cycles.

Potential Causes & Solutions

CauseRecommended Action
Inefficient Coupling - Verify Reagent Quality: Ensure all phosphoramidites and activators are fresh and of high purity. Use anhydrous acetonitrile (B52724) for all solutions.[1] - Check for Moisture: Implement stringent anhydrous techniques to prevent moisture contamination in reagents and on the synthesizer lines.[1] - Optimize Coupling Time: For complex or modified sequences, increasing the coupling time may improve efficiency.[1]
Poor Sulfurization (for Phosphorothioates) - Verify Sulfurizing Reagent: Ensure the sulfurizing agent is fresh and active. - Optimize Sulfurization Time: Ensure the sulfurization step is allowed to proceed for the recommended time to ensure complete reaction.
Reagent Issues - Activator Potency: Use a fresh, high-quality activator. The choice of activator can also influence coupling efficiency.[] - Solvent Quality: Use anhydrous grade acetonitrile.[5]
Solid Support Problems - Support Loading: Verify the loading capacity of the solid support. - Support Type: For longer oligonucleotides, consider using a support with larger pore sizes (e.g., 2000 Å) to reduce steric hindrance.[4]

Troubleshooting Workflow for Low Crude Yield

Low_Crude_Yield Start Low Crude Yield Detected Check_Coupling Evaluate Coupling Efficiency Start->Check_Coupling Check_Reagents Verify Reagent Quality Start->Check_Reagents Check_Sulfurization Assess Sulfurization (if applicable) Start->Check_Sulfurization Check_Support Inspect Solid Support Start->Check_Support Optimize_Protocol Optimize Synthesis Protocol Check_Coupling->Optimize_Protocol Inefficient Check_Reagents->Optimize_Protocol Degraded Check_Sulfurization->Optimize_Protocol Inefficient Check_Support->Optimize_Protocol Inappropriate Problem_Solved Yield Improved Optimize_Protocol->Problem_Solved

Caption: Troubleshooting workflow for low crude oligonucleotide yield.

Issue 2: Incomplete Deprotection

Incomplete removal of protecting groups from the bases or the phosphate (B84403) backbone can lead to a heterogeneous product mixture, complicating purification and lowering the yield of the desired oligonucleotide.[7]

Potential Causes & Solutions

CauseRecommended Action
Incorrect Deprotection Conditions - Verify Reagent: Ensure the correct deprotection solution (e.g., ammonium (B1175870) hydroxide, methylamine) is used for the specific protecting groups and modifications present in the oligonucleotide.[8] - Time and Temperature: Adhere to the recommended deprotection time and temperature. Insufficient time or temperature will result in incomplete deprotection.[7]
Sensitive Modifications - Mild Deprotection: For oligonucleotides containing sensitive modifications (e.g., certain dyes), use milder deprotection conditions to avoid degradation of the modification.[8]
Reagent Quality - Fresh Reagents: Use fresh deprotection reagents. Old or improperly stored reagents may lose their efficacy.[2]

Logical Flow for Deprotection Troubleshooting

Deprotection_Troubleshooting Start Incomplete Deprotection Suspected Review_Protocol Review Deprotection Protocol Start->Review_Protocol Check_Reagents Check Deprotection Reagents Review_Protocol->Check_Reagents Protocol OK Adjust_Conditions Adjust Time/ Temperature Review_Protocol->Adjust_Conditions Incorrect Parameters Consider_Mods Consider Sensitive Modifications Check_Reagents->Consider_Mods Reagents OK Use_Fresh_Reagents Use Fresh Reagents Check_Reagents->Use_Fresh_Reagents Reagents Expired Use_Mild_Conditions Use Mild Deprotection Consider_Mods->Use_Mild_Conditions Sensitive Mods Present Analyze_Product Re-analyze Product Adjust_Conditions->Analyze_Product Use_Fresh_Reagents->Analyze_Product Use_Mild_Conditions->Analyze_Product Success Complete Deprotection Analyze_Product->Success

Caption: Decision-making process for troubleshooting incomplete deprotection.

Quantitative Data Summary

The following tables provide a summary of key quantitative data related to oligonucleotide synthesis yield.

Table 1: Impact of Coupling Efficiency on Theoretical Yield

Oligonucleotide LengthAverage Coupling Efficiency: 99%Average Coupling Efficiency: 98%
20mer 82.6%68.1%
30mer 74.7%55.2%[2]
50mer 60.5%36.4%
70mer 49.5%24.5%[2]
100mer 36.6%13.3%[4]

Theoretical yield calculated as (Average Coupling Efficiency)^(Number of Couplings)

Table 2: Typical Yield Losses During Synthesis and Purification

StageEstimated Yield LossNotes
Synthesis Dependent on coupling efficiency (see Table 1)Modified reagents can have coupling efficiencies as low as 90%.[2][3]
Deprotection ~25%Can be higher for sensitive modifications or incomplete reactions.[3]
Purification (HPLC) 25% - 50% or moreDependent on the purity of the crude product and the desired final purity.[2][3]
Post-synthesis Conjugation 10% - 30%Reaction efficiencies for conjugating molecules like dyes can range from 70-90%.[3]

Key Experimental Protocols

Protocol 1: Analysis of Crude Oligonucleotide by Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC)

This method is used to assess the purity of the crude oligonucleotide product and identify the presence of failure sequences (n-1, n-2, etc.).

Methodology:

  • Sample Preparation: After synthesis and deprotection, dissolve a small aliquot of the crude oligonucleotide in an appropriate buffer (e.g., 100 mM triethylammonium (B8662869) acetate, TEAA).[1]

  • HPLC System: A standard HPLC system with a UV detector is required.

  • Column: A C18 reverse-phase column is typically used.[1]

  • Mobile Phase:

    • Mobile Phase A: 100 mM TEAA in water.[1]

    • Mobile Phase B: 100 mM TEAA in acetonitrile.[1]

  • Gradient: A linear gradient from a low percentage of Mobile Phase B to a high percentage is used to elute the oligonucleotides. A typical gradient might be 5-35% B over 30 minutes.

  • Detection: Monitor the absorbance at 260 nm.

  • Analysis: The full-length product should be the major peak. Shorter, failure sequences will typically elute earlier. The presence of significant early-eluting peaks indicates issues with coupling efficiency.

Protocol 2: Mass Spectrometry Analysis of Oligonucleotides

Mass spectrometry (MS) is a powerful tool for confirming the molecular weight of the synthesized oligonucleotide and identifying any modifications or impurities.

Methodology:

  • Sample Preparation: The crude or purified oligonucleotide is desalted and dissolved in an appropriate solvent compatible with the mass spectrometer.

  • Instrumentation: Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) or Electrospray Ionization (ESI) mass spectrometers are commonly used.

  • MALDI-TOF Analysis:

    • The oligonucleotide sample is mixed with a matrix solution (e.g., 3-hydroxypicolinic acid).[9]

    • The mixture is spotted onto a target plate and allowed to crystallize.

    • The plate is inserted into the mass spectrometer, and the sample is irradiated with a laser.

    • The instrument measures the time of flight of the ionized molecules to determine their mass-to-charge ratio.

  • ESI-MS Analysis:

    • The oligonucleotide solution is infused into the ESI source, where it is nebulized and ionized.

    • The ions are then transferred into the mass analyzer.

  • Data Analysis: The resulting mass spectrum is analyzed to confirm the molecular weight of the full-length product. The presence of peaks corresponding to n-1, n-2, or other modified species can help diagnose synthesis problems.[9]

References

Technical Support Center: Synthesis of 8-Aminomethylguanosine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 8-aminomethylguanosine.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route to 8-aminomethylguanosine?

A common and plausible synthetic strategy for 8-aminomethylguanosine involves the nucleophilic substitution of an 8-halogenated guanosine (B1672433) precursor, typically 8-bromoguanosine (B14676), with an appropriate aminomethylating agent. Another potential route is a Mannich-type reaction involving guanosine, formaldehyde, and an amine.

Q2: Why are protecting groups necessary for this synthesis?

Protecting groups are crucial in guanosine chemistry to prevent unwanted side reactions. The ribose moiety of guanosine has reactive hydroxyl groups (2', 3', and 5') that can compete with the desired reaction at the C8 position of the guanine (B1146940) base. Additionally, the exocyclic N2 amine of guanine can also undergo side reactions. Protecting these functional groups ensures that the modification occurs specifically at the C8 position.

Q3: What are the most critical side reactions to be aware of during the synthesis of 8-aminomethylguanosine?

The primary side reactions of concern include:

  • Reaction at the N2 position of the guanine base: Formaldehyde, a common reagent in aminomethylation reactions (like the Mannich reaction), has been shown to react with the exocyclic amino group (N2) of guanosine. This can lead to the formation of N2-methylol or other N2-alkylated derivatives.

  • Reactions at the ribose hydroxyls: Without proper protection, the hydroxyl groups of the ribose sugar can react with electrophilic reagents, leading to a mixture of undesired products.

  • Multiple substitutions: If the reaction conditions are not carefully controlled, multiple aminomethyl groups could potentially be introduced, although this is less common at the C8 position.

  • Degradation of the starting material or product: Guanosine and its derivatives can be sensitive to harsh reaction conditions, such as strong acids or bases, which may be employed in some synthetic routes. This can lead to decomposition and lower yields.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of 8-aminomethylguanosine.

Problem 1: Low to no yield of the desired 8-aminomethylguanosine product.
Possible Cause Suggested Solution
Incomplete reaction - Ensure all reagents are fresh and of high purity.- Optimize reaction time and temperature. Monitor the reaction progress using a suitable analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).- If using 8-bromoguanosine, ensure the nucleophilic substitution conditions are appropriate. Consider using a polar aprotic solvent like Dimethylformamide (DMF).
Degradation of starting material or product - If using harsh acidic or basic conditions, consider milder alternatives.- Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) if any of the reagents or intermediates are sensitive to air or moisture.
Ineffective protecting group strategy - Verify that the protecting groups used for the ribose hydroxyls and the N2-amino group are stable under the reaction conditions for aminomethylation.- Ensure complete protection of the functional groups before proceeding with the C8-modification. Incomplete protection will lead to a mixture of products and a lower yield of the desired compound.
Problem 2: Presence of multiple spots on TLC or multiple peaks in HPLC analysis of the crude product.

This indicates the formation of side products. The following table outlines potential side products and methods for their identification and mitigation.

Potential Side Product Identification Mitigation Strategy
N2-aminomethylguanosine Characterize the impurity using Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. The mass will be identical to the desired product, but the NMR spectrum will show characteristic shifts for modification at the N2 position.- Protect the N2-amino group of guanosine before the aminomethylation step. Common protecting groups for the N2 position include acyl groups like isobutyryl.
Unreacted 8-bromoguanosine Compare the retention time/factor with a standard of the starting material on TLC/HPLC. Confirm with MS.- Increase the reaction time or temperature.- Use a larger excess of the aminomethylating reagent.
Products of reaction at ribose hydroxyls These will have a different mass and polarity compared to the desired product. Characterize using MS and NMR.- Ensure complete and stable protection of the 2', 3', and 5' hydroxyl groups of the ribose moiety before carrying out the C8-modification. Silyl protecting groups are commonly used.
Degradation products These may appear as a smear on TLC or as multiple small peaks in HPLC. Their structures can be complex and may require detailed spectroscopic analysis to identify.- Use milder reaction conditions.- Minimize reaction time.
Problem 3: Difficulty in purifying the final product.
Issue Suggested Approach
Co-elution of product and impurities - Optimize the chromatographic conditions (e.g., solvent system for column chromatography, gradient for HPLC).- Consider using a different stationary phase for chromatography (e.g., reverse-phase instead of normal-phase).- Recrystallization of the product from a suitable solvent system can be an effective purification method.
Product instability during purification - If the product is sensitive to acidic or basic conditions, use neutral pH buffers in the mobile phase for HPLC.- Avoid prolonged exposure to strong light or high temperatures during purification.

Experimental Protocols

Synthesis of 8-Substituted Aminoguanosines (General Procedure)

This protocol is adapted from the synthesis of 8-amino-substituted guanosine derivatives.

  • Protection of Guanosine (if necessary): Before proceeding with the C8 substitution, it is often necessary to protect the hydroxyl groups of the ribose and potentially the exocyclic N2 amine. This can be achieved using standard procedures, for example, by reacting guanosine with an appropriate silylating agent for the hydroxyls and an acylating agent for the N2 amine.

  • Bromination at C8: If starting from unprotected or protected guanosine, the C8 position can be brominated using a suitable brominating agent (e.g., bromine in an appropriate solvent).

  • Nucleophilic Substitution:

    • Dissolve 8-bromoguanosine (or its protected derivative) in a polar aprotic solvent such as Dimethylformamide (DMF).

    • Add the desired amine (in the case of 8-aminomethylguanosine, this would be a source of the aminomethyl group).

    • The reaction may require heating and the addition of a non-nucleophilic base to neutralize any acid formed during the reaction.

    • Monitor the reaction by TLC or HPLC until the starting material is consumed.

  • Work-up and Purification:

    • After the reaction is complete, the solvent is typically removed under reduced pressure.

    • The crude product is then purified using an appropriate chromatographic technique, such as silica (B1680970) gel column chromatography or preparative HPLC.

  • Deprotection (if necessary): If protecting groups were used, they are removed in the final step using appropriate deprotection conditions that do not affect the newly introduced 8-aminomethyl group.

Visualizations

Logical Workflow for Troubleshooting Low Product Yield

Caption: Troubleshooting workflow for low yield of 8-aminomethylguanosine.

Signaling Pathway of Potential Side Reaction

This diagram illustrates the potential for a side reaction at the N2 position of guanine when using formaldehyde.

Side_Reaction_Pathway Guanosine Guanosine Aminomethylation Aminomethylation at C8 Guanosine->Aminomethylation N2_Reaction Reaction at N2 Guanosine->N2_Reaction Formaldehyde Formaldehyde Formaldehyde->N2_Reaction Desired_Product 8-Aminomethylguanosine (Desired Product) Side_Product N2-Hydroxymethylguanosine (Side Product) Aminomethylation->Desired_Product N2_Reaction->Side_Product

Caption: Potential side reaction pathway at the N2 position of guanosine.

Technical Support Center: Deprotection of Oligonucleotides with Acid-Labile Modifications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the deprotection of oligonucleotides containing acid-labile modifications.

Frequently Asked Questions (FAQs)

Q1: What are acid-labile modifications, and why do they require special deprotection protocols?

Acid-labile modifications are chemical groups attached to an oligonucleotide that are sensitive to acidic conditions. These modifications are often essential for purification, labeling, or therapeutic function. A common example is the 5'-dimethoxytrityl (DMT) group, which is used for purification via reverse-phase HPLC.[1][2] Standard deprotection procedures often involve acidic steps for the removal of such groups. However, prolonged or harsh acid treatment can lead to unwanted side reactions, most notably depurination (the cleavage of the glycosidic bond between the purine (B94841) base and the sugar), which can compromise the integrity and function of the oligonucleotide.[3][] Therefore, carefully optimized and often milder acidic conditions are required for their removal.

Q2: My final product shows a lower yield than expected after deprotection of the 5'-DMT group. What could be the cause?

Several factors can contribute to a low yield after the final acid deprotection step:

  • Incomplete Deprotection: The acid treatment may not have been sufficient to remove the DMT group from all oligonucleotide strands. This can be due to insufficient reaction time, low acid concentration, or inactivation of the acid.[1]

  • Depurination: As mentioned, harsh acidic conditions can cause depurination, leading to chain cleavage and a lower yield of the full-length product.[3] This is particularly a concern for longer oligonucleotides.

  • Precipitation Issues: After deprotection, the oligonucleotide needs to be precipitated and washed. Inefficient precipitation or loss of product during washing steps can significantly reduce the final yield.

  • Thermal Degradation: For certain modifications, elevated temperatures during deprotection should be avoided. For instance, oligonucleotides with a 5'-amine protected by a monomethoxytrityl (MMT) group should not be deprotected at temperatures above 37°C to prevent thermal loss of the MMT group.[5]

Q3: I am observing a significant amount of n-1 species in my final product. What is the likely cause and how can I prevent it?

The presence of n-1 species (oligonucleotides missing one nucleotide) is often a result of incomplete removal of the 5'-DMT protecting group during the synthesis cycle. If the DMT group is not completely cleaved, the subsequent coupling reaction will not occur at that position, leading to a truncated sequence.

To minimize n-1 impurities:

  • Optimize Deblocking: Ensure the deblocking reagent, typically trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in dichloromethane, is fresh and delivered for a sufficient duration. For longer oligonucleotides, it is recommended to double the deblock time when using the milder DCA to prevent incomplete DMT removal.[3]

  • Use DCA for Long Oligos: TCA is a strong acid that can cause depurination, especially in longer sequences. DCA, with a higher pKa, is a milder deblocking agent that can reduce the risk of depurination.[3]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Incomplete removal of DMT group (hydrophobic peak in RP-HPLC) Insufficient acid treatment time or concentration.Increase the duration of the acid treatment or use a fresh solution of the deblocking agent. For manual detritylation after HPLC purification, a common protocol is 80% acetic acid for 20-30 minutes.[1]
Presence of depurinated fragments (shorter sequences observed on gel or MS) Acidic conditions are too harsh (e.g., prolonged exposure to strong acid).Use a milder acid like dichloroacetic acid (DCA) instead of trichloroacetic acid (TCA) during synthesis.[3] For post-synthesis detritylation, carefully control the reaction time and temperature.
Modification of bases during deprotection (e.g., transamination of cytidine) Use of incompatible protecting groups with the deprotection reagent. For example, using benzoyl-protected cytidine (B196190) (Bz-dC) with methylamine-containing reagents like AMA can lead to transamination.Use acetyl-protected cytidine (Ac-dC) when using AMA or other methylamine-based deprotection methods.[5][6]
Low recovery of oligonucleotide after precipitation Inefficient precipitation or loss of the pellet during washing.Ensure the use of an appropriate co-precipitant (e.g., glycogen) and sufficient chilling time. Be careful when decanting the supernatant after centrifugation.
Unexpected side products detected by Mass Spectrometry Various side reactions can occur, such as N3-cyanoethylation of thymidine (B127349) during ammonia (B1221849) deprotection.Using a larger volume of ammonia or using AMA can help scavenge acrylonitrile, the reactive species responsible for this modification.[3]

Experimental Protocols

Protocol 1: Manual Detritylation of Oligonucleotides after HPLC Purification

This protocol is for the removal of the 5'-DMT group from an oligonucleotide that has been purified by reverse-phase HPLC with the DMT group intact ("Trityl-on").

Materials:

Procedure:

  • Thoroughly dry the Trityl-on oligonucleotide in a microcentrifuge tube.[1]

  • Dissolve the dried oligonucleotide in 80% acetic acid. A general guideline is 30 µL of 80% acetic acid per optical density unit (ODU) of the oligonucleotide.[1]

  • Vortex the solution and let it stand at room temperature for 20 minutes.[1] The solution may turn orange, indicating the release of the DMT cation.

  • Add 5 µL of 3 M sodium acetate per ODU of the oligonucleotide and vortex to mix.[1]

  • Add 100 µL of cold absolute ethanol per ODU of the oligonucleotide to precipitate the detritylated product.[1]

  • Incubate the tube at -20°C for at least 30 minutes.

  • Centrifuge at high speed for 15-30 minutes to pellet the oligonucleotide.

  • Carefully decant the supernatant containing the cleaved DMT group.

  • Wash the pellet with cold 70% ethanol, centrifuge again, and decant the supernatant.

  • Air-dry the pellet and resuspend in a desired volume of nuclease-free water or buffer.

Visualizations

Deprotection_Workflow cluster_synthesis Oligonucleotide Synthesis cluster_cleavage_deprotection Cleavage & Base Deprotection cluster_purification Purification cluster_final_deprotection Final Deprotection Synthesis Solid-Phase Synthesis (DMT-on) Cleavage Cleavage from Support & Base Deprotection (e.g., NH4OH, AMA) Synthesis->Cleavage Crude Oligo Purification Reverse-Phase HPLC (Trityl-on) Cleavage->Purification DMT-on Oligo Acid_Treatment Acid Treatment (e.g., 80% Acetic Acid) Purification->Acid_Treatment Purified DMT-on Oligo Precipitation Precipitation & Wash Acid_Treatment->Precipitation Detritylated Oligo Final_Product Final Purified Oligonucleotide Precipitation->Final_Product

Caption: Workflow for oligonucleotide deprotection and purification.

Troubleshooting_Logic Start Analyze Final Product Problem Problem Detected? Start->Problem Incomplete_Deprotection Incomplete Deprotection? Problem->Incomplete_Deprotection Yes End Optimized Protocol Problem->End No Depurination Depurination? Incomplete_Deprotection->Depurination No Solution1 Increase Acid Treatment Time/Concentration Incomplete_Deprotection->Solution1 Yes Base_Modification Base Modification? Depurination->Base_Modification No Solution2 Use Milder Acid (e.g., DCA) Depurination->Solution2 Yes Solution3 Use Compatible Protecting Groups (e.g., Ac-dC) Base_Modification->Solution3 Yes Base_Modification->End No Solution1->End Solution2->End Solution3->End

Caption: Troubleshooting logic for deprotection issues.

References

Cleavage of Boc group from 8-(N-Boc-aminomethyl)guanosine in oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with the cleavage of the tert-butyloxycarbonyl (Boc) protecting group from 8-(N-Boc-aminomethyl)guanosine modified oligonucleotides.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of the Boc group on 8-(aminomethyl)guanosine in oligonucleotide synthesis?

The Boc (tert-butyloxycarbonyl) group is an acid-labile protecting group for the primary amine of the 8-aminomethyl modification on guanosine. It prevents unwanted side reactions at the amino group during the standard phosphoramidite-based solid-phase oligonucleotide synthesis, which is performed under basic conditions. The Boc group is designed to be removed after synthesis to unmask the reactive primary amine, allowing for subsequent conjugation of molecules such as dyes, quenchers, or other functional ligands.

Q2: What are the standard reagents used for Boc cleavage from modified oligonucleotides?

The most common reagent for Boc deprotection is trifluoroacetic acid (TFA). It is typically used in a solution with a scavenger and a suitable solvent, such as dichloromethane (B109758) (DCM) for on-support cleavage or in an aqueous solution for post-purification deprotection.

Q3: Can I remove the Boc group during the standard ammonium (B1175870) hydroxide (B78521) or AMA (ammonium hydroxide/methylamine) deprotection of the oligonucleotide?

No, the Boc group is stable to the basic conditions used for the cleavage and deprotection of standard oligonucleotides. An acidic treatment is required for its removal. This orthogonality allows for the selective deprotection of the Boc group at a desired stage.

Troubleshooting Guide

Issue 1: Incomplete or No Cleavage of the Boc Group

Symptoms:

  • Mass spectrometry (MS) analysis shows a persistent mass corresponding to the Boc-protected oligonucleotide (+100.12 Da per Boc group).

  • High-performance liquid chromatography (HPLC) analysis shows a more hydrophobic peak than the expected fully deprotected oligonucleotide.

  • Subsequent conjugation reactions to the aminomethyl group fail or have very low efficiency.

Potential Causes & Solutions:

Potential CauseRecommended Solution
Insufficient Acid Concentration or Exposure Time The concentration of TFA may be too low, or the reaction time too short for complete deprotection. Increase the TFA concentration or extend the reaction time as outlined in the protocols below. For post-purification deprotection, ensure the oligonucleotide is fully dissolved in the aqueous TFA solution.
Degraded TFA Trifluoroacetic acid is hygroscopic. The presence of water can decrease its effectiveness. Use fresh, high-purity TFA for the deprotection solution.
Inadequate Mixing If performing on-support deprotection, ensure the support is adequately swollen in the solvent (e.g., DCM) and that the TFA solution can freely access all pores of the solid support. Gentle agitation during the reaction can improve efficiency.
Issue 2: Degradation of the Oligonucleotide During Boc Cleavage

Symptoms:

  • Mass spectrometry analysis shows multiple species with lower molecular weights than the expected product, potentially corresponding to depurination or chain cleavage.

  • HPLC analysis shows multiple degradation peaks.

Potential Causes & Solutions:

Potential CauseRecommended Solution
Depurination of Guanosine The glycosidic bond of purines, particularly guanosine, can be susceptible to cleavage under acidic conditions. This is a known risk with TFA treatment. Minimize the exposure time to TFA to the minimum required for complete Boc removal. Perform the reaction at room temperature and avoid heating.
Absence of Scavengers The tert-butyl cation generated during Boc cleavage is a reactive electrophile that can modify the oligonucleotide, leading to degradation. Always include a scavenger, such as triisopropylsilane (B1312306) (TIS) or triethylsilane (TES), in the deprotection cocktail to trap the tert-butyl cation.

Experimental Protocols

Protocol 1: On-Support Boc Deprotection

This protocol is suitable for removing the Boc group while the oligonucleotide is still attached to the solid support.

Materials:

  • Oligonucleotide synthesized on CPG support with the this compound modification.

  • Dichloromethane (DCM), anhydrous.

  • Trifluoroacetic acid (TFA).

  • Triisopropylsilane (TIS) or Triethylsilane (TES) as a scavenger.

Procedure:

  • After synthesis, thoroughly wash the CPG support with anhydrous DCM to remove any residual synthesis reagents.

  • Prepare the deprotection solution: 20-50% TFA in DCM with 5% (v/v) TIS. Prepare this solution fresh before use.

  • Pass the deprotection solution over the CPG support using a syringe for 30-60 minutes at room temperature. Ensure the support is constantly wetted with the solution.

  • After the desired reaction time, thoroughly wash the support with DCM to remove the TFA, cleaved Boc groups, and scavenger byproducts.

  • The oligonucleotide with the deprotected 8-aminomethylguanosine is now ready for on-support conjugation or for standard cleavage and deprotection of the remaining protecting groups from the support and nucleobases.

Protocol 2: Post-Purification Boc Deprotection

This protocol is designed for removing the Boc group from an oligonucleotide that has already been cleaved from the support, deprotected (except for the Boc group), and purified.

Materials:

  • Purified, lyophilized oligonucleotide containing the this compound modification.

  • Trifluoroacetic acid (TFA).

  • Nuclease-free water.

Procedure:

  • Dissolve the purified "Boc-on" oligonucleotide in 200 µL of nuclease-free water.

  • Add 800 µL of TFA to the oligonucleotide solution to achieve a final TFA concentration of 80%.

  • Incubate the mixture at room temperature for 1-2 hours.

  • Following the incubation, dilute the solution with 1 mL of nuclease-free water.

  • Freeze the solution and lyophilize to remove the TFA and water. The resulting pellet is the TFA salt of the fully deprotected oligonucleotide.

Quantitative Data

The efficiency of Boc deprotection can be monitored by RP-HPLC. The following table provides a general guideline for expected outcomes under different conditions. Actual results may vary depending on the oligonucleotide sequence and the number of Boc-modified residues.

ConditionReaction TimeExpected Boc Cleavage EfficiencyPotential for Oligonucleotide Degradation
20% TFA in DCM (on-support)30 min~90-95%Low
50% TFA in DCM (on-support)30 min>98%Moderate
50% TFA in DCM (on-support)60 min>99%Moderate to High
80% TFA in Water (in solution)1 hour~95-98%Low to Moderate
80% TFA in Water (in solution)2 hours>99%Moderate

Visualizations

Boc_Cleavage_Workflow cluster_synthesis Solid-Phase Synthesis cluster_deprotection_options Boc Deprotection Options synthesis Oligonucleotide Synthesis (with 8-N-Boc-aminomethyl-dG) on_support On-Support Deprotection (TFA/DCM/Scavenger) synthesis->on_support Alternative Workflow cleavage_deprotection Standard Cleavage & Deprotection (Ammonia or AMA) synthesis->cleavage_deprotection Standard Workflow final_product_1 Deprotected Oligo (Ready for Conjugation) on_support->final_product_1 purification RP-HPLC Purification ('Boc-on' Strategy) cleavage_deprotection->purification post_purification Post-Purification Deprotection (Aqueous TFA) final_product_2 Deprotected Oligo (Ready for Use) post_purification->final_product_2 purification->post_purification

Technical Support Center: HPLC Purification of Oligonucleotides with 8-Substituted Guanosine

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals to provide expert advice, troubleshooting, and detailed protocols for the purification of synthetic oligonucleotides containing 8-substituted guanosine (B1672433) modifications using High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: What is the primary method for purifying oligonucleotides with 8-substituted guanosine? The most common and effective method is Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC). This technique uses an ion-pairing (IP) agent to neutralize the negative charge of the oligonucleotide's phosphate (B84403) backbone, allowing for separation based on hydrophobicity on a reversed-phase column (e.g., C18 or a polymeric equivalent).[1][2][3]

Q2: How does an 8-substituted guanosine modification affect HPLC purification? 8-substituted guanosine analogs (like 8-oxo-dG, 8-bromo-dG) are typically more hydrophobic than standard guanosine. This increased hydrophobicity leads to a longer retention time on a reversed-phase column compared to an unmodified oligonucleotide of the same length. This property can be advantageous for separating the modified product from unmodified failure sequences, but it may also require optimization of the mobile phase gradient to ensure efficient elution.

Q3: What is "DMT-on" vs. "DMT-off" purification, and which is better for these modified oligos?

  • DMT-on Purification: The 5'-dimethoxytrityl (DMT) group, a very hydrophobic protecting group, is left on the full-length oligonucleotide.[4] This makes the desired product significantly more hydrophobic than any shorter, uncapped failure sequences (n-1, n-2), leading to excellent separation.[4] The DMT group is then cleaved post-purification.

  • DMT-off Purification: The DMT group is removed before HPLC. Separation relies on the intrinsic hydrophobicity of the oligonucleotide sequence itself.

For oligonucleotides, especially longer ones (>40 bases) or those with challenging impurity profiles, DMT-on purification is highly recommended . The combined hydrophobicity of the DMT group and the 8-substituted guanosine modification provides a powerful handle for achieving high purity.[4]

Q4: What type of HPLC column is recommended? Polymer-based reversed-phase columns (e.g., polystyrene-divinylbenzene) or silica-based columns with wide pores (≥130 Å) and C18 modification are standard.[3][5] Polymeric columns are often preferred due to their stability at the high pH and high temperatures that may be required to denature secondary structures.[3][6]

Q5: Why is elevated temperature often used in oligonucleotide HPLC? Oligonucleotides, particularly those with high guanosine content, can form stable secondary structures like hairpin loops or G-quadruplexes.[4][6] These structures can cause broad or split peaks.[4] Running the purification at an elevated temperature (e.g., 60-80 °C) helps to denature these structures, resulting in sharper peaks and improved resolution.[3][4][7]

Experimental Workflow & Protocols

The general workflow for oligonucleotide purification is a multi-step process from the crude synthetic product to the final pure sample.

Oligo Purification Workflow synthesis Crude Oligo Synthesis cleavage Cleavage & Deprotection synthesis->cleavage Ammonia (B1221849) prep HPLC Sample Preparation cleavage->prep Evaporate hplc IP-RP-HPLC Purification prep->hplc Inject analysis Fraction Analysis (UPLC/MS) hplc->analysis Collect Fractions pooling Pool Pure Fractions analysis->pooling detritylation Post-Purification Detritylation (if DMT-on) pooling->detritylation desalting Desalting (e.g., C18 cartridge) detritylation->desalting Quench & Dry final_qc Final QC (LC/MS, UV Quant) desalting->final_qc Elute & Dry

A typical workflow for DMT-on oligonucleotide purification.
Detailed Protocol: IP-RP-HPLC Purification (DMT-on)

This protocol is a general guideline and should be optimized for your specific oligonucleotide and HPLC system.

  • Sample Preparation:

    • After synthesis, cleave the oligonucleotide from the solid support and deprotect the bases using your standard ammonia or AMA protocol.

    • Evaporate the ammonia to dryness.

    • Re-dissolve the crude DMT-on oligonucleotide pellet in HPLC-grade water or a low-organic mobile phase A. Ensure the pH is between 4 and 8.[8]

    • Filter the sample through a 0.22 µm syringe filter to remove particulates.

  • HPLC Setup & Mobile Phases:

    • Column: C18 or Polymeric Reversed-Phase Column (e.g., Waters XBridge Oligonucleotide BEH C18, 130Å; Agilent PLRP-S).

    • Mobile Phase A: 100 mM Triethylammonium Acetate (TEAA) in water, pH 7.0 ± 0.2. For MS-compatibility, a buffer of 8.6 mM Triethylamine (TEA) and 100 mM Hexafluoroisopropanol (HFIP) is a common alternative.[7][9]

    • Mobile Phase B: Acetonitrile (B52724).

    • Column Temperature: 60 °C.[7]

    • Detection: UV at 260 nm.

  • Chromatography:

    • Equilibrate the column with starting conditions (e.g., 95% A, 5% B) for at least 5-10 column volumes.

    • Inject the prepared sample.

    • Run a linear gradient of Mobile Phase B. A typical gradient might be 5-40% B over 30 minutes. Because 8-substituted guanosine and the DMT group increase hydrophobicity, you may need a steeper gradient or a higher final concentration of acetonitrile compared to an unmodified oligo.

    • Collect fractions corresponding to the major, late-eluting peak (this is the DMT-on product). Failure sequences (DMT-off) will elute much earlier.

  • Post-Purification Processing:

    • Analyze collected fractions by UPLC/MS to confirm identity and purity.

    • Pool the pure fractions and evaporate to dryness.

    • Detritylation: To remove the 5'-DMT group, dissolve the dried sample in 80% aqueous acetic acid and let it stand for 20-30 minutes at room temperature.[10]

    • Quench the acid with a buffer or co-evaporate with an alcohol like ethanol (B145695).[10]

    • Desalting: Remove the cleaved trityl group and excess salts using a desalting cartridge (e.g., C18 Sep-Pak) or ethanol precipitation.[10]

    • Evaporate the final pure, detritylated oligonucleotide to dryness and perform final QC.

Data Tables for Method Development

Table 1: Common Ion-Pairing Reagents and Modifiers

Reagent TypeCompoundTypical ConcentrationUse Case
Ion-Pairing Agent Triethylamine (TEA)8-30 mM[11]Gold standard for LC-MS with HFIP. Excellent peak shape.[9]
Diisopropylethylamine (DIEA)2-10 mM[12]Alternative to TEA, can offer different selectivity.
Hexylamine (B90201) (HA)10-15 mMMore hydrophobic than TEA; can increase retention and resolution.[13]
Acidic Counter-ion Acetic Acid (AA)Use to buffer amine to pH ~7Standard for UV-only methods (forms TEAA). Not ideal for MS.[12]
Hexafluoroisopropanol (HFIP)100-400 mM[7][12]Greatly improves MS signal by enhancing ion-pairing effectiveness.[9][12]

Table 2: HPLC Parameter Optimization

ParameterStandard Starting PointEffect of IncreaseOptimization Goal
Temperature 60 °CDecreases retention, sharpens peaks.[6]Eliminate secondary structure, improve peak shape.
Flow Rate 1.0 mL/min (4.6 mm ID)Decreases retention time, increases pressure.Balance resolution and run time.
IP Reagent Conc. 15 mM TEA / 100 mM HFIPIncreases retention and resolution.[12]Improve separation of product from n-1 impurities.
Gradient Slope 1-2% B / minDecreases run time, may decrease resolution.Elute highly hydrophobic oligos in a reasonable time.

Troubleshooting Guide

Poor chromatographic results can often be traced to a few common issues. This guide provides a systematic approach to identifying and solving them.

A decision tree for troubleshooting common HPLC issues.
Detailed Troubleshooting Steps

ProblemPossible CauseRecommended Solution(s)
Poor Resolution (Product peak is not baseline-separated from n-1 impurity)Gradient is too steep, not allowing enough time for separation.Decrease the gradient slope (e.g., from 2%/min to 1%/min).[11]
Ion-pairing is insufficient to resolve similar species.Increase the concentration of the ion-pairing reagent or switch to a more hydrophobic amine like hexylamine to increase retention and selectivity.[12][13]
Peak Splitting or Severe Tailing [14][15]The oligonucleotide is forming secondary structures (e.g., G-quadruplexes), which is common for G-rich sequences.Increase the column temperature to 70-80°C to denature secondary structures.[4][6] Using a high pH mobile phase (pH > 11) with a polymer-based column can also be effective.[6]
A void has formed at the head of the column, or the inlet frit is partially blocked.[14]First, try disconnecting the column and flushing it in the reverse direction. If the problem persists, the column may need to be replaced.
Sample is dissolved in a solvent much stronger than the mobile phase (e.g., high acetonitrile content).[16][17]Always dissolve the sample in a solvent that is as close as possible to the initial mobile phase conditions (e.g., 95% Buffer A, 5% Acetonitrile).
No Peak or Very Low Recovery The oligonucleotide, especially if it is DMT-on and contains multiple hydrophobic 8-substitutions, is too strongly retained and does not elute from the column under the current gradient conditions.Increase the final percentage of acetonitrile in your gradient. Add a high-organic "strip" step (e.g., 95% acetonitrile) at the end of the run to elute any strongly bound material.
The sample has degraded due to prolonged exposure to acidic conditions (e.g., during detritylation if done pre-HPLC).Verify the integrity of your crude sample with analytical LC/MS. Ensure all post-synthesis workup is performed promptly and samples are stored properly.
Unstable Baseline Air bubbles are in the pump or detector.Degas the mobile phases thoroughly. Purge the pump lines to remove any trapped bubbles.
Mobile phase components are not fully dissolved or are precipitating.Filter all mobile phases before use. Ensure that the ion-pairing reagents are fully soluble in the highest concentration of organic solvent used in your gradient.

References

Technical Support Center: Mass Spectrometry Analysis of Boc-Protected Nucleoside Fragmentation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the mass spectrometry analysis of Boc-protected nucleosides.

Frequently Asked Questions (FAQs)

Q1: What are the primary fragmentation patterns observed for Boc-protected nucleosides in positive ion ESI-MS/MS?

A1: The fragmentation of Boc-protected nucleosides is characterized by several key pathways. The most common fragmentation involves the cleavage of the glycosidic bond, which separates the nucleobase from the sugar moiety.[1][2] Additionally, fragmentation of the Boc protecting group itself is prominent, typically observed as the neutral loss of isobutylene (B52900) (56 Da) or tert-butanol (B103910) (74 Da).[3] Fragmentation of the sugar ring, including the loss of water and other small neutral molecules, is also observed.[1][2]

Q2: Why am I observing significant in-source fragmentation of my Boc-protected nucleoside?

A2: In-source fragmentation, where the analyte fragments in the ionization source before mass analysis, is a common issue with labile molecules like Boc-protected nucleosides.[4][5] This can be caused by several factors, including high ion source temperatures, a high capillary exit or fragmentor voltage, and the presence of certain mobile phase additives like trifluoroacetic acid (TFA), which can promote the cleavage of the Boc group.[6] To minimize in-source fragmentation, it is advisable to use "soft" ionization conditions.[6]

Q3: What are common adducts I might see in the mass spectrum of my Boc-protected nucleoside?

A3: In electrospray ionization (ESI), it is common to observe adducts, which are ions formed by the association of the analyte molecule with other ions present in the mobile phase.[7] For Boc-protected nucleosides in positive ion mode, you can expect to see protonated molecules ([M+H]⁺), as well as sodium ([M+Na]⁺) and potassium ([M+K]⁺) adducts.[7] If ammonium (B1175870) salts are used in the mobile phase, ammonium adducts ([M+NH₄]⁺) may also be observed.

Q4: How can I improve the signal intensity for my Boc-protected nucleoside analysis?

A4: Poor signal intensity can be due to a variety of factors. Ensure your sample concentration is appropriate, as overly concentrated samples can lead to ion suppression.[8] The choice of ionization technique and mobile phase composition can significantly impact ionization efficiency. For instance, using a mobile phase with additives like formic acid can improve protonation in positive ion mode.[6] Regular tuning and calibration of the mass spectrometer are also crucial for optimal performance.

Troubleshooting Guides

This section provides structured guidance for resolving common issues encountered during the mass spectrometry analysis of Boc-protected nucleosides.

Issue 1: Premature or Complete Loss of the Boc Group
  • Symptom: The mass spectrum is dominated by the ion corresponding to the unprotected nucleoside, with little to no observation of the intact Boc-protected molecule.

  • Possible Causes & Solutions:

CauseSolution
High Source Temperature Reduce the ion source temperature in increments of 25°C to find the optimal balance between desolvation and minimizing thermal degradation.
High Fragmentor/Capillary Voltage Lower the fragmentor or capillary exit voltage. This reduces the energy imparted to the ions as they enter the mass spectrometer, thus minimizing in-source fragmentation.
Acidic Mobile Phase (e.g., TFA) Replace trifluoroacetic acid (TFA) with a less harsh acid like formic acid in your mobile phase.[6] Even low concentrations of TFA can cause significant deprotection of the Boc group.[6]
Sample Degradation Prior to Analysis Ensure the sample has been stored properly and has not been exposed to acidic conditions before injection. Prepare fresh samples if degradation is suspected.
Issue 2: Unexpected Fragmentation Patterns
  • Symptom: The observed fragment ions in the MS/MS spectrum do not correspond to the expected losses (e.g., Boc group, nucleobase, sugar fragments).

  • Possible Causes & Solutions:

CauseSolution
Presence of Isomers Positional isomers can produce different fragmentation patterns.[3] Verify the structure of your analyte using other analytical techniques like NMR.
Complex Adduct Formation The precursor ion selected for MS/MS may be an unusual adduct, leading to a complex fragmentation pattern. Analyze the full scan spectrum carefully to identify the primary ion species.
In-source Reactions Reactions within the ion source can lead to unexpected products that are then fragmented. Optimize source conditions to minimize these effects.
Issue 3: Poor Peak Shape and Resolution in LC-MS
  • Symptom: Chromatographic peaks are broad, tailing, or show poor separation from other components.

  • Possible Causes & Solutions:

CauseSolution
Inappropriate Column Chemistry For polar nucleosides, a reverse-phase C18 column may not provide sufficient retention. Consider using a column with a different stationary phase, such as one designed for polar compounds, or employing hydrophilic interaction liquid chromatography (HILIC).[9]
Suboptimal Mobile Phase Adjust the mobile phase composition, including the organic solvent, aqueous component, and additives, to improve peak shape and resolution. A systematic method development approach is recommended.
Column Overloading Injecting too much sample can lead to poor peak shape. Reduce the injection volume or sample concentration.

Quantitative Data Summary

The following table summarizes the expected major fragment ions and their typical relative abundances for a generic Boc-protected deoxyadenosine. Note that actual abundances will vary depending on the specific instrument and experimental conditions.

Precursor Ion (m/z)Fragment Ion (m/z)Neutral LossDescriptionExpected Relative Abundance
[M+H]⁺[M+H - 56]⁺C₄H₈Loss of isobutylene from Boc groupHigh
[M+H]⁺[M+H - 100]⁺C₅H₈O₂Loss of the entire Boc groupHigh
[M+H]⁺[BH₂]⁺C₅H₉O₂N₅ + C₅H₈O₂Cleavage of the glycosidic bond (protonated adenine)High
[M+H]⁺[M+H - C₅H₈O₃]⁺C₅H₈O₃Loss of the deoxyribose sugarModerate
[BH₂]⁺Various-Further fragmentation of the nucleobaseLow to Moderate

Experimental Protocols

General Protocol for LC-MS/MS Analysis of a Boc-Protected Nucleoside
  • Sample Preparation:

    • Dissolve the Boc-protected nucleoside standard or sample in a suitable solvent (e.g., methanol, acetonitrile/water mixture) to a final concentration of 1-10 µg/mL.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • Liquid Chromatography (LC) Conditions:

    • Column: A reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is a common starting point.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A typical gradient would be to start at 5-10% B, ramp up to 95% B over 5-10 minutes, hold for 1-2 minutes, and then re-equilibrate at the initial conditions. The gradient should be optimized for the specific analyte.

    • Flow Rate: 0.2-0.4 mL/min.

    • Column Temperature: 30-40 °C.

    • Injection Volume: 1-5 µL.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive Ion Mode.

    • Capillary Voltage: 3.0-4.0 kV.

    • Source Temperature: 100-150 °C (optimize for minimal degradation).

    • Drying Gas Flow: 8-12 L/min.

    • Nebulizer Pressure: 30-40 psi.

    • Fragmentor/Capillary Exit Voltage: 80-120 V (optimize for minimal in-source fragmentation).

    • MS1 Scan Range: m/z 100-1000.

    • MS/MS: Select the [M+H]⁺ ion as the precursor. Use a collision energy (e.g., 10-40 eV) that provides a good distribution of fragment ions.

Visualizations

Fragmentation_Pathway M Boc-Protected Nucleoside [M+H]+ F1 [M+H - 56]+ Loss of Isobutylene M->F1 - C4H8 F2 [M+H - 100]+ Loss of Boc Group M->F2 - C5H8O2 F3 Protonated Nucleobase [BH2]+ M->F3 - (Deoxy)ribose - Boc F2->F3 - (Deoxy)ribose F4 Sugar Fragment Ions F3->F4 Further Fragmentation

Caption: General fragmentation pathway of a Boc-protected nucleoside in positive ion ESI-MS/MS.

Troubleshooting_Workflow Start Problem with MS Analysis Q1 Is the Boc Group Prematurely Lost? Start->Q1 A1_Yes Reduce Source Temp/Voltage Replace TFA with Formic Acid Q1->A1_Yes Yes Q2 Unexpected Fragments? Q1->Q2 No A1_Yes->Q2 A2_Yes Check for Isomers Identify Adducts Q2->A2_Yes Yes Q3 Poor LC Peak Shape? Q2->Q3 No A2_Yes->Q3 A3_Yes Optimize LC Method (Column, Mobile Phase) Q3->A3_Yes Yes End Analysis Optimized Q3->End No A3_Yes->End

Caption: Troubleshooting workflow for common issues in the MS analysis of Boc-protected nucleosides.

References

Preventing degradation of modified oligonucleotides during purification.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the degradation of modified oligonucleotides during purification.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of modified oligonucleotides.

Issue 1: Low recovery of the full-length oligonucleotide product after purification.

  • Question: I am observing a significant loss of my modified oligonucleotide product after purification. What are the potential causes and how can I improve my recovery?

  • Answer: Low recovery of your full-length oligonucleotide can stem from several factors throughout the purification process. Here’s a breakdown of potential causes and solutions:

    • Suboptimal Purification Method: The chosen purification method may not be suitable for the specific modifications or length of your oligonucleotide. For instance, cartridge purification can result in lower yields for longer oligos.[1]

      • Solution: Consider switching to a higher resolution method like HPLC or PAGE for longer or highly modified oligonucleotides, which can provide better separation and potentially higher purity, although yields from PAGE can be lower due to complex extraction procedures.[1]

    • Non-specific Adsorption: Oligonucleotides, particularly those with certain modifications, can adsorb to metal surfaces in HPLC systems or to the stationary phase itself, leading to poor recovery.

      • Solution: Passivating the LC system by repeatedly injecting the analyte can help block active sites. Using columns with bio-inert surfaces (e.g., PEEK-lined or coated stainless steel) can also significantly reduce non-specific adsorption.[2]

    • Incomplete Elution: The elution conditions may not be strong enough to release the oligonucleotide from the purification matrix.

      • Solution: For reverse-phase HPLC, optimize the gradient of the organic solvent (e.g., acetonitrile) to ensure complete elution. For anion-exchange chromatography, adjust the salt concentration in the elution buffer.

    • Precipitation during Purification: Changes in solvent composition or pH during the purification process can cause the oligonucleotide to precipitate.

      • Solution: Ensure that the oligonucleotide remains soluble in all mobile phases and buffers used during purification. This may involve adjusting the pH or adding organic modifiers.

Issue 2: Presence of shorter fragments (n-1, n-2) in the purified product.

  • Question: My final product is contaminated with shorter oligonucleotide fragments. How can I effectively remove these impurities?

  • Answer: The presence of shorter fragments, often called "shortmers," is a common issue resulting from incomplete coupling during synthesis.[3] Here’s how to address this:

    • Inadequate Resolution of Purification Method: Desalting or some cartridge-based methods may not have sufficient resolution to separate the full-length product from closely related shorter sequences.[4]

      • Solution: Employ high-resolution techniques like HPLC or PAGE. Anion-exchange HPLC, which separates based on the number of phosphate (B84403) groups, is particularly effective at removing shorter fragments.[5] PAGE provides excellent size resolution, leading to high purity levels.[1]

    • Depurination: Acidic conditions during synthesis or purification can cause depurination (loss of a purine (B94841) base), leading to chain cleavage and the formation of shorter fragments.[6][7]

      • Solution: Avoid prolonged exposure to acidic conditions. If using a trityl-on purification method, which involves an acidic detritylation step, ensure this step is performed quickly and efficiently.[6][8] Using buffered solutions can help maintain a stable pH.[6]

Issue 3: Observation of unexpected peaks in the chromatogram of the purified oligonucleotide.

  • Question: I am seeing unexpected peaks in my HPLC chromatogram after purifying my modified oligonucleotide. What could be the source of these peaks and how do I identify them?

  • Answer: Unexpected peaks can arise from various sources, including degradation products, impurities from synthesis, or artifacts from the purification process itself.

    • Formation of Degradation Products:

      • Oxidation: Phosphorothioate (B77711) modifications are susceptible to oxidation, which can occur during purification if the buffers are not properly degassed or if oxidizing agents are present.[9] This can lead to the formation of phosphodiester analogs.[5]

      • Depurination: As mentioned previously, acidic conditions can lead to depurination.[6][7]

      • Solution: Use freshly prepared, degassed buffers. Consider adding antioxidants like TCEP to the elution buffer to prevent oxidation of phosphorothioates.[10] Analyze a non-stressed control sample to differentiate degradation peaks from other impurities.[9] Use mass spectrometry (MS) to identify the mass of the unexpected peaks, which can help in their structural elucidation.[9]

    • Incomplete Deprotection: Protecting groups used during synthesis may not be completely removed, leading to more hydrophobic species that elute as separate peaks.[11]

      • Solution: Ensure that the deprotection step is complete by following the recommended time and temperature for the specific protecting groups used.

    • Contamination: Contaminants from reagents or the analytical column can also appear as unexpected peaks.

      • Solution: Run a blank injection (injecting only the mobile phase) to identify any peaks originating from the system or solvents.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the prevention of degradation of modified oligonucleotides during purification.

1. What are the main causes of modified oligonucleotide degradation during purification?

Modified oligonucleotides can degrade through several pathways during purification:

  • Depurination: The cleavage of the glycosidic bond between a purine base (adenine or guanine) and the sugar is a common degradation pathway, particularly under acidic conditions.[6][7] Single-stranded DNA is more susceptible to depurination than double-stranded DNA.[6]

  • Oxidation: Modifications such as phosphorothioates are prone to oxidation, which can alter the properties of the oligonucleotide.[9]

  • Nuclease Contamination: Although less common in chemical purification processes, contamination with nucleases can lead to enzymatic degradation.

  • pH Instability: Both low and high pH can cause degradation. Low pH promotes depurination, while very high pH can lead to strand breakage, especially for RNA.[12] Oligonucleotides are generally most stable in a slightly basic buffer (pH 7.5-8.0).[13]

2. How does the choice of purification method affect the stability of modified oligonucleotides?

The purification method can significantly impact the stability of your oligonucleotide:

  • High-Performance Liquid Chromatography (HPLC):

    • Ion-Pair Reversed-Phase (IP-RP) HPLC: This is a widely used method. However, the ion-pairing reagents and organic solvents used can sometimes be harsh. It's crucial to optimize the mobile phase composition and pH to ensure stability.[14]

    • Anion-Exchange (AEX) HPLC: This method separates based on charge and is generally gentle. However, it is sensitive to the secondary structure of the oligonucleotide, which can be mitigated by performing the purification at an elevated temperature (e.g., 60 °C) or high pH (for DNA).[11]

  • Polyacrylamide Gel Electrophoresis (PAGE): PAGE offers high resolution but can be a harsh method. The use of urea (B33335) for denaturation can damage certain modifications, such as some fluorophores.[15] The extraction process from the gel can also be a source of product loss.[5]

  • Solid-Phase Extraction (SPE): SPE is a rapid purification method. Trityl-on SPE utilizes the hydrophobicity of the DMT group for separation. The acidic step required for detritylation needs to be carefully controlled to prevent depurination.[16]

3. What role do metal ions play in oligonucleotide degradation and how can this be prevented?

Metal ions, such as iron (Fe) and copper (Cu), can catalyze the formation of reactive oxygen species, which can lead to oxidative damage of oligonucleotides.[17][18]

  • Prevention: The primary mechanism to prevent metal ion-induced degradation is through chelation.[17][18]

    • Use of Chelating Agents: Including a chelating agent like ethylenediaminetetraacetic acid (EDTA) in your buffers can sequester metal ions and prevent them from participating in damaging reactions. A common buffer for storing oligonucleotides is TE buffer, which contains Tris and EDTA.[13]

    • High-Purity Reagents: Using high-purity water and reagents will minimize the introduction of metal ion contaminants.

4. How does pH influence the stability of modified oligonucleotides during purification?

The pH of the solutions used during purification is a critical factor for oligonucleotide stability.

  • Acidic pH (below 5): Significantly increases the rate of depurination, leading to strand cleavage.[12]

  • Neutral to Slightly Basic pH (7-8.5): This is generally the optimal pH range for the stability of most oligonucleotides.[13]

  • Alkaline pH (above 9): High pH can lead to the deprotonation of functional groups involved in base pairing, destabilizing duplexes.[12] For RNA, high pH can cause cleavage of the phosphodiester backbone.[11]

5. Are there specific considerations for purifying phosphorothioate-modified oligonucleotides?

Yes, phosphorothioate (PS) oligonucleotides have unique properties that require special attention during purification:

  • Increased Hydrophobicity: The sulfur substitution makes PS oligonucleotides more hydrophobic than their phosphodiester counterparts. This can lead to non-specific interactions and complex formation.[19]

  • Diastereomers: The introduction of a sulfur atom creates a chiral center at each phosphorus, resulting in a complex mixture of diastereomers. This can cause peak broadening in chromatography.[19]

  • Susceptibility to Oxidation: The phosphorothioate linkage is susceptible to oxidation, which converts it to a phosphodiester linkage.[9]

  • Purification Strategies:

    • Chaotropic Agents: The addition of organic solvents (e.g., acetonitrile) or chaotropic salts (e.g., NaBr) to the mobile phase in AEX chromatography can help disrupt hydrophobic interactions and improve separation.[19]

    • Antioxidants: As mentioned, adding antioxidants to buffers can prevent oxidation.[10]

    • Optimized Chromatography: Specific ion-pairing reagents and mobile phase conditions can be optimized to improve the separation of PS oligonucleotides from their impurities.

Data Summary

Table 1: Factors Affecting Oligonucleotide Degradation During Purification

FactorPotential Degradation PathwayPrevention Strategies
Low pH (<5) Depurination, leading to strand cleavage.[12]Maintain pH in the neutral to slightly basic range (7.0-8.5). Use buffered solutions.[6][13]
High pH (>9) Strand breakage (especially for RNA). Destabilization of duplexes.[11][12]Maintain pH in the neutral to slightly basic range. Avoid prolonged exposure to high pH.
Metal Ions (Fe, Cu) Catalyzes oxidative damage.[17][18]Use chelating agents (e.g., EDTA) in buffers.[13] Use high-purity reagents.
Oxidizing Agents Oxidation of sensitive modifications (e.g., phosphorothioates).[9]Use degassed buffers. Add antioxidants (e.g., TCEP).[10]
High Temperature Can accelerate degradation pathways like depurination.[11]Perform purification at controlled room temperature unless elevated temperatures are required for denaturation, in which case exposure time should be minimized.

Table 2: Comparison of Common Oligonucleotide Purification Methods

Purification MethodPrincipleAdvantagesDisadvantagesBest Suited For
Desalting/Cartridge Size exclusion or reverse-phase.Fast, inexpensive.Low resolution, may not remove shorter fragments effectively. Lower yields for long oligos.[1][5]Short, unmodified oligos for non-critical applications like PCR.[4]
IP-RP HPLC Hydrophobicity.High resolution, compatible with MS. Good for separating modified and unmodified oligos.Can be harsh due to organic solvents and ion-pairing reagents. Potential for non-specific adsorption.Purification of short to medium-sized modified and unmodified oligos.
AEX HPLC Charge (number of phosphate groups).Excellent resolution for removing shorter fragments. Generally gentle.[5]Sensitive to secondary structure. Not directly compatible with MS due to high salt concentrations.[11]High-purity purification of oligonucleotides up to ~40mers.[5]
PAGE Molecular weight.Excellent size resolution, resulting in very high purity (95-99%).[5]Complex and time-consuming extraction from the gel, leading to lower yields. Can damage certain modifications.[5][15]Applications requiring the highest purity, especially for long oligonucleotides.[4]

Experimental Protocols

Protocol 1: HPLC-MS Analysis of Modified Oligonucleotide Purity and Degradation

This protocol provides a general guideline for the analysis of modified oligonucleotides using Ion-Pair Reversed-Phase (IP-RP) HPLC coupled with Mass Spectrometry (MS).

  • Sample Preparation:

    • Dissolve the purified oligonucleotide in nuclease-free water or a suitable buffer (e.g., 10 mM TE buffer) to a final concentration of approximately 10-20 µM.[14]

    • If the sample was eluted in a high-salt buffer, it must be desalted prior to MS analysis using a method like spin column chromatography.[14]

  • HPLC-MS System and Conditions:

    • HPLC System: A biocompatible UHPLC or HPLC system is recommended.

    • Column: A reversed-phase column suitable for oligonucleotides (e.g., C8 or C18 with a wide pore size of ~300 Å).[11]

    • Mobile Phase A: An aqueous solution of an ion-pairing agent and a pH modifier. A common example is 100 mM triethylammonium (B8662869) acetate (B1210297) (TEAA) in water.[2]

    • Mobile Phase B: An organic solvent, typically acetonitrile, with the same concentration of the ion-pairing agent as Mobile Phase A.[14]

    • Gradient: A linear gradient from a low percentage of Mobile Phase B to a higher percentage over 20-30 minutes. The specific gradient will need to be optimized based on the hydrophobicity of the oligonucleotide.

    • Flow Rate: Typically 0.2-0.5 mL/min for analytical columns.

    • Column Temperature: Often elevated (e.g., 60 °C) to denature secondary structures and improve peak shape.[11]

    • MS Detector: An electrospray ionization (ESI) mass spectrometer operating in negative ion mode.

    • MS Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flow rates for oligonucleotide analysis.

  • Data Analysis:

    • The total ion chromatogram (TIC) will show the separation of the full-length product from impurities.

    • The mass spectrum of the main peak should correspond to the expected molecular weight of the modified oligonucleotide.

    • Analyze the mass spectra of minor peaks to identify potential degradation products (e.g., depurinated species, oxidized forms) or synthesis-related impurities (e.g., n-1 fragments).

Protocol 2: Capillary Gel Electrophoresis (CGE) for Oligonucleotide Purity Analysis

CGE is a high-resolution technique for assessing the purity of oligonucleotides based on size.

  • Sample Preparation:

    • Resuspend the oligonucleotide sample in nuclease-free water or a low-salt buffer to a concentration of approximately 0.1-1 mg/mL.

    • If necessary, desalt the sample to remove salts that can interfere with electrokinetic injection.

  • CGE System and Conditions:

    • CE System: An automated capillary electrophoresis system.

    • Capillary: A fused-silica capillary with a neutral coating to suppress electroosmotic flow.

    • Sieving Matrix (Gel): A replaceable polymer solution (e.g., linear polyacrylamide, polyethylene (B3416737) glycol) that acts as a sieving matrix.[6] These are often available in commercial kits.

    • Run Buffer: A buffer compatible with the sieving matrix, often containing a denaturant like 7 M urea to prevent secondary structures.

    • Injection: Electrokinetic injection (applying a voltage for a short period).

    • Separation Voltage: A high voltage (e.g., 10-30 kV) is applied across the capillary.

    • Detection: UV absorbance at 260 nm.

  • Data Analysis:

    • The electropherogram will show peaks corresponding to the full-length product and any shorter fragments.

    • The purity of the oligonucleotide can be calculated based on the relative peak areas of the full-length product and the impurities.

    • The resolution of CGE is typically sufficient to separate n and n-1 species.

Visualizations

Experimental_Workflow cluster_synthesis Oligonucleotide Synthesis cluster_purification Purification cluster_analysis Quality Control Analysis Synthesis Solid-Phase Synthesis Cleavage Cleavage & Deprotection Synthesis->Cleavage Crude_Product Crude Oligonucleotide Cleavage->Crude_Product Purification_Method Purification (HPLC, PAGE, or SPE) Crude_Product->Purification_Method Purified_Product Purified Oligonucleotide Purification_Method->Purified_Product QC_Analysis Purity & Integrity Analysis (HPLC-MS, CGE) Purified_Product->QC_Analysis Final_Product Final Product QC_Analysis->Final_Product

Caption: Workflow for modified oligonucleotide synthesis, purification, and analysis.

Troubleshooting_Logic Start Purification Issue Observed Low_Recovery Low Recovery? Start->Low_Recovery Impurity_Peaks Impurity Peaks? Low_Recovery->Impurity_Peaks No Check_Method Review Purification Method (e.g., HPLC vs. Cartridge) Low_Recovery->Check_Method Yes Unexpected_Peaks Unexpected Peaks? Impurity_Peaks->Unexpected_Peaks No High_Res_Method Switch to High-Resolution Method (e.g., AEX-HPLC, PAGE) Impurity_Peaks->High_Res_Method Yes Analyze_Control Analyze Non-Stressed Control Unexpected_Peaks->Analyze_Control Yes Check_Adsorption Investigate Non-specific Adsorption Check_Method->Check_Adsorption Optimize_Elution Optimize Elution Conditions Check_Adsorption->Optimize_Elution Check_Depurination Check for Acidic Conditions (Depurination) High_Res_Method->Check_Depurination Use_MS Use Mass Spectrometry for Identification Analyze_Control->Use_MS Check_Deprotection Verify Complete Deprotection Use_MS->Check_Deprotection

Caption: Logical troubleshooting flow for common oligonucleotide purification issues.

References

Addressing n-1 and other failure sequences in modified oligo synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during modified oligonucleotide synthesis, with a focus on n-1 and other failure sequences.

Frequently Asked Questions (FAQs)

Q1: What are n-1 sequences and why are they a concern in oligonucleotide synthesis?

A1: n-1 sequences, also known as shortmers or deletion sequences, are impurities in the final oligonucleotide product that are one nucleotide shorter than the desired full-length sequence (n). They arise from the failure of a nucleotide to couple to the growing chain during a synthesis cycle, followed by an unsuccessful capping step.[1][2] These impurities are a major concern because they can be difficult to separate from the full-length product due to their similar size and chemical properties.[3] The presence of n-1 sequences can negatively impact downstream applications by reducing the effective concentration of the desired oligonucleotide and potentially causing off-target effects in therapeutic or diagnostic applications.

Q2: What are the primary causes of n-1 and other failure sequences?

A2: The formation of n-1 and other failure sequences is primarily due to incomplete reactions at various stages of the solid-phase synthesis cycle.[4] Key causes include:

  • Inefficient Coupling: The most direct cause of n-1 sequences is the failure of the phosphoramidite (B1245037) monomer to react with the free 5'-hydroxyl group of the growing oligonucleotide chain.[5] This can be due to poor quality or degradation of reagents (phosphoramidites, activator), presence of moisture, or steric hindrance from bulky modifications.[6]

  • Inefficient Capping: After the coupling step, any unreacted 5'-hydroxyl groups should be permanently blocked by a capping step, typically using acetic anhydride. If capping is incomplete, these unreacted chains can participate in subsequent coupling cycles, leading to the formation of deletion sequences.[5][6]

  • Incomplete Detritylation: The removal of the 5'-dimethoxytrityl (DMT) protecting group is crucial for the subsequent coupling reaction. Incomplete detritylation will leave the 5'-hydroxyl group blocked, preventing the addition of the next nucleotide and resulting in a truncated sequence.[4]

  • Depurination: Acidic conditions used for detritylation, particularly with stronger acids like trichloroacetic acid (TCA), can lead to the cleavage of the glycosidic bond between a purine (B94841) base (adenine or guanine) and the sugar backbone. This creates an abasic site that can lead to chain cleavage during the final deprotection step.[7]

Q3: How do modifications, such as phosphorothioates, affect the formation of failure sequences?

A3: The introduction of modifications can impact the efficiency of the synthesis cycle and contribute to the formation of failure sequences. For instance, phosphorothioate (B77711) (PS) modifications, which replace a non-bridging oxygen with sulfur in the phosphate (B84403) backbone, require a sulfurization step instead of oxidation.[5] This sulfurization step can sometimes be less efficient than oxidation, potentially leading to lower stepwise yields and the formation of undesired phosphodiester linkages if water is present.[5] Furthermore, some modified bases or linkers can have lower coupling efficiencies due to steric hindrance or altered reactivity.[8]

Q4: What are n+1 sequences and how are they formed?

A4: n+1 sequences, or longmers, are impurities that are one nucleotide longer than the target sequence. A common cause is the acidity of the activator used in the coupling step, which can cause a small percentage of the 5'-DMT group to be removed from the phosphoramidite monomer before it couples to the growing chain. This can lead to the coupling of a dimer, resulting in an n+1 impurity.[9]

Troubleshooting Guides

Issue 1: High Levels of n-1 Sequences Detected by HPLC or Mass Spectrometry

Possible Causes & Troubleshooting Steps:

Potential Cause Troubleshooting Action
Inefficient Coupling Verify Reagent Quality: Ensure phosphoramidites and activators are fresh, of high purity, and have been stored under appropriate anhydrous conditions.[5] Ensure Anhydrous Conditions: Use anhydrous acetonitrile (B52724) for all solutions and ensure synthesizer lines are free of moisture. Even trace amounts of water can significantly decrease coupling efficiency.[5][9] Optimize Coupling Time: For modified bases or sterically hindered phosphoramidites, increasing the coupling time may improve efficiency.
Inefficient Capping Check Capping Reagents: Verify that Cap A (e.g., acetic anhydride/lutidine/THF) and Cap B (e.g., N-methylimidazole/THF) are fresh and active.[5] Increase Capping Time: If you consistently observe n-1 products, consider increasing the capping time or the number of capping cycles to ensure all unreacted 5'-hydroxyl groups are blocked.[7]
Incomplete Detritylation Optimize Deblocking: For longer oligonucleotides, extended detritylation times may be necessary.[10] Use a Milder Acid: To avoid depurination, especially with purine-rich sequences, consider using a milder deblocking agent like dichloroacetic acid (DCA) instead of trichloroacetic acid (TCA).[7]
Issue 2: Presence of Unexpected Peaks in Mass Spectrometry Analysis

Possible Causes & Troubleshooting Steps:

Potential Cause Troubleshooting Action
Depurination Use Milder Deblocking Agent: As mentioned above, switching from TCA to DCA can reduce the risk of depurination.[7]
Incomplete Sulfurization (for Phosphorothioates) Optimize Sulfurization: Ensure the sulfurization reagent is fresh and the reaction time is sufficient for complete conversion of the phosphite (B83602) triester to a phosphorothioate.[5] Maintain Anhydrous Conditions: The presence of water during sulfurization can lead to oxidation, resulting in phosphodiester impurities.[5]
Formation of Adducts Review Deprotection Strategy: Certain deprotection conditions can lead to the formation of adducts. For example, the use of ethylenediamine (B42938) (EDA) for deprotecting methylphosphonates can cause transamination of N4-benzoyl cytidine.[3]

Quantitative Data Summary

Table 1: Impact of Coupling Efficiency on Theoretical Yield of Full-Length Product

Oligonucleotide Length98% Average Coupling Efficiency99% Average Coupling Efficiency99.5% Average Coupling Efficiency
20mer68%82%90%
50mer36%61%78%
100mer13%37%61%

Data is illustrative and calculated based on the formula: Yield = (Coupling Efficiency)^(Number of Couplings)

Table 2: Common Impurities and Their Mass Differences

Impurity TypeDescriptionMass Difference from Target (Da)
n-1 Single nucleotide deletionVaries based on the missing nucleotide
n+1 Single nucleotide additionVaries based on the added nucleotide
Phosphodiester (in PS oligo) Incomplete sulfurization-16 (O vs S)
+53 Da Adduct N-3 cyanoethylation of thymidine+53

Experimental Protocols

Protocol 1: Denaturing Polyacrylamide Gel Electrophoresis (PAGE) for Oligonucleotide Purity Analysis

This protocol is optimized for the analysis of oligonucleotides in the 18-30 nucleotide range.[5]

Materials:

  • PAGE apparatus (minigel system)

  • 40% Acrylamide/Bis-acrylamide (29:1) solution

  • 10x TBE buffer (890 mM Tris-borate, 20 mM EDTA, pH 8.3)

  • Urea

  • 10% Ammonium persulfate (APS)

  • TEMED (N,N,N',N'-Tetramethylethylenediamine)

  • 1.25x Formamide (B127407) loading buffer

  • 0.02% Methylene (B1212753) blue staining solution

Procedure:

  • Gel Preparation (15% Polyacrylamide Gel):

    • In a beaker, combine:

      • 7.5 g Urea

      • 5.6 ml 40% Acrylamide/Bis-acrylamide solution

      • 1.5 ml 10x TBE buffer

      • Add deionized water to a final volume of 15 ml.

    • Gently heat and stir to dissolve the urea.

    • Just before pouring the gel, add 75 µl of 10% APS and 7.5 µl of TEMED. Swirl to mix.

    • Immediately pour the gel solution between the glass plates, insert the comb, and allow to polymerize for 30-45 minutes.[5]

  • Sample Preparation and Loading:

    • Mix approximately 100-300 pmol of the oligonucleotide sample with the 1.25x formamide loading buffer.

    • Heat the samples at 95°C for 2 minutes and then immediately place them on ice.[5]

    • Assemble the gel apparatus and pre-run the gel in 1x TBE buffer for 30 minutes at 200V.[5]

    • Rinse the wells and carefully load the samples.

  • Electrophoresis and Staining:

    • Run the gel at 200V for approximately 1.5 hours, or until the bromophenol blue dye has migrated to the middle of the gel.[5]

    • Disassemble the apparatus and stain the gel with the 0.02% methylene blue solution for 20-30 minutes with gentle agitation.[5]

    • Destain the gel with deionized water until the bands are clearly visible.

Protocol 2: Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC) for Oligonucleotide Analysis

This is a general protocol for the analytical separation of oligonucleotides.

Materials:

  • HPLC system with a UV detector

  • Reversed-phase C18 column suitable for oligonucleotides

  • Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA) in water, pH 7.5

  • Mobile Phase B: 0.1 M TEAA in 50% acetonitrile/water

  • Oligonucleotide sample dissolved in water

Procedure:

  • System Preparation:

    • Equilibrate the C18 column with a low percentage of Mobile Phase B (e.g., 5-10%) until a stable baseline is achieved.

  • Sample Injection:

    • Inject the dissolved oligonucleotide sample onto the column. The injection volume will depend on the column dimensions and sample concentration.

  • Chromatographic Separation:

    • Run a linear gradient of increasing Mobile Phase B. A typical gradient might be from 5% to 50% B over 20-30 minutes at a flow rate of 1 mL/min for an analytical column. The exact gradient will need to be optimized based on the length and modifications of the oligonucleotide.

  • Detection:

    • Monitor the elution of the oligonucleotides using a UV detector at 260 nm.

  • Data Analysis:

    • The full-length product should be the main peak. n-1 and other failure sequences will typically elute slightly earlier. Peak integration can be used to quantify the purity of the sample.

Protocol 3: LC-MS Analysis of Oligonucleotides

This protocol provides a general framework for LC-MS analysis, often used for precise mass determination and impurity identification.

Materials:

  • LC-MS system (e.g., Q-TOF or Triple Quadrupole)

  • Reversed-phase C18 column

  • Mobile Phase A: 8.6 mM Triethylamine (TEA), 100 mM Hexafluoroisopropanol (HFIP), pH ~8.3 in water

  • Mobile Phase B: Methanol

  • Oligonucleotide sample dissolved in water

Procedure:

  • LC Separation:

    • Equilibrate the column with the starting mobile phase conditions.

    • Inject the sample.

    • Separate the oligonucleotides using a gradient of increasing Mobile Phase B. The use of TEA and HFIP as ion-pairing reagents is common as they are volatile and compatible with mass spectrometry.[11]

  • Mass Spectrometry:

    • The eluent from the LC is directed into the mass spectrometer.

    • Operate the mass spectrometer in negative ion mode.

    • Acquire mass spectra across the elution profile.

  • Data Analysis:

    • The mass-to-charge ratio (m/z) of the peaks can be used to confirm the molecular weight of the full-length product and identify impurities based on their expected mass differences. Deconvolution software is often used to determine the parent mass from the multiple charge states observed.

Visualizations

Oligonucleotide_Synthesis_Cycle cluster_synthesis Solid-Phase Synthesis Cycle Detritylation 1. Detritylation (DMT Removal) Coupling 2. Coupling (Add Next Base) Detritylation->Coupling Free 5'-OH Capping 3. Capping (Block Failures) Coupling->Capping Chain Elongation Oxidation 4. Oxidation / Sulfurization Capping->Oxidation Protect Unreacted Chains Oxidation->Detritylation Stabilize Linkage Ready for next cycle Cleavage Cleavage & Deprotection Oxidation->Cleavage Purification Purification (e.g., HPLC) Cleavage->Purification Final_Product Full-Length Oligo Purification->Final_Product

Caption: The solid-phase oligonucleotide synthesis cycle.

Failure_Sequence_Causes cluster_cycle Synthesis Cycle Step cluster_failure Cause of Failure cluster_result Resulting Impurity Coupling Coupling Inefficient_Coupling Inefficient Coupling Coupling->Inefficient_Coupling Failure Capping Capping Inefficient_Capping Inefficient Capping Capping->Inefficient_Capping Failure Detritylation Detritylation Incomplete_Detritylation Incomplete Detritylation Detritylation->Incomplete_Detritylation Failure n_1 n-1 Deletion Sequence Inefficient_Coupling->n_1 Inefficient_Capping->n_1 Incomplete_Detritylation->n_1

Caption: Primary causes of n-1 deletion sequences.

Troubleshooting_Workflow Start High n-1 Detected Check_Reagents Check Reagent Quality (Amidites, Activator, Capping) Start->Check_Reagents Check_Conditions Verify Anhydrous Conditions Check_Reagents->Check_Conditions Reagents OK Re_synthesize Re-synthesize Oligo Check_Reagents->Re_synthesize Reagents Expired Optimize_Times Optimize Reaction Times (Coupling, Capping) Check_Conditions->Optimize_Times Conditions OK Check_Conditions->Re_synthesize Moisture Detected Optimize_Times->Re_synthesize Implement Changes Success Purity Improved Re_synthesize->Success

Caption: A simplified troubleshooting workflow for n-1 issues.

References

Validation & Comparative

A Comparative Guide to TLR7 Agonists: R848 vs. 8-(N-Boc-aminomethyl)guanosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two Toll-like receptor 7 (TLR7) agonists: the well-characterized imidazoquinoline compound, R848 (Resiquimod), and the guanosine (B1672433) analog, 8-(N-Boc-aminomethyl)guanosine. While extensive experimental data is available for R848, allowing for a thorough evaluation of its performance, there is a notable lack of publicly available quantitative data for the specific TLR7 activity of this compound.

Therefore, this comparison will present a comprehensive overview of R848, supported by experimental findings. For this compound, its profile will be discussed based on the known immunostimulatory properties of C8-substituted guanosine analogs as a class of TLR7 agonists.

Introduction to TLR7 Agonists

Toll-like receptor 7 (TLR7) is an endosomal pattern recognition receptor crucial for the innate immune response to single-stranded RNA (ssRNA), a hallmark of viral infections.[1][2][3] Activation of TLR7 triggers a signaling cascade that results in the production of type I interferons (IFN-α/β) and pro-inflammatory cytokines, leading to the activation of adaptive immunity.[1][2][4] Synthetic TLR7 agonists are of significant interest as vaccine adjuvants, immunomodulators, and anti-cancer therapeutics.[4][5]

R848 (Resiquimod) is a potent synthetic small molecule that acts as a dual agonist for TLR7 and TLR8 in humans, while in mice, it selectively activates TLR7.[1][2] Its robust immunostimulatory properties have been extensively studied.

This compound is a guanosine analog with a substitution at the C8 position.[6] Certain C8-substituted and N7, C8-disubstituted guanine (B1146940) ribonucleosides are recognized as a class of small molecules with immunostimulatory activity, primarily through the activation of TLR7.[1][7]

Performance Comparison

Due to the absence of specific experimental data for this compound, a direct quantitative comparison is not possible at this time. The following table summarizes the available data for R848 and provides a projected profile for C8-substituted guanosine analogs based on published research.

FeatureR848 (Resiquimod)This compound (Projected based on Guanosine Analogs)
Target(s) Human: TLR7 and TLR8; Murine: TLR7[1][2]TLR7[1][7]
Potency (EC50) TLR7: ~1.5 µM (in vitro reporter assay)Data not available.
Cytokine Induction Profile Strong induction of IFN-α, TNF-α, IL-6, and IL-12.[1][8][9]Primarily strong inducers of type I interferons (IFN-α/β); less potent inducers of TNF-α and IL-12 compared to other TLR ligands.[1][7]
Antiviral Activity Potent antiviral activity demonstrated.[1]Antiviral effects attributed to the induction of type I interferons.[1][7]
Antitumor Activity Demonstrates antitumor properties.[10]Data not available for this specific compound.

Signaling Pathway and Experimental Workflow

The activation of TLR7 by an agonist initiates a downstream signaling cascade, leading to the production of cytokines and other immune mediators. A generalized experimental workflow for evaluating and comparing TLR7 agonists is also depicted.

TLR7_Signaling_Pathway TLR7 Signaling Pathway cluster_endosome Endosome cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR7_Agonist TLR7 Agonist (R848 or Guanosine Analog) TLR7 TLR7 TLR7_Agonist->TLR7 Binds MyD88 MyD88 TLR7->MyD88 Recruits IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 TRAF6 TRAF6 IRAK1->TRAF6 TAK1 TAK1 TRAF6->TAK1 IRF7 IRF7 TRAF6->IRF7 IKK_complex IKK complex TAK1->IKK_complex NF_kB NF-κB IKK_complex->NF_kB Gene_Expression Gene Transcription NF_kB->Gene_Expression Translocates to IRF7->Gene_Expression Translocates to Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-12) Gene_Expression->Cytokines Leads to production of Type_I_IFN Type I Interferons (IFN-α, IFN-β) Gene_Expression->Type_I_IFN Leads to production of

Caption: TLR7 Signaling Pathway.

Experimental_Workflow Experimental Workflow for TLR7 Agonist Comparison cluster_preparation Preparation cluster_stimulation Stimulation cluster_analysis Analysis PBMC_Isolation Isolate Human PBMCs from whole blood Stimulate_PBMCs Stimulate PBMCs with R848 and this compound (various concentrations) PBMC_Isolation->Stimulate_PBMCs Cell_Culture Culture HEK-Blue™ TLR7 reporter cells Stimulate_HEK Stimulate HEK-Blue™ cells with R848 and this compound (various concentrations) Cell_Culture->Stimulate_HEK Cytokine_Analysis Collect supernatant and analyze cytokine levels (ELISA or Multiplex Assay) Stimulate_PBMCs->Cytokine_Analysis Reporter_Assay Measure SEAP activity (colorimetric assay) Stimulate_HEK->Reporter_Assay Data_Analysis Data Analysis and Comparison (EC50 determination, cytokine profiling) Cytokine_Analysis->Data_Analysis Reporter_Assay->Data_Analysis

Caption: Experimental Workflow for TLR7 Agonist Comparison.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are standard methods for characterizing TLR7 agonists and would be applicable for a direct comparison of R848 and this compound, should the latter become available for research purposes.

Protocol 1: In Vitro Stimulation of Human Peripheral Blood Mononuclear Cells (PBMCs)

Objective: To determine the cytokine production profile of human PBMCs in response to TLR7 agonist stimulation.

Materials:

  • Ficoll-Paque PLUS

  • Roswell Park Memorial Institute (RPMI) 1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • L-Glutamine

  • Human whole blood from healthy donors

  • R848 (stock solution in DMSO or water)

  • This compound (stock solution in DMSO)

  • 96-well cell culture plates

  • ELISA or multiplex immunoassay kits for human IFN-α, TNF-α, IL-6, and IL-12.

Methodology:

  • PBMC Isolation: Isolate PBMCs from human whole blood using Ficoll-Paque density gradient centrifugation according to the manufacturer's protocol.

  • Cell Seeding: Resuspend isolated PBMCs in complete RPMI 1640 medium (supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 1% L-Glutamine). Seed the cells in a 96-well plate at a density of 1 x 10^6 cells/mL.

  • Stimulation: Prepare serial dilutions of R848 and this compound in complete RPMI 1640 medium. Add the diluted agonists to the appropriate wells. Include a vehicle control (medium with the equivalent concentration of DMSO).

  • Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24-48 hours.

  • Supernatant Collection: After incubation, centrifuge the plate and carefully collect the cell-free supernatant.

  • Cytokine Quantification: Measure the concentration of IFN-α, TNF-α, IL-6, and IL-12 in the supernatants using ELISA or a multiplex immunoassay, following the manufacturer's instructions.

Protocol 2: TLR7 Activity Assessment using HEK-Blue™ hTLR7 Reporter Cells

Objective: To quantify the potency (EC50) of TLR7 agonists by measuring the activation of the NF-κB signaling pathway.

Materials:

  • HEK-Blue™ hTLR7 cells (InvivoGen)

  • HEK-Blue™ Detection medium (InvivoGen)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Selection antibiotics (e.g., Zeocin™, Blasticidin)

  • R848 (stock solution in DMSO or water)

  • This compound (stock solution in DMSO)

  • 96-well cell culture plates

Methodology:

  • Cell Culture: Maintain HEK-Blue™ hTLR7 cells in DMEM supplemented with 10% FBS and appropriate selection antibiotics as per the manufacturer's instructions.

  • Cell Seeding: Plate the cells in a 96-well plate at a density of approximately 5 x 10^4 cells per well and incubate overnight.

  • Stimulation: Prepare serial dilutions of R848 and this compound in fresh HEK-Blue™ Detection medium. Replace the existing medium in the wells with the medium containing the agonists. Include a vehicle control.

  • Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 16-24 hours.

  • Measurement: Measure the secreted embryonic alkaline phosphatase (SEAP) activity by reading the optical density at 620-650 nm using a spectrophotometer.

  • Data Analysis: Plot the SEAP activity against the agonist concentration and determine the EC50 value using a non-linear regression analysis.

Conclusion

R848 is a well-documented, potent TLR7/8 agonist that serves as a benchmark in immunological research. It reliably induces a broad spectrum of pro-inflammatory cytokines and type I interferons.

While this compound belongs to a class of C8-substituted guanosine analogs known to activate TLR7 and act as strong inducers of type I interferons, specific quantitative data on its performance is currently unavailable in the public domain.[1][7] Further research is required to elucidate the precise potency, efficacy, and cytokine induction profile of this compound to enable a direct and comprehensive comparison with established TLR7 agonists like R848. Researchers interested in this compound are encouraged to perform the side-by-side experiments outlined in the protocols above to generate the necessary comparative data.

References

Validating TLR7 Activation: A Comparative Guide to 8-(N-Boc-aminomethyl)guanosine and Other Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Introduction to TLR7 Agonists

Toll-like receptor 7 (TLR7) is an endosomal pattern recognition receptor that plays a crucial role in the innate immune system by recognizing single-stranded RNA (ssRNA), a hallmark of viral infections. Activation of TLR7 triggers a signaling cascade that results in the production of type I interferons (IFN-α/β) and other pro-inflammatory cytokines, leading to the activation of adaptive immunity.[1][2] Synthetic small molecules that act as TLR7 agonists are of significant interest for their therapeutic potential as vaccine adjuvants and immunomodulators in the treatment of viral diseases and cancer.[2]

Guanosine (B1672433) and its modified derivatives have been identified as endogenous ligands for TLR7.[3] This guide focuses on the validation of 8-(N-Boc-aminomethyl)guanosine, a synthetic guanosine analog, as a TLR7 agonist and compares its expected performance profile with the well-characterized imidazoquinoline compounds, Resiquimod (R848) and Imiquimod.

Comparative Analysis of TLR7 Agonists

A direct quantitative comparison of this compound with Resiquimod and Imiquimod is challenging due to the limited availability of public data on its specific activity. However, based on the known activity of other guanosine analogs, it is anticipated to induce TLR7-dependent signaling.[1] The following table summarizes the known activities of Resiquimod and Imiquimod to serve as a benchmark for the validation of novel TLR7 agonists.

AgonistTarget(s)EC50 (NF-κB in HEK293 cells)Key Cytokine Induction
This compound TLR7 (presumed)Data not availableData not available
Resiquimod (R848) TLR7/8~100 - 500 ng/mLIFN-α, TNF-α, IL-6, IL-12
Imiquimod TLR7~1 - 5 µg/mLIFN-α, TNF-α

Experimental Protocols

To validate the TLR7-activating potential of this compound, the following key experiments are recommended.

NF-κB Reporter Assay in HEK293 Cells

This assay quantitatively measures the activation of the NF-κB signaling pathway downstream of TLR7 activation.

a. Cell Line: HEK-Blue™ hTLR7 cells (InvivoGen) or a similar HEK293 cell line stably co-transfected with human TLR7 and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter.

b. Materials:

  • HEK-Blue™ hTLR7 cells

  • DMEM, 10% heat-inactivated fetal bovine serum (FBS), 1% Penicillin-Streptomycin

  • HEK-Blue™ Selection antibiotics (e.g., Puromycin, Blasticidin)

  • Phosphate-buffered saline (PBS)

  • This compound, Resiquimod (positive control), Imiquimod (positive control)

  • QUANTI-Blue™ Solution (InvivoGen) or similar SEAP detection reagent

  • 96-well cell culture plates

  • Spectrophotometer (620-655 nm)

c. Protocol:

  • Culture HEK-Blue™ hTLR7 cells according to the supplier's instructions.

  • Seed 5 x 10^4 cells per well in a 96-well plate and incubate for 24 hours.

  • Prepare serial dilutions of this compound, Resiquimod, and Imiquimod in fresh culture medium.

  • Remove the culture medium from the cells and add 180 µL of fresh medium.

  • Add 20 µL of the agonist dilutions to the respective wells. Include a vehicle control (e.g., DMSO).

  • Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

  • Add 20 µL of the supernatant from each well to a new 96-well plate containing 180 µL of QUANTI-Blue™ Solution.

  • Incubate at 37°C for 1-3 hours and measure the absorbance at 620-655 nm.

  • Calculate the fold induction of NF-κB activity relative to the vehicle control and determine the EC50 value for each agonist.

IFN-α Secretion Assay by ELISA

This assay measures the production of IFN-α, a key cytokine induced by TLR7 activation, in primary immune cells.

a. Cells: Human peripheral blood mononuclear cells (PBMCs) isolated from healthy donor blood using Ficoll-Paque density gradient centrifugation.

b. Materials:

  • Human PBMCs

  • RPMI 1640, 10% FBS, 1% Penicillin-Streptomycin

  • This compound, Resiquimod (positive control), Imiquimod (positive control)

  • Human IFN-α ELISA kit (e.g., from Thermo Fisher Scientific, R&D Systems)

  • 96-well cell culture plates

  • Microplate reader

c. Protocol:

  • Isolate PBMCs and resuspend them in complete RPMI 1640 medium.

  • Seed 1 x 10^6 cells per well in a 96-well plate.

  • Prepare serial dilutions of this compound, Resiquimod, and Imiquimod in culture medium.

  • Add the agonist dilutions to the cells and incubate for 24-48 hours at 37°C in a 5% CO2 incubator.

  • Centrifuge the plate at 1200 rpm for 10 minutes to pellet the cells.

  • Collect the cell culture supernatants.

  • Perform the IFN-α ELISA on the supernatants according to the manufacturer's protocol.

  • Quantify the concentration of IFN-α produced in response to each agonist concentration.

Visualizing the Mechanisms

To better understand the processes involved in TLR7 activation and its validation, the following diagrams illustrate the key pathways and workflows.

TLR7_Signaling_Pathway cluster_endosome Endosome cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR7 TLR7 MyD88 MyD88 TLR7->MyD88 Recruitment Agonist This compound Resiquimod (R848) Imiquimod Agonist->TLR7 Binding IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 TRAF6 TRAF6 IRAK1->TRAF6 IKK_complex IKK complex TRAF6->IKK_complex IκB IκB IKK_complex->IκB Phosphorylation IRF7 IRF7 IKK_complex->IRF7 Activation NFκB NF-κB NFκB_nuc NF-κB NFκB->NFκB_nuc Translocation IRF7_nuc IRF7 IRF7->IRF7_nuc Translocation Gene_expression Gene Expression (IFN-α, pro-inflammatory cytokines) NFκB_nuc->Gene_expression IRF7_nuc->Gene_expression

Caption: TLR7 Signaling Pathway.

Experimental_Workflow cluster_preparation Preparation cluster_treatment Treatment cluster_analysis Analysis Agonist_prep Prepare Agonist Dilutions (8-Boc-G, R848, Imiquimod) Incubation Incubate Cells with Agonists (18-48 hours) Agonist_prep->Incubation Cell_prep Prepare Cells (HEK-Blue hTLR7 or PBMCs) Cell_prep->Incubation NFkB_assay NF-κB Reporter Assay (SEAP detection) Incubation->NFkB_assay ELISA_assay IFN-α ELISA (Cytokine quantification) Incubation->ELISA_assay Data_analysis Data Analysis (EC50, Cytokine Levels) NFkB_assay->Data_analysis ELISA_assay->Data_analysis

Caption: Experimental Workflow for TLR7 Agonist Validation.

Logical_Comparison cluster_compounds Test Compounds cluster_assays In Vitro Assays cluster_endpoints Performance Metrics Validation_Goal Validate this compound as a TLR7 Agonist Boc_G This compound (Test Article) Validation_Goal->Boc_G R848 Resiquimod (R848) (Positive Control) Validation_Goal->R848 Imiquimod Imiquimod (Positive Control) Validation_Goal->Imiquimod NFkB_Assay NF-κB Activation Boc_G->NFkB_Assay Cytokine_Assay IFN-α Production Boc_G->Cytokine_Assay R848->NFkB_Assay R848->Cytokine_Assay Imiquimod->NFkB_Assay Imiquimod->Cytokine_Assay EC50 Potency (EC50) NFkB_Assay->EC50 Efficacy Efficacy (Max Response) NFkB_Assay->Efficacy Cytokine_Assay->EC50 Cytokine_Assay->Efficacy

Caption: Logical Framework for Comparing TLR7 Agonists.

Conclusion

The validation of this compound as a TLR7 agonist requires rigorous experimental analysis of its ability to induce downstream signaling and cytokine production. While direct comparative data is currently limited, the provided protocols and the performance benchmarks of Resiquimod and Imiquimod offer a robust framework for its evaluation. The successful demonstration of potent and specific TLR7 activation by this compound would position it as a valuable candidate for further investigation in the development of novel immunomodulatory therapies.

References

Unveiling the Structure of Modified RNA: A Comparative Guide to Characterizing 8-(N-Boc-aminomethyl)guanosine-Containing RNA by NMR and Other Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals navigating the intricate world of modified ribonucleic acids (RNA), understanding the precise three-dimensional structure is paramount for elucidating function and optimizing therapeutic design. The incorporation of modifications, such as 8-(N-Boc-aminomethyl)guanosine, introduces unique structural and functional changes that demand rigorous characterization. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other key analytical techniques for the characterization of RNA containing this specific modification, supported by experimental data and detailed protocols.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive technique for determining the high-resolution, three-dimensional structure and dynamics of biological macromolecules in solution. For RNA containing this compound, NMR can provide invaluable insights into the local conformation around the modification, its impact on the overall RNA fold, and its interactions with other molecules.

Comparative Analysis of Characterization Techniques

While NMR offers unparalleled detail in solution, a comprehensive characterization strategy often involves integrating data from multiple analytical methods. The following table summarizes the key performance aspects of NMR compared to other widely used techniques for analyzing modified RNA.

TechniqueInformation ProvidedResolutionSample RequirementsThroughputKey AdvantagesLimitations
NMR Spectroscopy 3D structure in solution, dynamics, intermolecular interactions.[1][2][3]AtomicHigh concentration, isotopically labeled sample often required.LowProvides detailed structural and dynamic information in a near-native state.Technically demanding, requires specialized equipment and expertise, limited by molecule size.
Mass Spectrometry (MS) Molecular weight confirmation, sequence verification, identification and localization of modifications.[4][5][6]MolecularLow sample amount.HighHigh sensitivity and accuracy for mass determination, suitable for complex mixtures.[7][8]Does not provide 3D structural information, fragmentation can be complex.
Circular Dichroism (CD) Secondary structure content (A-form, etc.), conformational changes, thermal stability.[9][10][11]Secondary StructureModerate concentration.HighRapid assessment of overall structure and folding, excellent for monitoring changes upon modification or ligand binding.[10]Provides global, not residue-specific, structural information.
Next-Generation Sequencing (NGS) Sequence and location of modifications at the transcriptome level.[4][12]NucleotideLow sample amount.Very HighHigh-throughput mapping of modifications across the entire transcriptome.[12]Indirect method, can introduce biases and artifacts, requires validation by other methods.[6]
Thin-Layer Chromatography (TLC) Identification of modified nucleosides.[7]NucleosideModerate sample amount.MediumSimple, inexpensive, and effective for analyzing short RNAs or digested RNA fragments.[7]Low resolution, not quantitative without additional methods, requires radiolabeling for high sensitivity.

Experimental Protocols

NMR Spectroscopy of this compound RNA

This protocol outlines the key steps for the characterization of an RNA duplex containing this compound using NMR spectroscopy.

  • Sample Preparation:

    • Synthesize the RNA oligonucleotides with and without the this compound modification using standard phosphoramidite (B1245037) chemistry. Isotopic labeling (¹³C, ¹⁵N) of the RNA is often necessary for detailed structural studies.

    • Purify the oligonucleotides by denaturing polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).

    • Anneal the RNA strands to form the duplex by heating to 95°C for 5 minutes followed by slow cooling to room temperature in NMR buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 6.5).

    • Concentrate the sample to the desired NMR concentration (typically 0.5-1.0 mM).

  • NMR Data Acquisition:

    • Acquire a series of one-dimensional (1D) and two-dimensional (2D) NMR spectra on a high-field NMR spectrometer (e.g., 600-900 MHz).

    • 1D ¹H NMR: To assess sample purity and folding.

    • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): To identify through-space proton-proton proximities, which are crucial for structure determination.

    • 2D TOCSY (Total Correlation Spectroscopy): To identify scalar-coupled protons within each sugar spin system.

    • 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbon atoms.

    • 2D ¹H-¹⁵N HSQC: To observe imino protons involved in base pairing.

  • Data Analysis and Structure Calculation:

    • Process the NMR data using appropriate software (e.g., TopSpin, NMRPipe).

    • Assign the proton, carbon, and nitrogen resonances using the acquired 2D spectra.

    • Use the NOE-derived distance restraints, along with dihedral angle restraints from scalar coupling constants, to calculate the 3D structure of the RNA using molecular dynamics and simulated annealing protocols (e.g., using software like XPLOR-NIH, CYANA, or AMBER).

Alternative Characterization Techniques: Experimental Overviews
  • Mass Spectrometry (LC-MS/MS): RNA is enzymatically digested into smaller fragments or individual nucleosides.[4] The resulting mixture is separated by liquid chromatography and analyzed by tandem mass spectrometry to identify the mass of the fragments and pinpoint the location of the modification.[6]

  • Circular Dichroism (CD) Spectroscopy: The RNA sample is placed in a quartz cuvette and the differential absorption of left and right circularly polarized light is measured over a range of wavelengths (typically 200-320 nm).[13] The resulting spectrum provides information about the RNA's secondary structure. Thermal melting studies, where CD is monitored as a function of temperature, can determine the thermodynamic stability of the RNA.[13]

Visualizing Experimental Workflows

Experimental_Workflow cluster_synthesis RNA Synthesis & Purification cluster_characterization Biophysical Characterization cluster_data Data Analysis Synthesis Solid-Phase Synthesis Purification HPLC or PAGE Synthesis->Purification NMR NMR Spectroscopy Purification->NMR High Concentration MS Mass Spectrometry Purification->MS Low Concentration CD Circular Dichroism Purification->CD Moderate Concentration Structure 3D Structure & Dynamics NMR->Structure Sequence Sequence & Modification ID MS->Sequence Folding Secondary Structure & Stability CD->Folding

Caption: Workflow for the synthesis, purification, and biophysical characterization of modified RNA.

NMR_Signaling_Pathway cluster_acquisition NMR Data Acquisition cluster_analysis Data Analysis cluster_structure Structure Calculation NOESY 2D NOESY Restraints Distance & Dihedral Restraints NOESY->Restraints Proton Distances TOCSY 2D TOCSY Assignment Resonance Assignment TOCSY->Assignment HSQC 2D HSQC HSQC->Assignment Assignment->Restraints Structure 3D RNA Structure Restraints->Structure

Caption: Logical flow for 3D structure determination of RNA by NMR spectroscopy.

References

Mass Spectrometry Steals the Show in Confirming 8-(N-Boc-aminomethyl)guanosine Incorporation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with modified oligonucleotides, confirming the precise incorporation of synthetic nucleotides is paramount. This guide provides a comparative analysis of mass spectrometry and other analytical techniques for the validation of oligonucleotides containing 8-(N-Boc-aminomethyl)guanosine, a modification of interest for its potential immunostimulatory properties.

The incorporation of modified nucleosides, such as this compound, into oligonucleotides is a key strategy in the development of novel therapeutics and research tools. This particular modification, with its bulky tert-butyloxycarbonyl (Boc) protecting group, presents unique analytical challenges. Mass spectrometry (MS) has emerged as a powerful tool for the unambiguous confirmation of such modifications, offering distinct advantages over traditional chromatographic methods.

The Power of Mass Spectrometry: A Head-to-Head Comparison

Mass spectrometry provides direct evidence of the mass of the modified oligonucleotide, allowing for the precise confirmation of the incorporation of this compound. Techniques such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) coupled with Time-of-Flight (TOF) or other mass analyzers are routinely employed.

A key advantage of MS is its ability to reveal the characteristic fragmentation pattern of the modification. The Boc group is known to exhibit a specific fragmentation signature in tandem mass spectrometry (MS/MS), primarily through the loss of isobutylene (B52900) (56 Da) or the entire Boc group (100 Da). This provides definitive confirmation of the presence and integrity of the 8-(N-Boc-aminomethyl) moiety.

In contrast, High-Performance Liquid Chromatography (HPLC) is a powerful separation technique that can indicate the presence of a modified oligonucleotide through shifts in retention time compared to an unmodified strand. However, it does not provide direct structural information. While HPLC is invaluable for purification and purity assessment, it relies on inference to confirm the identity of the modification.

Here, we present a comparative overview of these techniques for the analysis of an oligonucleotide modified with this compound.

Analytical Technique Principle Information Provided Advantages Limitations
LC-MS/MS Separation by liquid chromatography followed by mass analysis and fragmentation of selected ions.Retention time, molecular weight of the intact oligonucleotide, and fragment ion masses confirming the modification's structure.High specificity and sensitivity. Provides definitive structural confirmation.Can be more complex to operate and maintain than HPLC-UV.
MALDI-TOF MS Ionization of the sample from a solid matrix followed by mass analysis based on time of flight.Molecular weight of the intact oligonucleotide.High throughput, tolerant of some impurities, and provides rapid mass confirmation.Fragmentation for structural confirmation is less straightforward than in LC-MS/MS.
HPLC-UV Separation by liquid chromatography with detection by UV absorbance.Retention time and purity of the oligonucleotide.Robust, widely available, and excellent for purification and quantification.Does not provide direct structural information about the modification.

Experimental Protocols

To illustrate the application of these techniques, we provide detailed experimental protocols for the analysis of an oligonucleotide containing this compound.

Experimental Workflow

cluster_synthesis Oligonucleotide Synthesis cluster_purification Purification cluster_analysis Analysis Synthesis Solid-Phase Synthesis with this compound phosphoramidite Purification HPLC Purification Synthesis->Purification LCMS LC-MS/MS Analysis Purification->LCMS MALDI MALDI-TOF MS Analysis Purification->MALDI HPLC Analytical HPLC Purification->HPLC

Caption: A typical workflow for the synthesis, purification, and analysis of a modified oligonucleotide.

LC-MS/MS Analysis Protocol
  • Sample Preparation: The purified oligonucleotide is dissolved in an appropriate buffer (e.g., 10 mM ammonium (B1175870) acetate (B1210297) in water/acetonitrile).

  • Chromatography: Separation is performed on a reverse-phase column (e.g., C18) using a gradient of acetonitrile (B52724) in an ion-pairing buffer (e.g., triethylammonium (B8662869) acetate or hexafluoroisopropanol).

  • Mass Spectrometry: The eluent is introduced into an ESI source. Full scan mass spectra are acquired to determine the molecular weight of the intact oligonucleotide.

  • Tandem Mass Spectrometry (MS/MS): The precursor ion corresponding to the modified oligonucleotide is isolated and subjected to collision-induced dissociation (CID). The resulting fragment ions are analyzed to confirm the presence of the this compound modification, looking for the characteristic neutral losses of 56 Da and 100 Da.

MALDI-TOF MS Analysis Protocol
  • Sample Preparation: A small amount of the purified oligonucleotide is mixed with a MALDI matrix solution (e.g., 3-hydroxypicolinic acid).

  • Spotting: The mixture is spotted onto a MALDI target plate and allowed to dry.

  • Mass Analysis: The plate is inserted into the MALDI-TOF mass spectrometer. The sample is irradiated with a laser, and the resulting ions are accelerated and their time of flight is measured to determine their mass-to-charge ratio.

Analytical HPLC Protocol
  • Sample Preparation: The purified oligonucleotide is dissolved in the initial mobile phase.

  • Chromatography: The sample is injected onto a reverse-phase or ion-exchange column. A gradient of an organic solvent (e.g., acetonitrile) in an aqueous buffer is used to elute the oligonucleotide.

  • Detection: The eluting oligonucleotide is detected by its UV absorbance, typically at 260 nm. The retention time and peak purity are analyzed.

The Role of this compound in TLR7 Signaling

This compound is an analog of guanosine (B1672433) and is recognized as a ligand for Toll-like receptor 7 (TLR7). Activation of TLR7 triggers a signaling cascade that leads to the production of pro-inflammatory cytokines and type I interferons, key components of the innate immune response.

TLR7_Signaling_Pathway cluster_cytoplasm Cytoplasm Ligand This compound TLR7 TLR7 Ligand->TLR7 binds MyD88 MyD88 TLR7->MyD88 recruits IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 phosphorylates TRAF6 TRAF6 IRAK1->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK complex TAK1->IKK NFkB NF-κB IKK->NFkB activates Nucleus Nucleus NFkB->Nucleus translocates to Cytokines Pro-inflammatory Cytokines Type I Interferons Nucleus->Cytokines induces gene expression

Caption: Simplified TLR7 signaling pathway initiated by this compound.

Conclusion

While HPLC is an essential tool for the purification and purity assessment of oligonucleotides modified with this compound, mass spectrometry, particularly LC-MS/MS, offers unparalleled confidence in confirming the identity and structural integrity of the modification. The ability to directly measure the molecular weight and observe characteristic fragment ions makes mass spectrometry the gold standard for the definitive characterization of these complex biomolecules. For researchers and developers in the field of oligonucleotide therapeutics, a combined approach utilizing both HPLC for purification and mass spectrometry for structural confirmation provides the most robust and reliable analytical workflow.

Unveiling the Energetic Landscape: A Comparative Guide to the Thermodynamic Stability of RNA Duplexes with 8-Substituted Guanosine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the thermodynamic stability of modified RNA duplexes is paramount for the rational design of RNA-based therapeutics and diagnostics. This guide provides a comprehensive comparison of the thermodynamic stability of RNA duplexes containing various 8-substituted guanosine (B1672433) analogs, supported by experimental data and detailed methodologies.

The substitution at the 8-position of guanosine can significantly impact the conformational preferences of the nucleoside, particularly the torsion angle of the glycosidic bond. This, in turn, influences the overall stability of the RNA duplex. Bulky substituents at the 8-position tend to favor the syn conformation, which can be disruptive to the canonical A-form of an RNA duplex that requires the anti conformation for standard Watson-Crick base pairing.

Comparative Thermodynamic Data

The thermodynamic stability of RNA duplexes is commonly characterized by the change in Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°) upon duplex formation. A more negative ΔG° indicates a more stable duplex. The melting temperature (Tm), the temperature at which half of the duplexes are dissociated, is another key indicator of stability.

The following table summarizes the available thermodynamic data for RNA duplexes containing different 8-substituted guanosine analogs. It is important to note that the specific sequence context and experimental conditions can influence these values.

8-Substituted GuanosineSequence Context (Modification site in bold)ΔG°₃₇ (kcal/mol)ΔH° (kcal/mol)ΔS° (eu)Tm (°C)Key Findings & Citations
Unmodified Guanosine 5'-GCACG UGCG-3' / 3'-CGUGCA CGC-5'-12.3-88.1-238.855.4Reference duplex for comparison.
8-Methoxyguanosine (B1660016) (⁸MeOG) 5'-GCAC⁸MeOG UGCG-3' / 3'-CGUGCA CGC-5'-8.7-68.5-186.241.6Significantly destabilizes the RNA duplex. The bulky methoxy (B1213986) group favors the syn conformation, which is energetically unfavorable for A-form RNA.[1]
8-Benzyloxyguanosine (⁸BnOG) 5'-GCAC⁸BnOG UGCG-3' / 3'-CGUGCA CGC-5'-6.9-64.2-179.832.5Even more destabilizing than 8-methoxyguanosine due to the larger size of the benzyloxy group.[1]
8-Oxo-7,8-dihydroguanosine (⁸oxoG) DNA/RNA Heteroduplex: 5'-d(GCTAG⁸oxoG ATGC)-3' / 3'-r(CGAUCUACG)-5'-10.3 (vs C)Not ReportedNot Reported48.0 (vs C)In a DNA/RNA heteroduplex, ⁸oxoG paired with cytosine is destabilizing compared to a standard G-C pair. The stability is similar when paired with thymidine.[2] In RNA:RNA duplexes, ⁸oxoG is reported to be destabilizing.[3][4]
8-Bromoguanosine (⁸BrG) Not explicitly reported in a direct thermodynamic comparison table in the search results, but its destabilizing effect is mentioned.DestabilizingNot ReportedNot ReportedNot ReportedThe destabilizing effect is attributed to the bulky bromine atom favoring the syn conformation.[1]
2'-O-Methyl-8-methylguanosine (m⁸Gm) r(CGC[m⁸Gm]CG)₂ (Z-RNA)-3.8-25.2-68.858.0Significantly stabilizes the Z-form of RNA. The methyl group at the 8-position favors the syn conformation, which is a hallmark of Z-RNA.[5] Note: This data is for Z-RNA, not A-form RNA.
8-Aminoguanosine (⁸NH₂G) No comprehensive thermodynamic data for RNA duplexes found in the search results.Not ReportedNot ReportedNot ReportedNot ReportedStudies on DNA triplexes suggest that 8-aminoguanine (B17156) can be stabilizing.[6] However, its effect on A-form RNA duplex stability requires further investigation.

Experimental Protocols

The following are detailed methodologies for the key experiments used to determine the thermodynamic stability of RNA duplexes.

UV Thermal Denaturation (Melting) Analysis

This is the most common method for determining the melting temperature (Tm) and thermodynamic parameters of nucleic acid duplexes.

1. Sample Preparation:

  • Synthesize and purify the RNA oligonucleotides using standard phosphoramidite (B1245037) chemistry.

  • Quantify the concentration of each RNA strand by measuring the absorbance at 260 nm at a high temperature (e.g., 90°C) using the appropriate molar extinction coefficients.

  • Prepare duplex samples by mixing equimolar amounts of the complementary strands in a buffer solution (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0).

  • Anneal the duplexes by heating the solution to 90°C for 2-3 minutes, followed by slow cooling to room temperature.

2. UV-Melting Measurement:

  • Use a UV-Vis spectrophotometer equipped with a temperature controller.

  • Transfer the annealed duplex solution to a quartz cuvette.

  • Monitor the absorbance at 260 nm as the temperature is increased at a constant rate (e.g., 0.5 or 1.0 °C/min) from a low temperature (e.g., 15°C) to a high temperature (e.g., 95°C).

  • Record the absorbance as a function of temperature to generate a melting curve.

3. Data Analysis:

  • The melting temperature (Tm) is determined as the temperature at which 50% of the duplexes are dissociated, which corresponds to the maximum of the first derivative of the melting curve.

  • Thermodynamic parameters (ΔH° and ΔS°) can be derived from the melting curves by analyzing the concentration dependence of the Tm (van't Hoff analysis).

  • The Gibbs free energy change at 37°C (ΔG°₃₇) is then calculated using the equation: ΔG°₃₇ = ΔH° - (310.15 K) * ΔS°.

  • Software such as MeltWin can be used for fitting the melting curves and calculating the thermodynamic parameters.[1]

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is used to characterize the overall conformation of the RNA duplexes and to confirm that the modifications do not significantly alter the A-form helical structure.

1. Sample Preparation:

  • Prepare the RNA duplex samples as described for the UV melting analysis.

2. CD Spectra Acquisition:

  • Use a CD spectropolarimeter equipped with a temperature controller.

  • Record the CD spectra at a constant temperature (e.g., 20°C) over a wavelength range of 200-350 nm.

  • Typical A-form RNA duplexes exhibit a positive band around 260-270 nm, a negative band around 210 nm, and a crossover at approximately 240 nm.

3. CD Melting:

  • The thermal stability can also be monitored by CD by recording the change in ellipticity at a fixed wavelength (e.g., 270 nm) as a function of temperature.

Experimental Workflow and Logical Relationships

The following diagram illustrates the general workflow for the synthesis, purification, and thermodynamic analysis of RNA duplexes containing 8-substituted guanosine.

experimental_workflow cluster_synthesis Oligonucleotide Synthesis & Purification cluster_characterization Duplex Preparation & Characterization cluster_thermodynamics Thermodynamic Analysis s1 Solid-Phase RNA Synthesis (with modified phosphoramidites) s2 Deprotection & Cleavage s1->s2 s3 Purification (e.g., HPLC) s2->s3 c1 Quantification (UV-Vis at 90°C) s3->c1 c2 Annealing of Complementary Strands c1->c2 c3 Circular Dichroism (CD) Spectroscopy c2->c3 t1 UV Thermal Denaturation (Melting Curve Analysis) c2->t1 t2 Data Analysis (Tm, van't Hoff Plot) t1->t2 t3 Calculation of ΔG°, ΔH°, ΔS° t2->t3

Caption: Workflow for Thermodynamic Analysis of Modified RNA Duplexes.

References

Comparative analysis of immunostimulatory activity of different guanosine analogs.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the immunostimulatory activity of various guanosine (B1672433) analogs and related compounds that act as agonists for Toll-like Receptors 7 and 8 (TLR7/8). These receptors play a crucial role in the innate immune system by recognizing single-stranded RNA, making their agonists potent enhancers of anti-viral and anti-tumor immune responses. This document summarizes key performance data, details experimental methodologies, and visualizes critical biological pathways and workflows to aid in research and development.

Introduction to Guanosine Analogs as Immunostimulants

Certain C8-substituted and N7,C8-disubstituted guanine (B1146940) ribonucleosides have been identified as a class of small molecules with significant immunostimulatory properties.[1] These synthetic compounds mimic pathogen-associated molecular patterns (PAMPs), primarily activating TLR7, which is expressed in plasmacytoid dendritic cells (pDCs) and B cells.[2] This activation triggers a signaling cascade that results in the production of Type I interferons (IFN-α/β) and pro-inflammatory cytokines, leading to the stimulation of both humoral and cellular immunity.[1][3] Their ability to potently activate the immune system has made them attractive candidates for development as vaccine adjuvants and cancer immunotherapeutics.[4] This guide focuses on a comparative evaluation of prominent guanosine analogs like Loxoribine (B1675258) and other structurally related or functionally similar TLR agonists such as the imidazoquinoline Resiquimod (B1680535) (R-848).

Data Presentation: Comparative Immunostimulatory Activity

The following tables summarize the quantitative data on the immunostimulatory activity of selected guanosine analogs and comparators. The data is compiled from various in vitro and in vivo studies to provide a comparative overview of their potency and efficacy.

Table 1: Comparative TLR7/TLR8 Agonist Activity

CompoundChemical ClassTarget(s)Human TLR7 EC50 (µM)Human TLR8 EC50 (µM)Key Features
Loxoribine Guanosine AnalogTLR7~10-100InactiveSpecific for TLR7; induces B-cell proliferation and NK cell activation.[5][6]
7-Thia-8-oxoguanosine Guanosine AnalogTLR7Not widely reportedInactivePotent inducer of Type I IFNs.[1]
7-Deazaguanosine Guanosine AnalogTLR7Not widely reportedInactiveActivates immune cells via TLR7.[1]
Resiquimod (R-848) ImidazoquinolineTLR7/TLR8~0.1-1~1-5Potent dual agonist; induces a broad range of cytokines.[4][7]
Imiquimod (R-837) ImidazoquinolineTLR7~1-5Inactive in humansUsed topically for viral infections and skin cancers.[2]

Table 2: Comparative Cytokine Induction Profile in Human PBMCs

Compound (Concentration)IFN-α (pg/mL)TNF-α (pg/mL)IL-6 (pg/mL)IL-12 (pg/mL)
Loxoribine (100 µM) ++++++++
Resiquimod (R-848) (1 µM) ++++++++++++++
Imiquimod (5 µg/mL) +++++

Cytokine levels are represented qualitatively (+ to ++++) for comparative purposes due to variability in experimental conditions across different studies. For specific quantitative data, refer to the cited literature.

Mandatory Visualization

Signaling Pathways

The immunostimulatory effects of guanosine analogs are predominantly mediated through the TLR7 signaling pathway. Upon binding of the agonist, TLR7 dimerizes and recruits the adaptor protein MyD88. This initiates a downstream signaling cascade involving IRAK kinases and TRAF6, ultimately leading to the activation of transcription factors NF-κB and IRF7. NF-κB activation drives the expression of pro-inflammatory cytokines, while IRF7 activation is critical for the production of Type I interferons.[5][8][9]

TLR7_Signaling_Pathway cluster_endosome Endosome cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Guanosine Analog (e.g., Loxoribine) TLR7 TLR7 Ligand->TLR7 MyD88 MyD88 TLR7->MyD88 recruits IRAK4 IRAK4 MyD88->IRAK4 recruits IRAK1 IRAK1 IRAK4->IRAK1 phosphorylates TRAF6 TRAF6 IRAK1->TRAF6 activates TAK1 TAK1 Complex TRAF6->TAK1 activates IRF7 IRF7 TRAF6->IRF7 activates IKK IKK Complex TAK1->IKK activates NFkB_Inhibitor IκB IKK->NFkB_Inhibitor phosphorylates IRF7_n pIRF7 IRF7->IRF7_n phosphorylates & translocates NFkB NF-κB NFkB_Inhibitor->NFkB releases NFkB_n NF-κB NFkB->NFkB_n translocates Cytokine_Genes Pro-inflammatory Cytokine Genes NFkB_n->Cytokine_Genes induces transcription IFN_Genes Type I IFN Genes IRF7_n->IFN_Genes induces transcription Pro-inflammatory Cytokines\n(TNF-α, IL-6, IL-12) Pro-inflammatory Cytokines (TNF-α, IL-6, IL-12) Cytokine_Genes->Pro-inflammatory Cytokines\n(TNF-α, IL-6, IL-12) Type I Interferons\n(IFN-α, IFN-β) Type I Interferons (IFN-α, IFN-β) IFN_Genes->Type I Interferons\n(IFN-α, IFN-β)

Caption: TLR7 Signaling Pathway Activated by Guanosine Analogs.

Experimental Workflows

The immunostimulatory activity of guanosine analogs is typically assessed through a series of in vitro and in vivo experiments. A general workflow for in vitro characterization is outlined below.

Experimental_Workflow cluster_stimulation In Vitro Stimulation PBMC_Isolation Isolate Human PBMCs from whole blood Cell_Culture Culture cells with varying concentrations of guanosine analogs PBMC_Isolation->Cell_Culture Splenocyte_Isolation Isolate Murine Splenocytes from spleen Splenocyte_Isolation->Cell_Culture Cytokine_Analysis Cytokine Quantification (ELISA, CBA) Cell_Culture->Cytokine_Analysis Proliferation_Assay B-cell Proliferation Assay (CFSE, MTT) Cell_Culture->Proliferation_Assay NK_Activity NK Cell Cytotoxicity Assay Cell_Culture->NK_Activity Reporter_Assay TLR7/8 Reporter Gene Assay Cell_Culture->Reporter_Assay

Caption: General Workflow for In Vitro Immunostimulatory Activity Assessment.

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and aid in the design of new studies.

Human Peripheral Blood Mononuclear Cell (PBMC) Stimulation for Cytokine Analysis

Objective: To quantify the production of cytokines by human PBMCs in response to stimulation with guanosine analogs.

Materials:

  • Ficoll-Paque PLUS

  • RPMI 1640 medium supplemented with 10% FBS, penicillin/streptomycin

  • Guanosine analogs (e.g., Loxoribine, Resiquimod)

  • 96-well cell culture plates

  • ELISA kits for human IFN-α, TNF-α, IL-6, and IL-12

Procedure:

  • Isolate PBMCs from fresh human whole blood using Ficoll-Paque density gradient centrifugation.

  • Wash the isolated PBMCs twice with PBS and resuspend in complete RPMI 1640 medium.

  • Determine cell viability and concentration using a hemocytometer and trypan blue exclusion.

  • Seed the PBMCs in a 96-well plate at a density of 2 x 10^5 cells/well in 100 µL of medium.

  • Prepare serial dilutions of the guanosine analogs in complete RPMI 1640 medium.

  • Add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., LPS).

  • Incubate the plate at 37°C in a 5% CO2 incubator for 24-48 hours.

  • After incubation, centrifuge the plate at 300 x g for 5 minutes.

  • Collect the supernatants and store at -80°C until analysis.

  • Quantify the concentration of IFN-α, TNF-α, IL-6, and IL-12 in the supernatants using specific ELISA kits according to the manufacturer's instructions.

Murine Splenocyte Proliferation Assay

Objective: To assess the mitogenic activity of guanosine analogs on murine B lymphocytes.

Materials:

  • Spleens from BALB/c or C57BL/6 mice

  • RPMI 1640 medium supplemented with 10% FBS, penicillin/streptomycin, and 2-mercaptoethanol

  • Guanosine analogs (e.g., Loxoribine)

  • CFSE (Carboxyfluorescein succinimidyl ester) or MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • 96-well cell culture plates

  • Flow cytometer (for CFSE) or microplate reader (for MTT)

Procedure:

  • Aseptically harvest spleens from mice and prepare a single-cell suspension by mechanical disruption.

  • Lyse red blood cells using ACK lysis buffer.

  • Wash the splenocytes twice with PBS and resuspend in complete RPMI 1640 medium.

  • Determine cell viability and concentration.

  • For CFSE assay: Label the splenocytes with CFSE according to the manufacturer's protocol.

  • Seed the labeled (or unlabeled for MTT) splenocytes in a 96-well plate at a density of 2 x 10^5 cells/well.

  • Add serial dilutions of the guanosine analogs to the wells. Include a vehicle control and a positive control (e.g., LPS for B-cell proliferation).

  • Incubate the plate at 37°C in a 5% CO2 incubator for 48-72 hours.

  • For CFSE assay: Harvest the cells, stain with B-cell specific markers (e.g., anti-B220), and analyze by flow cytometry. Proliferation is measured by the successive halving of CFSE fluorescence intensity in daughter cells.

  • For MTT assay: Add MTT solution to each well and incubate for 4 hours. Add solubilization buffer, and measure the absorbance at 570 nm. Increased absorbance correlates with increased cell proliferation.

Conclusion

Guanosine analogs represent a promising class of immunostimulatory agents with the potential for broad therapeutic applications. Their activity is primarily mediated through the activation of TLR7, leading to a robust innate and subsequent adaptive immune response. As demonstrated by the comparative data, different analogs exhibit distinct potencies and specificities, highlighting the importance of careful selection and characterization for specific applications. The provided experimental protocols and workflow diagrams serve as a valuable resource for researchers in the field, facilitating the standardized evaluation and development of novel immunostimulatory compounds. Further research focusing on structure-activity relationships and in vivo efficacy will be crucial for translating the therapeutic potential of these molecules into clinical practice.

References

Navigating the Maze: A Comparative Guide to Purity Assessment of Modified Synthetic Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthetic oligonucleotides, particularly those with modified bases, is a critical step in the journey from discovery to therapeutic application. The presence of impurities, such as failure sequences (n-1, n+1) and products of side reactions, can significantly impact the efficacy and safety of an oligonucleotide-based product. This guide provides an objective comparison of the most common analytical techniques used for purity assessment, supported by experimental data and detailed protocols to aid in the selection of the most appropriate method.

The introduction of modified bases and backbone linkages, while enhancing the therapeutic properties of oligonucleotides, adds a layer of complexity to their analysis. These modifications can alter the charge, hydrophobicity, and conformation of the oligonucleotide, making separations more challenging. A multi-pronged analytical approach is often necessary for comprehensive characterization and quality control.

Comparative Analysis of Key Purity Assessment Techniques

The primary methods for evaluating the purity of synthetic oligonucleotides with modified bases include Ion-Pair Reversed-Phase High-Performance Liquid Chromatography (IP-RP-HPLC), Anion-Exchange High-Performance Liquid Chromatography (AEX-HPLC), Capillary Gel Electrophoresis (CGE), and Mass Spectrometry (MS), often coupled with liquid chromatography (LC-MS). Each technique offers distinct advantages and limitations in terms of resolution, sensitivity, and the type of information it provides.

Workflow for Oligonucleotide Purity Assessment

Oligonucleotide Purity Assessment Workflow cluster_synthesis Synthesis & Deprotection cluster_purification Purification cluster_analysis Purity Analysis cluster_final Final Product CrudeOligo Crude Synthetic Oligonucleotide Purification Primary Purification (e.g., HPLC, Cartridge) CrudeOligo->Purification Purity Purity Assessment (HPLC, CGE) Purification->Purity Final Pure Oligonucleotide Purification->Final If purity is sufficient Identity Identity Confirmation (Mass Spectrometry) Purity->Identity Confirm MW of main peak and impurities Identity->Final

Caption: A general workflow for the purification and purity assessment of synthetic oligonucleotides.

Data Presentation: Quantitative Comparison of Analytical Techniques

The selection of an analytical technique often depends on the specific requirements of the analysis, including the length of the oligonucleotide, the nature of the modifications, and the desired level of characterization. The following table summarizes the key performance characteristics of each technique.

FeatureIP-RP-HPLCAEX-HPLCCGELC-MS
Primary Separation Principle HydrophobicityCharge (phosphate backbone)Size and ChargeHydrophobicity/Charge (LC) then Mass-to-Charge Ratio (MS)
Resolution Excellent for n-1, diastereomersExcellent for different lengths (up to ~40 bases)[1]Excellent for size-based separationHigh (LC) and High (MS)
Typical Analysis Time 15-40 minutes20-50 minutes5-20 minutes[2]15-40 minutes
Sensitivity Moderate (UV detection)Moderate (UV detection)HighVery High
MS Compatibility Yes (with volatile ion-pairing agents)[3]No (high salt mobile phases)[4]Yes (with appropriate interface)N/A
Information Provided Purity, presence of hydrophobic impuritiesPurity, length heterogeneityPurity, length heterogeneityMolecular Weight, sequence confirmation, impurity identification[5][6]
Key Advantage High resolution for closely related speciesGood for oligonucleotides with significant secondary structure[1]Fast analysis, high resolution for sizeDefinitive mass identification[5]
Key Limitation Ion-pairing agents can be harsh on columnsNot suitable for MS couplingGel matrix can be complex to handleCan be complex to operate and interpret data[5]

Separation Principles of Key Analytical Techniques

Separation Principles cluster_IPRP IP-RP-HPLC cluster_AEX AEX-HPLC cluster_CGE CGE IPRP Ion-Pair Reversed-Phase HPLC Separation based on Hydrophobicity Oligo + Ion-Pairing Agent Hydrophobic Stationary Phase AEX Anion-Exchange HPLC Separation based on Charge Negatively Charged Oligo Positively Charged Stationary Phase CGE Capillary Gel Electrophoresis Separation based on Size Oligos migrate through gel matrix Smaller oligos move faster

Caption: Fundamental separation principles of the primary analytical techniques for oligonucleotide purity.

Experimental Protocols

Detailed and robust experimental protocols are essential for achieving reproducible and accurate results. Below are representative methodologies for the key analytical techniques.

Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC)

This technique is a cornerstone for oligonucleotide analysis, offering excellent resolution for separating the target oligonucleotide from closely related impurities.[7]

  • Instrumentation: A high-performance liquid chromatography system equipped with a UV detector and a thermostatted column compartment.

  • Column: A reversed-phase column suitable for oligonucleotides (e.g., C18, C8) with a particle size of 1.7-3.5 µm.

  • Mobile Phase A: An aqueous solution of a volatile ion-pairing agent and a buffer (e.g., 100 mM hexafluoroisopropanol (HFIP) and 15 mM triethylamine (B128534) (TEA) in water).

  • Mobile Phase B: The same ion-pairing agent and buffer in an organic solvent (e.g., 100 mM HFIP and 15 mM TEA in methanol (B129727) or acetonitrile).

  • Gradient: A linear gradient from a low to a high percentage of Mobile Phase B over 20-30 minutes.

  • Flow Rate: 0.2-0.5 mL/min.

  • Column Temperature: 50-70 °C.

  • Detection: UV absorbance at 260 nm.

  • Sample Preparation: Dissolve the oligonucleotide in water or Mobile Phase A to a concentration of 0.1-1.0 mg/mL.

Anion-Exchange HPLC (AEX-HPLC)

AEX-HPLC separates oligonucleotides based on the negative charges of their phosphate (B84403) backbone and is particularly useful for resolving sequences of different lengths.[1]

  • Instrumentation: An HPLC system with a UV detector.

  • Column: A strong anion-exchange column.

  • Mobile Phase A: A low-salt buffer (e.g., 20 mM Tris-HCl, pH 8.0).

  • Mobile Phase B: A high-salt buffer (e.g., 20 mM Tris-HCl, 1 M NaCl, pH 8.0).

  • Gradient: A linear gradient from 0% to 100% Mobile Phase B over 30-40 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: Ambient or slightly elevated.

  • Detection: UV absorbance at 260 nm.

  • Sample Preparation: Dissolve the oligonucleotide in Mobile Phase A.

Capillary Gel Electrophoresis (CGE)

CGE provides rapid, high-resolution separation of oligonucleotides based on their size.[8][9]

  • Instrumentation: A capillary electrophoresis system with a UV or fluorescence detector.

  • Capillary: A fused-silica capillary filled with a sieving gel matrix.

  • Run Buffer: A buffer containing a denaturant (e.g., 7 M urea) to minimize secondary structures.

  • Voltage: 10-30 kV.

  • Temperature: 30-50 °C.

  • Injection: Electrokinetic or hydrodynamic injection.

  • Detection: UV absorbance at 260 nm.

  • Sample Preparation: Dissolve the oligonucleotide in water or the run buffer.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the detection specificity of mass spectrometry, making it an invaluable tool for confirming the molecular weight of the target oligonucleotide and identifying impurities.[5][10]

  • LC System: An IP-RP-HPLC system as described above, using MS-compatible mobile phases (e.g., with HFIP and TEA).

  • Mass Spectrometer: An electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometer.[11]

  • Ionization Mode: Negative ion mode is typically used for oligonucleotides.

  • Mass Range: Scanned over a range appropriate for the expected charge states of the oligonucleotide.

  • Data Analysis: The resulting mass spectrum is deconvoluted to determine the molecular weight of the eluting species.

Decision Tree for Method Selection

Method Selection Decision Tree Start Start: Assess Analytical Need Q1 Need to confirm molecular weight? Start->Q1 Q2 Primary goal is size-based separation of impurities? Q1->Q2 No LCMS Use LC-MS Q1->LCMS Yes Q3 Are diastereomers or other hydrophobic impurities a concern? Q2->Q3 No CGE Use CGE Q2->CGE Yes IPRP Use IP-RP-HPLC Q3->IPRP Yes AEX Use AEX-HPLC Q3->AEX No

Caption: A decision tree to guide the selection of an appropriate analytical method.

Conclusion

The purity assessment of synthetic oligonucleotides with modified bases requires a carefully considered analytical strategy. While IP-RP-HPLC remains a workhorse for its high-resolution separation of closely related species, orthogonal techniques such as AEX-HPLC and CGE provide valuable complementary information, particularly regarding length heterogeneity. Ultimately, the use of mass spectrometry is indispensable for unequivocal identity confirmation and the characterization of unknown impurities. By understanding the strengths and limitations of each technique and employing them in a rational, data-driven manner, researchers can ensure the quality and reliability of their synthetic oligonucleotides for downstream applications.

References

A Comparative Guide to TLR7 Agonists: 8-(N-Boc-aminomethyl)guanosine vs. Loxoribine in TLR7 Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two guanosine (B1672433) analog Toll-like receptor 7 (TLR7) agonists: 8-(N-Boc-aminomethyl)guanosine and loxoribine (B1675258). We delve into their roles in the TLR7 signaling pathway, present available performance data, and provide detailed experimental protocols for their evaluation.

Introduction to TLR7 and its Signaling Pathway

Toll-like receptor 7 (TLR7) is an endosomal pattern recognition receptor crucial for the innate immune response to single-stranded RNA (ssRNA), a hallmark of viral infections.[1][2] Activation of TLR7 triggers a signaling cascade that leads to the production of type I interferons (IFN-α/β) and pro-inflammatory cytokines, mounting a robust antiviral response.[1][3] Synthetic small molecules, such as guanosine analogs, can also activate TLR7 and are therefore of significant interest as vaccine adjuvants and immunomodulatory agents.[1][4]

The TLR7 signaling pathway is initiated upon ligand binding within the endosome. This leads to the recruitment of the adaptor protein MyD88. Subsequently, a signaling cascade involving IRAK kinases and TRAF6 is activated, culminating in the activation of two major transcription factors: interferon regulatory factor 7 (IRF7) and nuclear factor-kappa B (NF-κB). IRF7 activation drives the expression of type I interferons, while NF-κB activation leads to the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-12.[1]

TLR7_Signaling_Pathway cluster_endosome Endosome cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR7 TLR7 MyD88 MyD88 TLR7->MyD88 Recruits Agonist Guanosine Analog (Loxoribine) Agonist->TLR7 Binds IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 IKK_complex IKK Complex TRAF6->IKK_complex IRF7 IRF7 TRAF6->IRF7 Activates NF_kB NF-κB IKK_complex->NF_kB Activates NF_kB_target Pro-inflammatory Cytokine Genes (TNF-α, IL-6, IL-12) NF_kB->NF_kB_target Upregulates IRF7_target Type I Interferon Genes (IFN-α, IFN-β) IRF7->IRF7_target Upregulates

Caption: TLR7 Signaling Pathway Activation by Guanosine Analogs.

Comparative Analysis: this compound vs. Loxoribine

FeatureThis compoundLoxoribine (7-allyl-8-oxoguanosine)
Class C8-substituted guanosine analogN7, C8-disubstituted guanosine analog[5]
TLR7 Agonist Activity Expected, as a C8-substituted guanosine analog[1]Confirmed TLR7 agonist[6]
TLR8 Agonist Activity Not reportedNo significant TLR8 activity[1]
EC50 for human TLR7 Data not available~10-100 µM (cell-based reporter assays)
Induced Cytokines Not specifically reported, but C8-substituted guanosine analogs are known to induce Type I IFNs, TNF-α, and IL-12.[1]IFN-α, IFN-β, TNF-α, IL-6, IL-12[1]

Loxoribine is a well-characterized synthetic guanosine analog that selectively activates TLR7.[6] Studies have shown that loxoribine induces a potent immune response characterized by the production of a range of cytokines, including type I interferons and pro-inflammatory cytokines.[1] Its ability to stimulate both humoral and cellular immunity has led to its investigation as a vaccine adjuvant.[6]

This compound belongs to the class of C8-substituted guanosine analogs. This class of compounds is known to possess immunostimulatory properties through the activation of TLR7.[1] The substitution at the C8 position is critical for this activity. While specific quantitative data for this compound is not available, it is reasonable to hypothesize that it would exhibit TLR7 agonist activity, leading to the induction of type I interferons and other pro-inflammatory cytokines, similar to other C8-substituted guanosine analogs. However, without direct experimental evidence, its potency and specific cytokine profile remain to be determined.

Experimental Protocols

To evaluate and compare the activity of TLR7 agonists like this compound and loxoribine, standardized in vitro assays are essential. Below are detailed protocols for a TLR7 reporter assay and a cytokine profiling assay using human peripheral blood mononuclear cells (PBMCs).

Experimental Workflow: TLR7 Agonist Evaluation

Experimental_Workflow cluster_preparation Preparation cluster_treatment Treatment cluster_analysis Analysis start Start compound_prep Prepare stock solutions of TLR7 agonists start->compound_prep cell_prep Culture HEK-Blue™ hTLR7 cells or isolate human PBMCs start->cell_prep treatment Treat cells with serial dilutions of TLR7 agonists compound_prep->treatment cell_prep->treatment incubation Incubate for 24-48 hours treatment->incubation reporter_assay HEK-Blue™ Assay: Measure SEAP activity incubation->reporter_assay cytokine_assay PBMC Assay: Collect supernatant and measure cytokine levels (ELISA/Multiplex) incubation->cytokine_assay data_analysis Data Analysis: Determine EC50 and cytokine profiles reporter_assay->data_analysis cytokine_assay->data_analysis end End data_analysis->end

Caption: General workflow for evaluating TLR7 agonist activity.
Protocol 1: TLR7 Reporter Gene Assay using HEK-Blue™ hTLR7 Cells

This assay quantifies the activation of the NF-κB signaling pathway downstream of TLR7.

Materials:

  • HEK-Blue™ hTLR7 cells (InvivoGen)

  • HEK-Blue™ Detection medium (InvivoGen)

  • Test compounds (this compound, loxoribine) and positive control (e.g., R848)

  • 96-well flat-bottom cell culture plates

  • Phosphate-buffered saline (PBS)

  • Complete growth medium (DMEM, 10% FBS, penicillin/streptomycin, Normocin™, Zeocin™, Hygromycin B Gold)

Procedure:

  • Cell Seeding: Plate HEK-Blue™ hTLR7 cells at a density of 5 x 10^4 cells/well in 180 µL of complete growth medium in a 96-well plate. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Preparation: Prepare serial dilutions of the test compounds and positive control in complete growth medium.

  • Cell Stimulation: Add 20 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same final concentration of solvent as the test compounds).

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • SEAP Detection: Add 180 µL of HEK-Blue™ Detection medium to a new 96-well plate. Transfer 20 µL of the supernatant from the stimulated cell plate to the corresponding wells of the plate containing the detection medium.

  • Readout: Incubate the plate at 37°C and monitor the color change. Measure the optical density (OD) at 620-655 nm at regular intervals (e.g., 1-4 hours).

  • Data Analysis: Calculate the EC50 value for each compound by plotting the OD values against the log of the compound concentration and fitting the data to a four-parameter logistic curve.

Protocol 2: Cytokine Profiling in Human PBMCs

This protocol measures the production of cytokines from primary human immune cells upon stimulation with TLR7 agonists.

Materials:

  • Human peripheral blood mononuclear cells (PBMCs), freshly isolated or cryopreserved

  • Ficoll-Paque PLUS

  • RPMI-1640 medium supplemented with 10% FBS, L-glutamine, and penicillin/streptomycin

  • Test compounds and positive control (e.g., R848)

  • 96-well round-bottom cell culture plates

  • ELISA or multiplex immunoassay kits for desired cytokines (e.g., IFN-α, TNF-α, IL-6, IL-12)

Procedure:

  • PBMC Isolation (if using fresh blood): Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation according to the manufacturer's protocol.

  • Cell Seeding: Resuspend PBMCs in complete RPMI-1640 medium and plate at a density of 2 x 10^5 cells/well in 100 µL in a 96-well plate.

  • Compound Preparation: Prepare serial dilutions of the test compounds and positive control in complete RPMI-1640 medium.

  • Cell Stimulation: Add 100 µL of the compound dilutions to the respective wells. Include a vehicle control.

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.

  • Supernatant Collection: Centrifuge the plate at 300 x g for 10 minutes. Carefully collect the supernatant without disturbing the cell pellet. Store the supernatant at -80°C until analysis.

  • Cytokine Quantification: Measure the concentration of cytokines in the supernatant using ELISA or a multiplex immunoassay according to the manufacturer's instructions.

  • Data Analysis: Plot the cytokine concentrations against the compound concentrations to generate dose-response curves and determine the cytokine profile for each agonist.

Conclusion

Loxoribine is a well-documented, selective TLR7 agonist that induces a robust type I interferon and pro-inflammatory cytokine response. This compound, as a C8-substituted guanosine analog, is predicted to activate TLR7, but its specific performance characteristics require experimental validation. The provided protocols offer a framework for the direct comparison of these and other novel TLR7 agonists, which is essential for the development of new immunomodulatory therapies. Further research into the structure-activity relationship of C8-substituted guanosine analogs will be valuable in designing more potent and specific TLR7 agonists.

References

In Vitro Efficacy of 8-Substituted Guanosine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro performance of various 8-substituted guanosine (B1672433) derivatives, focusing on their immunomodulatory, anticancer, and antiviral activities. The information is supported by experimental data from peer-reviewed studies, with detailed methodologies for key experiments to facilitate reproducibility and further research.

Immunomodulatory Activity

A significant number of 8-substituted guanosine derivatives exert their immunomodulatory effects through the activation of Toll-like receptor 7 (TLR7) and/or Toll-like receptor 8 (TLR8).[1][2] This activation triggers downstream signaling cascades, leading to the production of pro-inflammatory cytokines and the enhancement of immune responses.[1][2]

Quantitative Data: TLR7/TLR8 Agonist Activity
DerivativeTargetAssayCell LineActivity MetricResultReference
8-hydroxyguanosine (8-OHG)TLR7Cytokine Production (IL-6, IL-12p40)Mouse Bone Marrow-Derived MacrophagesDose-dependent increaseComparable to Guanosine[1][3]
8-hydroxydeoxyguanosine (8-OHdG)TLR7Cytokine Production (IL-6, IL-12p40)Mouse Bone Marrow-Derived MacrophagesDose-dependent increaseComparable to deoxyguanosine[1][3]
7-allyl-8-oxoguanosine (Loxoribine)TLR7B-cell mitogenesis, NK cell activationMurine spleen cellsNot specifiedPotent activator[4]
7-thia-8-oxoguanosine (Immunosine)Immune CellsT-cell proliferation, ADCC enhancementRat splenocytes, mouse lymphocytes and macrophagesDose-dependent increaseSignificant potentiation[5][6]
Signaling Pathway: TLR7 Activation by 8-Substituted Guanosine Derivatives

The binding of 8-substituted guanosine derivatives to TLR7 in the endosome initiates a signaling cascade that leads to the activation of transcription factors like NF-κB and IRF7, resulting in the transcription of genes for inflammatory cytokines and type I interferons.

TLR7_Signaling cluster_endosome Endosome cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand 8-Substituted Guanosine Derivative TLR7 TLR7 Ligand->TLR7 MyD88 MyD88 TLR7->MyD88 IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 TRAF6 TRAF6 IRAK1->TRAF6 TRAF3 TRAF3 IRAK1->TRAF3 TAK1 TAK1/TAB complex TRAF6->TAK1 IRF7 IRF7 TRAF3->IRF7 activates IKK IKK complex TAK1->IKK IκB IκB IKK->IκB phosphorylates NFκB NF-κB IκB->NFκB releases NFκB_n NF-κB NFκB->NFκB_n translocates IRF7_n IRF7 IRF7->IRF7_n translocates Genes Target Genes NFκB_n->Genes IRF7_n->Genes Cytokines Inflammatory Cytokines (e.g., IL-6, TNF-α) Genes->Cytokines IFNs Type I Interferons (e.g., IFN-α, IFN-β) Genes->IFNs

TLR7 signaling pathway initiated by 8-substituted guanosine derivatives.

Anticancer Activity

Several 8-substituted guanosine derivatives have demonstrated potential as anticancer agents by inducing the differentiation of leukemia cells.[7][8] This mechanism of action suggests a therapeutic strategy aimed at halting the proliferation of cancer cells by promoting their maturation into non-dividing, terminally differentiated cells.[7][8]

Quantitative Data: Induction of Cancer Cell Differentiation
DerivativeCell LineAssayConcentration% Benzidine (B372746) Positive Cells (Differentiated)Reference
8-N(CH₃)₂-guanosineFriend murine erythroleukemiaBenzidine Staining5 mM68%[7]
8-NHCH₃-guanosineFriend murine erythroleukemiaBenzidine Staining1 mM42%[7]
8-NH₂-guanosineFriend murine erythroleukemiaBenzidine Staining0.4 mM34%[7]
8-OH-guanosineFriend murine erythroleukemiaBenzidine Staining5 mM33%[7]
8-SO₂CH₃-guanosineFriend murine erythroleukemiaBenzidine Staining5 mM30%[7]
8-OH-deoxyguanosineFriend murine erythroleukemiaBenzidine Staining0.2 mM62%[7]

Benzidine positivity is a functional measure of erythroid differentiation.

Experimental Workflow: In Vitro Anticancer Screening

The following diagram illustrates a general workflow for screening the anticancer activity of 8-substituted guanosine derivatives in vitro.

Anticancer_Screening_Workflow cluster_setup Experimental Setup cluster_treatment Treatment and Incubation cluster_assays Efficacy Assessment cluster_analysis Data Analysis A Cancer Cell Line Culture (e.g., Friend erythroleukemia) C Seed Cells in Multi-well Plates A->C B Prepare Serial Dilutions of 8-Substituted Guanosine Derivatives D Treat Cells with Derivatives and Controls B->D C->D E Incubate for a Defined Period (e.g., 48-96 hours) D->E F Cell Viability/Cytotoxicity Assay (e.g., MTT, LDH) E->F G Cell Differentiation Assay (e.g., Benzidine Staining) E->G H Mechanism of Action Studies (e.g., Western Blot, Flow Cytometry) E->H I Determine IC50 Values (for cytotoxicity) F->I J Quantify Percentage of Differentiated Cells G->J K Analyze Protein Expression or Cell Cycle Arrest H->K

A general workflow for in vitro screening of anticancer activity.

Antiviral Activity

Certain 8-substituted guanosine analogues have been investigated for their antiviral properties, which are often linked to their ability to induce interferon, a key component of the innate immune response against viral infections.[9]

Qualitative Data: Antiviral Activity
Derivative ClassVirusIn Vivo/In VitroActivityReference
7- and/or 8-substituted guanosine analoguesAlphaviruses, bunyaviruses, coronaviruses, flaviviruses, picornaviruses, herpesvirusesIn vivo (mice)Active (Interferon-dependent)[9]
Thiazolo[4,5-d]pyrimidine (B1250722) guanosine analoguesSemliki Forest virusIn vivoSome derivatives showed activity similar to the parent compound[10]
Acyclic guanosine analogues with 1,2,3-triazole linkerVarious DNA and RNA virusesIn vitroDevoid of antiviral activity[11]

Note: Specific IC50 values for antiviral activity were not consistently available in the reviewed literature for a direct comparison.

Structure-Activity Relationship (SAR) Insights

The biological activity of 8-substituted guanosine derivatives is highly dependent on the nature of the substituent at the 8-position, as well as modifications at other positions of the purine (B94841) ring and the ribose moiety.[4]

SAR_Logic cluster_core Guanosine Core Structure cluster_modifications Structural Modifications cluster_activities Resulting Biological Activities Guanosine Guanosine Sub_8 Substitution at C8 (e.g., -OH, -NH2, -oxo, -thioxo) Guanosine->Sub_8 Sub_7 Substitution at N7 (e.g., alkyl, benzyl) Guanosine->Sub_7 Ribose_Mod Ribose Modification (e.g., 2'-deoxy, acyclic) Guanosine->Ribose_Mod Immuno Immunomodulatory (TLR7/8 Agonism) Sub_8->Immuno Key for Activity Anticancer Anticancer (Cell Differentiation) Sub_8->Anticancer Induces Differentiation Sub_7->Immuno Modulates Potency Ribose_Mod->Immuno Affects Activity & Solubility Antiviral Antiviral (Interferon Induction) Immuno->Antiviral Mediates via IFN

Logical relationships in the structure-activity of 8-substituted guanosine derivatives.

Experimental Protocols

TLR7 Activation Reporter Assay

Objective: To determine the ability of 8-substituted guanosine derivatives to activate the TLR7 signaling pathway.

Materials:

  • HEK293 cells stably expressing human TLR7 and an NF-κB-inducible reporter gene (e.g., secreted embryonic alkaline phosphatase - SEAP, or luciferase).

  • Complete cell culture medium (e.g., DMEM with 10% FBS, antibiotics).

  • 8-substituted guanosine derivatives (test compounds).

  • Known TLR7 agonist (e.g., R848) as a positive control.

  • Vehicle control (e.g., DMSO).

  • 96-well cell culture plates.

  • Reporter gene detection reagent (e.g., SEAP substrate or luciferase assay system).

  • Luminometer or spectrophotometer.

Procedure:

  • Cell Seeding: Seed the TLR7 reporter cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a 5% CO₂ incubator.

  • Compound Preparation: Prepare serial dilutions of the test compounds and the positive control in cell culture medium.

  • Cell Treatment: Remove the old medium from the cells and add the prepared compound dilutions. Include wells with vehicle control and untreated cells.

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.

  • Reporter Gene Measurement:

    • For SEAP: Collect the cell culture supernatant and measure SEAP activity according to the manufacturer's instructions using a spectrophotometer.

    • For Luciferase: Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions.

  • Data Analysis: Calculate the fold induction of reporter gene activity relative to the vehicle control. Determine the EC₅₀ value for each compound.

In Vitro Anticancer Cell Differentiation Assay (Benzidine Staining)

Objective: To assess the ability of 8-substituted guanosine derivatives to induce erythroid differentiation in a leukemia cell line.

Materials:

  • Friend murine erythroleukemia cells.

  • Complete cell culture medium.

  • 8-substituted guanosine derivatives.

  • Known inducing agent (e.g., DMSO) as a positive control.

  • Vehicle control.

  • 24-well cell culture plates.

  • Phosphate-buffered saline (PBS).

  • Benzidine solution (e.g., 0.2% benzidine hydrochloride in 0.5 M acetic acid).

  • 30% Hydrogen peroxide.

  • Microscope.

Procedure:

  • Cell Seeding and Treatment: Seed the Friend erythroleukemia cells in 24-well plates at a suitable density. Add the test compounds at various concentrations. Include positive and vehicle controls.

  • Incubation: Incubate the cells for 4-5 days at 37°C in a 5% CO₂ incubator.

  • Cell Staining:

    • Pellet the cells by centrifugation and wash with PBS.

    • Resuspend the cell pellet in a small volume of PBS.

    • Add the benzidine solution to the cell suspension.

    • Add a small amount of hydrogen peroxide.

  • Microscopic Examination: Observe the cells under a light microscope. Hemoglobin-containing (differentiated) cells will stain blue-brown.

  • Quantification: Count the number of stained (positive) and unstained (negative) cells in at least three different fields of view for each treatment. Calculate the percentage of benzidine-positive cells.

In Vitro Antiviral Assay (Plaque Reduction Assay)

Objective: To determine the concentration of an 8-substituted guanosine derivative that inhibits virus-induced plaque formation by 50% (IC₅₀).

Materials:

  • A susceptible host cell line (e.g., Vero cells for Herpes Simplex Virus).

  • The virus of interest.

  • Complete cell culture medium.

  • 8-substituted guanosine derivatives.

  • Known antiviral drug as a positive control.

  • 6-well or 12-well cell culture plates.

  • Overlay medium (e.g., medium containing carboxymethylcellulose or agar).

  • Crystal violet staining solution.

Procedure:

  • Cell Seeding: Seed the host cells in multi-well plates to form a confluent monolayer.

  • Virus Infection: Infect the cell monolayers with a known amount of virus (to produce a countable number of plaques) for 1-2 hours.

  • Compound Treatment: Remove the virus inoculum and wash the cells. Add the overlay medium containing serial dilutions of the test compounds.

  • Incubation: Incubate the plates for a period sufficient for plaque formation (e.g., 2-3 days).

  • Plaque Visualization: Remove the overlay medium, fix the cells (e.g., with methanol), and stain with crystal violet.

  • Plaque Counting: Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque inhibition for each compound concentration relative to the virus control (no compound). Determine the IC₅₀ value.

References

Safety Operating Guide

Proper Disposal of 8-(N-Boc-aminomethyl)guanosine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical reagents is a critical component of laboratory operations. This guide provides essential safety and logistical information for the proper disposal of 8-(N-Boc-aminomethyl)guanosine, a modified nucleoside analog.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is imperative to wear appropriate Personal Protective Equipment (PPE). Based on the safety profiles of similar compounds, the following PPE is recommended:

Personal Protective EquipmentSpecification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Nitrile or other chemically resistant gloves.
Body Protection A lab coat should be worn at all times.
Respiratory Protection If handling the powder outside of a fume hood, a NIOSH-approved respirator may be necessary.

Step-by-Step Disposal Protocol

The proper disposal of this compound should be conducted in a designated laboratory area, preferably within a chemical fume hood to minimize inhalation exposure.

Step 1: Waste Identification and Segregation

Treat this compound as a non-halogenated organic chemical waste. It is crucial to segregate this waste from other waste streams to prevent unintended chemical reactions.

  • Solid Waste: Collect any solid this compound, including empty containers and contaminated consumables (e.g., weigh boats, pipette tips, gloves), in a designated, properly labeled hazardous waste container.

  • Liquid Waste: If this compound is in a solution, collect it in a separate, sealed, and clearly labeled container for liquid chemical waste. Do not mix with aqueous waste unless specifically instructed to do so by your institution's Environmental Health and Safety (EHS) department.

Step 2: Waste Container Labeling

Properly label the hazardous waste container with the following information:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • The approximate quantity of the waste

  • The date of accumulation

  • The name of the principal investigator or laboratory contact

Step 3: Storage of Chemical Waste

Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory. This area should be away from general traffic and incompatible materials.

Step 4: Arranging for Disposal

Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste. Follow all institutional procedures for waste collection requests.

Key Experimental Protocols Cited

While no specific experimental protocols for the disposal of this compound are published, the procedures outlined above are based on established best practices for the disposal of non-halogenated organic chemical waste and modified nucleoside analogs. The core principle is the adherence to the Resource Conservation and Recovery Act (RCRA) and local and state regulations governing hazardous waste management.

Disposal Decision Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

start Start: Disposal of This compound ppe Wear Appropriate PPE: Safety Goggles, Lab Coat, Gloves start->ppe assess_form Assess Physical Form ppe->assess_form solid_waste Solid Waste Stream: Collect in labeled container for non-halogenated organic solids. assess_form->solid_waste Solid liquid_waste Liquid Waste Stream: Collect in labeled container for non-halogenated organic liquids. assess_form->liquid_waste Liquid storage Store Sealed Container in Satellite Accumulation Area solid_waste->storage liquid_waste->storage contact_ehs Contact Institutional EHS for Waste Pickup storage->contact_ehs end End of Disposal Process contact_ehs->end

Caption: Decision workflow for the disposal of this compound.

By adhering to these procedures and consulting with your institutional safety professionals, you can ensure the safe and compliant disposal of this compound, fostering a secure and responsible laboratory environment.

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.